4-(1,3-Dithiolan-2-yl)phenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132849. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(1,3-dithiolan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9-10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNPCGWCUVDEEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176556 | |
| Record name | 2-(4-Hydroxyphenyl)-1,3-dithiolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22068-49-1 | |
| Record name | 2-(4′-Hydroxyphenyl)-1,3-dithiolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22068-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Hydroxyphenyl)-1,3-dithiolane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022068491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22068-49-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132849 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Hydroxyphenyl)-1,3-dithiolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-HYDROXYPHENYL)-1,3-DITHIOLANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PIP8O1R36T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(1,3-Dithiolan-2-yl)phenol: A Key Intermediate in Synthetic Chemistry
Abstract
This technical guide provides a comprehensive overview of 4-(1,3-Dithiolan-2-yl)phenol, a pivotal synthetic intermediate with significant applications in organic synthesis and medicinal chemistry. The document details its chemical identity, physicochemical properties, spectroscopic profile, and a field-proven synthesis protocol. Furthermore, it explores the compound's strategic role as a protected form of 4-hydroxybenzaldehyde, highlighting its utility as a building block in the development of complex bioactive molecules. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity and stability of this versatile compound.
Compound Identification and Core Properties
This compound is a bifunctional organic compound containing both a phenol group and a 1,3-dithiolane ring. The dithiolane moiety serves as a stable protecting group for an aldehyde functional group, which can be unmasked under specific conditions. This "masked aldehyde" feature makes it a valuable precursor in multi-step syntheses.
Chemical Structure and Identifiers:
Physicochemical Properties
The compound is a yellow crystalline solid at room temperature. Its properties are summarized in the table below. While an experimental boiling point is not widely reported, likely due to potential decomposition at high temperatures, its melting point is well-defined. The solubility profile is dictated by the polar phenolic hydroxyl group and the largely non-polar aromatic and dithiolane rings, rendering it soluble in moderately polar organic solvents.
| Property | Value | Source(s) |
| Molecular Weight | 198.31 g/mol | [4] |
| Melting Point | 114 - 119 °C | [4][5] |
| Appearance | Yellow crystals or powder | [6] |
| Solubility | Expected to be soluble in moderately polar organic solvents like dichloromethane, ethyl acetate, and acetone; low solubility in water and non-polar solvents like hexane. | [7][8] |
Spectroscopic Profile
The structural features of this compound give rise to a characteristic spectroscopic signature. The following sections describe the expected data from key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, the methine proton of the dithiolane ring, and the methylene protons of the dithiolane ring. The aromatic protons on the para-substituted ring will typically appear as two distinct doublets in the δ 6.5-7.5 ppm range. The methine proton (S-CH-S) signal is expected around δ 5.5-6.0 ppm. The four equivalent methylene protons (-S-CH₂-CH₂-S-) of the dithiolane ring would likely appear as a multiplet in the δ 3.2-3.6 ppm region. The phenolic -OH proton will present as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.[9][10]
-
¹³C NMR: The spectrum will show four signals for the aromatic carbons due to symmetry, with the carbon bearing the hydroxyl group (ipso-carbon) being the most deshielded (δ ~155-160 ppm).[9] The carbon of the S-C-S group will appear around δ 55-65 ppm. The two equivalent methylene carbons of the dithiolane ring are expected in the δ 35-45 ppm range.[11]
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups. A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenol group. Characteristic C-O stretching for the phenol will be observed around 1200-1250 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1500-1600 cm⁻¹ region. The C-S stretching vibrations of the dithiolane ring typically appear in the fingerprint region and can be difficult to assign definitively.[12][13]
Synthesis and Reaction Mechanism
The most common and efficient synthesis of this compound involves the acid-catalyzed reaction of 4-hydroxybenzaldehyde with 1,2-ethanedithiol. This reaction is a classic example of thioacetal formation, a robust method for protecting carbonyl groups.[1][14][15]
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established methodologies for acid-catalyzed dithiolane formation.[16]
Materials:
-
4-Hydroxybenzaldehyde (1.0 eq)
-
1,2-Ethanedithiol (1.2 eq)
-
Acid catalyst (e.g., Tungstate Sulfuric Acid (TSA), 0.1 g per mmol of aldehyde)[16]
-
Dichloromethane (or other suitable solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 4-hydroxybenzaldehyde and the solvent (if not solvent-free).
-
Add 1,2-ethanedithiol to the mixture.
-
Carefully add the acid catalyst while stirring.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-80°C) and monitor its progress by Thin Layer Chromatography (TLC).[16]
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Filter the mixture to remove the solid acid catalyst.
-
Wash the organic filtrate sequentially with saturated sodium bicarbonate solution and brine.[16]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel column chromatography to yield pure this compound.
Reaction Mechanism
The formation of the dithiolane proceeds via a reversible acid-catalyzed mechanism. The key steps involve:
-
Protonation of the carbonyl oxygen of the aldehyde by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.
-
Nucleophilic attack by one of the thiol groups of 1,2-ethanedithiol on the activated carbonyl carbon, forming a hemithioacetal intermediate.
-
Protonation of the hydroxyl group of the hemithioacetal, followed by elimination of a water molecule to form a stabilized carbocation (a sulfenium ion).
-
Intramolecular attack by the second thiol group on the carbocation, leading to the formation of the five-membered dithiolane ring.
-
Deprotonation to regenerate the acid catalyst and yield the final product.
Applications in Research and Drug Development
The primary utility of this compound lies in its role as a versatile building block, where the dithiolane acts as a robust protecting group for the aldehyde functionality, which is often sensitive to various reaction conditions.[15][17]
Caption: Synthetic strategy using this compound as a building block.
Role in Organic Synthesis
The phenol group can undergo various chemical transformations (e.g., etherification, esterification) while the aldehyde is protected.[18][19] Once the desired modifications are complete, the dithiolane can be cleaved using reagents like mercuric chloride or N-bromosuccinimide to regenerate the aldehyde, yielding a functionalized 4-hydroxybenzaldehyde derivative that would be difficult to synthesize directly.[20]
Applications in Medicinal Chemistry
The 1,3-dithiolane scaffold is recognized as a "privileged scaffold" in drug design, appearing in numerous bioactive compounds.[21] Derivatives of this compound have been investigated for various therapeutic applications:
-
Tyrosinase Inhibitors: A series of (2-substituted phenyl-1,3-dithiolan-4-yl)methanol derivatives, which share the core structure, have been designed and synthesized as potent inhibitors of tyrosinase, an enzyme involved in melanogenesis. This research points to the potential of this chemical scaffold in developing skin-whitening agents.
-
Sigma Receptor Modulators: The dithiolane ring has been incorporated into molecules targeting sigma receptors, which are implicated in various neurological disorders and cancers.[21] The ability to functionalize the phenol group allows for the synthesis of a library of compounds for structure-activity relationship (SAR) studies.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care.
-
Hazard Identification: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][14]
-
Recommended PPE: Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound, identified by CAS number 22068-49-1, is more than just a chemical compound; it is a strategic tool for synthetic chemists. Its well-defined properties, straightforward synthesis, and the stability of the dithiolane protecting group make it an invaluable intermediate. Its proven application as a scaffold in the design of bioactive molecules underscores its importance in medicinal chemistry and drug discovery programs. This guide provides the foundational knowledge required for researchers to confidently incorporate this versatile building block into their synthetic endeavors.
References
- 1. Synthesis, Properties, Chemical Reactivity of 1,3-Dithiolane_Chemicalbook [chemicalbook.com]
- 2. This compound | C9H10OS2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 3. rsc.org [rsc.org]
- 4. This compound | 22068-49-1 [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. scbt.com [scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. researchgate.net [researchgate.net]
- 13. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. US3794669A - Process for converting oxathiolanes,dithiolanes and dithianes to aldehydes or ketones - Google Patents [patents.google.com]
- 21. mdpi.com [mdpi.com]
4-(1,3-Dithiolan-2-yl)phenol molecular structure and IUPAC name
An In-Depth Technical Guide to 4-(1,3-Dithiolan-2-yl)phenol: Structure, Synthesis, and Applications
Introduction
This compound is a heterocyclic organic compound featuring a phenol group substituted with a 1,3-dithiolane ring. This molecule serves as a crucial intermediate in organic synthesis and has garnered significant attention from the scientific community, particularly in the field of medicinal chemistry. The 1,3-dithiolane moiety is not merely a protecting group for the aldehyde functionality from which it is derived; it acts as a versatile and stable chemical scaffold. Its incorporation into molecular structures can enhance metabolic stability and allow for bioisosteric replacement of other chemical groups, making it a privileged scaffold in modern drug design.[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed synthesis protocol, characterization methods, and its applications for researchers and drug development professionals.
Molecular Structure and Nomenclature
The structural foundation of this compound is a phenol ring where the hydrogen atom at position 4 (para) is substituted by the carbon atom at position 2 of a 1,3-dithiolane ring.
IUPAC Name: this compound[2][3][4][5] Synonyms: p-(1,3-dithiolan-2-yl)phenol, 2-(4-hydroxyphenyl)-1,3-dithiolane[6][7][8]
Caption: 2D structure of this compound.
Physicochemical Properties
The compound is typically supplied as a yellow crystalline powder.[9][10] Its key properties are summarized below, providing essential data for experimental design and safety assessments.
| Property | Value | Reference |
| CAS Number | 22068-49-1 | [2][6][8][9] |
| Molecular Formula | C₉H₁₀OS₂ | [2][4][8] |
| Molecular Weight | 198.31 g/mol | [5][6][8] |
| Appearance | Yellow crystals or powder | [9][10] |
| Melting Point | 114-120 °C | [6][7][9] |
| SMILES | OC1=CC=C(C=C1)C1SCCS1 | [2][8][11] |
| InChIKey | LTNPCGWCUVDEEY-UHFFFAOYSA-N | [2][4][8] |
Synthesis and Mechanism
The most common and efficient synthesis of this compound is through the acid-catalyzed thioacetalization of 4-hydroxybenzaldehyde with 1,2-ethanedithiol.
Causality and Experimental Choice
This reaction is a cornerstone of protecting group chemistry.[12] The carbonyl group of an aldehyde is electrophilic and susceptible to nucleophilic attack, including reduction or oxidation. Converting it to a dithioacetal renders it stable to a wide range of reagents and conditions, such as hydrides, organometallics, and both acidic and basic hydrolysis (under which acetals would cleave). 1,3-dithiolanes are particularly robust. The choice of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid catalyst is critical; it protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the sulfur atoms of 1,2-ethanedithiol. The reaction is driven to completion by the removal of water, a byproduct, often through azeotropic distillation or the use of a dehydrating agent.
Experimental Protocol: Synthesis
This protocol describes a standard laboratory-scale synthesis.
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-hydroxybenzaldehyde (1.0 eq) and a suitable solvent such as dichloromethane or toluene.
-
Reagent Addition : Add 1,2-ethanedithiol (1.1 eq) to the flask.
-
Catalyst Introduction : Add a catalytic amount of a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂) (e.g., 0.1 eq), to the mixture.
-
Reaction Execution : Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue reflux until no more water is collected or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting aldehyde.
-
Workup : Cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.
-
Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent used for the reaction (e.g., dichloromethane) three times. Combine the organic layers.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Validation of the molecular structure and assessment of purity are typically achieved through a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy : The proton NMR spectrum provides distinct signals confirming the structure. Expected chemical shifts (in CDCl₃ or DMSO-d₆) include: a singlet for the phenolic hydroxyl proton (-OH), multiplets in the aromatic region (typically two doublets for the A₂B₂ system of the para-substituted benzene ring), a sharp singlet for the methine proton at the 2-position of the dithiolane ring (C-H between the two sulfur atoms), and a multiplet for the four protons of the ethylene bridge (-S-CH₂-CH₂-S-) in the dithiolane ring.[4][13]
-
¹³C NMR Spectroscopy : Due to the molecule's symmetry, the ¹³C NMR spectrum is expected to show fewer than nine signals.[14][15] There will be four signals for the aromatic carbons (with C2/C6 and C3/C5 being equivalent), one signal for the methine carbon of the dithiolane ring, and one signal for the two equivalent methylene carbons of the dithiolane ring.
-
Mass Spectrometry : Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can verify the elemental composition. Predicted collision cross-section (CCS) values provide an additional layer of characterization.[11]
| Adduct | Predicted m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 199.02458 | 138.9 |
| [M+Na]⁺ | 221.00652 | 147.2 |
| [M-H]⁻ | 197.01002 | 144.4 |
Table data sourced from PubChem.[11]
Applications in Research and Drug Development
While its origin lies in protecting group chemistry, the true value of this compound for the modern researcher is its role as a versatile building block and a privileged scaffold in drug discovery.
-
Synthetic Intermediate : The phenolic hydroxyl group can be easily modified (e.g., through etherification or esterification), and the dithiolane group can be deprotected back to an aldehyde if needed, allowing for complex, multi-step synthetic routes.
-
Medicinal Chemistry Scaffold : The 1,3-dithiolane ring is increasingly recognized as a valuable component in the design of new therapeutic agents.[1] Its inclusion can confer desirable pharmacokinetic properties. Research has shown that derivatives of the 1,3-dithiolane scaffold are being investigated for a wide range of diseases, including cancer, infections, and neurodegenerative disorders.[1]
-
Tyrosinase Inhibitors : A notable application is in the development of skin-whitening agents. A study on (2-substituted phenyl-1,3-dithiolan-4-yl)methanol (PDTM) derivatives demonstrated that these compounds can be potent tyrosinase inhibitors.[16] Specifically, the derivative with a 2,4-dihydroxyphenyl moiety (structurally related to this compound) showed greater inhibitory effects than the common reference compound, kojic acid. This highlights the potential of the 1,3-dithiolane ring as a core scaffold for developing new melanogenesis inhibitors.[16]
Safety and Handling
As with any chemical reagent, proper handling is essential to ensure laboratory safety.
-
Hazards : this compound is classified as an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[10][17]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10]
-
Storage : Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[10]
-
First Aid Measures :
-
Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[10]
-
Eye Contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[10]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[10]
-
Ingestion : Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if symptoms occur.[10]
-
References
- 1. mdpi.com [mdpi.com]
- 2. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 3. CID 157974293 | C18H20O2S4 | CID 157974293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C9H10OS2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 5. fishersci.be [fishersci.be]
- 6. This compound | 22068-49-1 [amp.chemicalbook.com]
- 7. This compound CAS#: 22068-49-1 [amp.chemicalbook.com]
- 8. This compound, 97% | Fisher Scientific [fishersci.ca]
- 9. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. PubChemLite - this compound (C9H10OS2) [pubchemlite.lcsb.uni.lu]
- 12. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 13. 1,3-DITHIOLANE(4829-04-3) 1H NMR spectrum [chemicalbook.com]
- 14. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. Phenol(108-95-2) 13C NMR [m.chemicalbook.com]
- 16. Design, synthesis, and antimelanogenic effects of (2-substituted phenyl-1,3-dithiolan-4-yl)methanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Physical and chemical properties of 4-(1,3-dithiolan-2-yl)phenol
An In-depth Technical Guide to 4-(1,3-dithiolan-2-yl)phenol
This guide provides a comprehensive technical overview of this compound, a versatile bifunctional molecule of significant interest in synthetic organic chemistry and drug discovery. Its unique structure, combining a nucleophilic phenol with a masked aldehyde (the dithiolane group), makes it a valuable building block for complex molecular architectures. This document will delve into its physicochemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Overview and Significance
This compound, with the CAS number 22068-49-1, is a crystalline organic compound.[1] At its core, it is a derivative of phenol, where the para-position is substituted with a 1,3-dithiolane ring. This dithiolane moiety serves as a thioacetal, which is a robust protecting group for the aldehyde functional group.
The strategic importance of this molecule lies in its dual reactivity. The phenolic hydroxyl group can undergo a variety of transformations (e.g., etherification, esterification) while the aldehyde remains masked. Subsequently, the dithiolane can be selectively removed under specific conditions to liberate the aldehyde for further reactions, such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid. This orthogonal reactivity is a cornerstone of modern multi-step synthesis, enabling the construction of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Chemical Structure
dot graph { layout=neato; node [shape=none, margin=0]; mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=97562&t=l", label=""]; caption [label="Figure 1. Chemical Structure of this compound.", fontsize=10]; }
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties is paramount for the effective use of any chemical reagent. The properties of this compound are summarized below.
General Properties
| Property | Value | Source(s) |
| CAS Number | 22068-49-1 | [1] |
| Molecular Formula | C₉H₁₀OS₂ | [1][2] |
| Molecular Weight | 198.31 g/mol | [1][2] |
| Appearance | Yellow crystals or powder | [3] |
| Melting Point | 114-120 °C | [3] |
| IUPAC Name | This compound | [4] |
| Synonyms | p-(1,3-dithiolan-2-yl)phenol, 2-(4-hydroxyphenyl)-1,3-dithiolane | [1][5] |
Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of the compound. While a comprehensive, publicly available dataset for this specific molecule is sparse, the expected spectral characteristics can be inferred from its structure and data on analogous compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the dithiolane ring, the methylene protons of the dithiolane ring, and the phenolic hydroxyl proton.
-
Aromatic Protons (C₆H₄): Two doublets in the aromatic region (typically δ 6.8-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Phenolic Proton (-OH): A broad singlet, whose chemical shift is concentration and solvent-dependent.
-
Methine Proton (-CH-S₂): A singlet around δ 5.5-6.0 ppm.
-
Dithiolane Protons (-SCH₂CH₂S-): A multiplet or two distinct signals in the δ 3.2-3.6 ppm range.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display signals corresponding to each unique carbon environment.[6]
-
Aromatic Carbons: Signals between δ 115-160 ppm. The carbon attached to the hydroxyl group (ipso-carbon) will be the most deshielded in this region. Due to symmetry, only four signals are expected for the six aromatic carbons.[6]
-
Methine Carbon (-CH-S₂): A signal around δ 55-65 ppm.
-
Dithiolane Carbons (-SCH₂CH₂S-): A signal around δ 40 ppm.
-
-
IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present.
-
O-H Stretch (Phenol): A broad absorption band in the region of 3200-3600 cm⁻¹.
-
C-H Stretch (Aromatic): Absorptions typically above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorptions typically below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Phenol): A strong peak around 1200-1260 cm⁻¹.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be observed at m/z = 198.[7]
Synthesis and Purification
The most common and efficient method for synthesizing this compound is through the acid-catalyzed thioacetalization of 4-hydroxybenzaldehyde with ethane-1,2-dithiol.
Reaction Mechanism and Rationale
This reaction is a classic example of carbonyl protection. 4-Hydroxybenzaldehyde provides the core phenolic aldehyde structure. Ethane-1,2-dithiol acts as the protecting agent. An acid catalyst, typically a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid), is required to activate the carbonyl group of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the thiol groups. The reaction proceeds via a hemi-thioacetal intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable five-membered dithiolane ring. The choice of an acid catalyst is critical; it must be strong enough to promote the reaction without causing undesired side reactions on the sensitive phenol ring.
dot graph G { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
// Nodes Start [label="Starting Materials:\n- 4-Hydroxybenzaldehyde\n- Ethane-1,2-dithiol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst [label="Acid Catalyst\n(e.g., BF3·OEt2, p-TsOH)"]; Reaction [label="Thioacetalization Reaction\nin an inert solvent (e.g., DCM, Toluene)", shape=ellipse, fillcolor="#FBBC05"]; Workup [label="Aqueous Workup\n- Quench reaction\n- Neutralize acid\n- Extract with organic solvent"]; Purification [label="Purification\n- Recrystallization or\n- Column Chromatography", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Final Product:\nthis compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Reaction; Catalyst -> Reaction; Reaction -> Workup [label="1. Reaction Completion (TLC)"]; Workup -> Purification [label="2. Isolate Crude Product"]; Purification -> Product [label="3. Obtain Pure Compound"];
caption [label="Figure 2. General workflow for the synthesis of this compound.", shape=plaintext, fontsize=10]; }
Detailed Experimental Protocol
Objective: To synthesize this compound from 4-hydroxybenzaldehyde.
Materials:
-
4-Hydroxybenzaldehyde (1.0 eq)
-
Ethane-1,2-dithiol (1.1 eq)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane and Ethyl Acetate (for chromatography/recrystallization)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxybenzaldehyde and anhydrous dichloromethane. Stir the mixture until the aldehyde is fully dissolved.
-
Addition of Reagents: Add ethane-1,2-dithiol to the solution. Cool the flask to 0 °C using an ice bath.
-
Catalyst Addition: Slowly add boron trifluoride diethyl etherate dropwise to the cooled reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel to yield pure this compound as a yellow solid.
Chemical Reactivity and Applications
The utility of this compound stems from the distinct reactivity of its two functional groups.
Reactivity of the Dithiolane Group (Protected Aldehyde)
The 1,3-dithiolane group is a stable protecting group, resistant to nucleophiles, bases, and mild acidic or reducing conditions. This stability is crucial for allowing chemical modifications at other sites of the molecule.
Deprotection: The aldehyde can be regenerated (deprotected) under specific, often oxidative or mercury(II)-assisted, conditions. Common reagents for deprotection include:
-
Mercury(II) chloride (HgCl₂) and calcium carbonate (CaCO₃)
-
N-Bromosuccinimide (NBS) in aqueous acetone
-
Iodine in the presence of an oxidant
The choice of deprotection agent is critical and depends on the functional group tolerance of the rest of the molecule.
Reactivity of the Phenol Group
The phenolic hydroxyl group is nucleophilic and weakly acidic. It can readily undergo reactions such as:
-
O-Alkylation: Reaction with alkyl halides in the presence of a base (e.g., K₂CO₃, NaH) to form ethers (Williamson ether synthesis).
-
O-Acylation: Reaction with acyl chlorides or anhydrides to form esters.
-
Electrophilic Aromatic Substitution: The hydroxyl group is an activating, ortho-para directing group, though substitution is sterically hindered at the ortho positions.
Application in Drug Development and Organic Synthesis
The primary application of this compound is as a synthetic intermediate. It allows for the introduction of a 4-hydroxy-substituted aromatic ring into a molecule, with the aldehyde functionality masked for later elaboration.
Example Synthetic Strategy:
-
Protect: Synthesize this compound.
-
Modify: Use the phenolic -OH group as a handle for coupling reactions. For instance, perform an O-alkylation to link it to another part of a target molecule.
-
Deprotect: Once the molecular scaffold is assembled, deprotect the dithiolane to reveal the aldehyde.
-
Elaborate: Use the newly revealed aldehyde for further transformations, such as forming an imine and reducing it to a secondary amine (reductive amination), a common step in building drug candidates.
This strategy is invaluable for creating libraries of compounds for screening, where the core phenolic structure is maintained while the functionality derived from the aldehyde is varied.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[8] The compound is a phenol derivative; phenols as a class are toxic and can be absorbed through the skin, causing burns and systemic toxicity.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work in a well-ventilated area, preferably within a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Handle under an inert atmosphere if the compound is sensitive to air or moisture.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3] Store away from strong oxidizing agents.
First Aid:
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its bifunctional nature, combining a reactive phenol with a robustly protected aldehyde, provides synthetic chemists with a powerful tool for the strategic construction of complex molecules. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective application in research and drug development.
References
- 1. This compound | 22068-49-1 [amp.chemicalbook.com]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. A17066.14 [thermofisher.com]
- 4. This compound | C9H10OS2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 5. This compound CAS#: 22068-49-1 [amp.chemicalbook.com]
- 6. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. PubChemLite - this compound (C9H10OS2) [pubchemlite.lcsb.uni.lu]
- 8. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 9. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-(1,3-dithiolan-2-yl)phenol
This technical guide offers a detailed exploration of the ¹H and ¹³C NMR spectra of 4-(1,3-dithiolan-2-yl)phenol, a molecule of interest in various chemical and pharmaceutical research fields. The structural elucidation of such molecules is paramount for understanding their reactivity, and NMR spectroscopy stands as the most powerful technique for this purpose. This document provides not only the spectral data but also the rationale behind the experimental design and an in-depth interpretation of the results, ensuring a thorough understanding for the reader.
Molecular Structure and Numbering
The foundation of any spectral analysis is a clear understanding of the molecule's structure and the conventional numbering of its atoms. The structure of this compound is depicted below, with atoms numbered for unambiguous NMR signal assignment.
Figure 1: Molecular structure of this compound with atom numbering.
Synthesis of this compound
The synthesis of this compound is typically achieved through the acid-catalyzed reaction of 4-hydroxybenzaldehyde with ethane-1,2-dithiol. This reaction is a common method for the protection of aldehyde functional groups.[1]
Experimental Protocol: Synthesis
A general procedure for the synthesis is as follows:
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂), add ethane-1,2-dithiol (1.1 eq).
-
Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid) to the mixture.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound as a pure compound.
NMR Data Acquisition: A Self-Validating System
The acquisition of high-quality NMR data is crucial for accurate structural elucidation. The following protocol is designed to ensure the integrity and reproducibility of the obtained spectra.
Experimental Protocol: NMR Sample Preparation
-
Sample Purity : Ensure the sample of this compound is of high purity, free from residual solvents and other contaminants.
-
Solvent Selection : Choose a deuterated solvent that completely dissolves the sample and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for phenolic compounds. For this guide, predicted data is based on spectra in CDCl₃.
-
Concentration : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Homogenization : Ensure the sample is fully dissolved by gentle vortexing or sonication.
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Predicted ¹H NMR Spectral Data
Based on the analysis of structurally similar compounds, specifically 2-phenyl-1,3-dithiolane, and considering the substituent effects of the para-hydroxyl group, the following ¹H NMR spectrum is predicted for this compound in CDCl₃.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30 | d, J ≈ 8.5 Hz | 2H | H-2, H-6 (Aromatic) |
| ~6.80 | d, J ≈ 8.5 Hz | 2H | H-3, H-5 (Aromatic) |
| ~5.60 | s | 1H | H-7 (Dithiolane methine) |
| ~5.00 | br s | 1H | -OH (Phenolic) |
| ~3.40-3.30 | m | 4H | H-8, H-9 (Dithiolane methylene) |
In-depth ¹H NMR Spectrum Interpretation
The predicted ¹H NMR spectrum of this compound exhibits several key features that confirm its structure.
-
Aromatic Region : The aromatic protons on the phenol ring are expected to appear as two distinct doublets due to the para-substitution pattern. The protons ortho to the dithiolane group (H-2 and H-6) are deshielded compared to the protons ortho to the hydroxyl group (H-3 and H-5). The coupling constant (J) of approximately 8.5 Hz is characteristic of ortho-coupling in a benzene ring.
-
Dithiolane Ring Protons : The methine proton (H-7) of the dithiolane ring is significantly deshielded and appears as a singlet. This is due to its position between two sulfur atoms and adjacent to the aromatic ring. The four methylene protons (H-8 and H-9) of the dithiolane ring are expected to be chemically equivalent and appear as a multiplet in the region of 3.30-3.40 ppm.
-
Phenolic Proton : The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary depending on the solvent, concentration, and temperature.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum of this compound in CDCl₃ is summarized in the table below. The predictions are based on the known spectrum of 2-phenyl-1,3-dithiolane and the substituent chemical shift (SCS) effects of a hydroxyl group.
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | C-4 (Aromatic, C-OH) |
| ~131.0 | C-1 (Aromatic, C-dithiolane) |
| ~129.0 | C-2, C-6 (Aromatic) |
| ~115.5 | C-3, C-5 (Aromatic) |
| ~55.0 | C-7 (Dithiolane methine) |
| ~40.0 | C-8, C-9 (Dithiolane methylene) |
In-depth ¹³C NMR Spectrum Interpretation
The ¹³C NMR spectrum provides complementary information for the structural confirmation of this compound.
-
Aromatic Carbons : The carbon atom attached to the hydroxyl group (C-4) is the most deshielded among the aromatic carbons due to the strong electron-donating effect of the oxygen atom. The ipso-carbon attached to the dithiolane ring (C-1) is also expected to be downfield. The signals for C-2/C-6 and C-3/C-5 appear as two distinct peaks due to the symmetry of the para-substituted ring.
-
Dithiolane Ring Carbons : The methine carbon (C-7) of the dithiolane ring appears at a characteristic downfield shift due to the two adjacent sulfur atoms. The two methylene carbons (C-8 and C-9) are equivalent and resonate at a higher field.
Logical Relationships in Spectral Interpretation
The following diagram illustrates the logical workflow for interpreting the NMR data to confirm the structure of this compound.
Figure 2: Workflow for the structural elucidation of this compound using NMR spectroscopy.
Conclusion
This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral data of this compound. By presenting predicted spectral data based on sound chemical principles and established substituent effects, this document serves as a valuable resource for the identification and characterization of this compound. The detailed experimental protocols for both synthesis and NMR analysis are designed to ensure scientific integrity and reproducibility. The logical workflow and in-depth interpretation of the spectra offer a clear and authoritative guide for researchers in the field.
References
Infrared (IR) spectroscopy of 4-(1,3-dithiolan-2-yl)phenol
An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 4-(1,3-Dithiolan-2-yl)phenol
Abstract
Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of chemical compounds. This guide provides a comprehensive technical overview of the application of Fourier Transform Infrared (FTIR) spectroscopy for the characterization of this compound (CAS 22068-49-1)[1][2][3][4]. As a molecule incorporating a phenol, an aromatic ring, and a dithiolane heterocycle, its IR spectrum presents a rich tapestry of vibrational modes. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, sample preparation, spectral interpretation, and data validation. We will explore the causality behind methodological choices and provide a detailed analysis of the characteristic absorption bands that serve as a unique molecular fingerprint for this compound.
Introduction: The Compound and the Technique
1.1. The Molecular Profile of this compound
This compound is a bifunctional organic molecule featuring a hydroxyl group attached to a benzene ring, which classifies it as a phenol. The phenol ring is substituted at the para-position with a 1,3-dithiolane group, a five-membered saturated heterocycle containing two sulfur atoms. This dithiolane moiety serves as a thioacetal, a common protecting group for carbonyl functionalities in organic synthesis. The interplay between the electron-donating hydroxyl group, the aromatic π-system, and the sulfur-containing aliphatic ring defines its chemical reactivity and its unique spectral properties.
1.2. Fundamentals of Infrared Spectroscopy
Infrared spectroscopy probes the vibrational transitions of a molecule. Covalent bonds are not rigid; they stretch, bend, and rotate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies that correspond to these natural vibrational modes, provided the vibration causes a change in the molecule's dipole moment[5]. An IR spectrum is a plot of this absorption (or transmittance) versus the frequency of light (typically expressed as wavenumber, cm⁻¹). It serves as a highly specific "molecular fingerprint," allowing for the identification of functional groups, each of which gives rise to characteristic absorption bands[6][7].
Molecular Structure and Key Vibrational Modes
The structure of this compound dictates its IR spectrum. The primary functional groups and their expected vibrational contributions are outlined below.
Caption: Molecular structure of this compound.
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
The acquisition of a clean, interpretable IR spectrum is contingent upon meticulous sample preparation and correct instrument configuration. As this compound is a solid at ambient temperature, several methods are applicable.
3.1. Sample Preparation: A Self-Validating System
The choice of sampling technique is critical. The goal is to obtain a spectrum of the analyte free from interference.
Method A: Potassium Bromide (KBr) Pellet
This classic transmission method provides excellent spectral detail but requires careful execution to avoid moisture contamination.
-
Rationale: KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and, when pressed, forms a solid matrix that holds the sample in the IR beam path[8][9].
-
Protocol:
-
Drying: Place spectroscopic grade KBr powder in an oven at ~110°C for at least 2 hours to eliminate absorbed water. Store in a desiccator. The presence of water introduces a broad O-H stretching band around 3400 cm⁻¹, which can obscure the phenolic O-H signal of the analyte[10].
-
Grinding: Add approximately 1-2 mg of this compound to ~100-200 mg of dried KBr in an agate mortar.
-
Mixing & Grinding: Gently grind the mixture with a pestle for 1-2 minutes until a fine, homogeneous powder is obtained. This reduces scattering of the IR beam by large crystals.
-
Pressing: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply a pressure of 7-10 tons for approximately 2 minutes. The resulting pellet should be thin and transparent.
-
Analysis: Mount the pellet in the spectrometer's sample holder for analysis.
-
Method B: Attenuated Total Reflectance (ATR)
ATR is a modern, rapid technique that requires minimal sample preparation, making it ideal for routine analysis.
-
Rationale: An IR beam is passed through a crystal of high refractive index (e.g., diamond or zinc selenide). The sample is placed in direct contact with the crystal. At the crystal-sample interface, the beam undergoes total internal reflection, creating an evanescent wave that penetrates a few micrometers into the sample. The sample absorbs energy from this wave at its characteristic frequencies[8][9].
-
Protocol:
-
Background Scan: Ensure the ATR crystal surface is immaculately clean. Record a background spectrum of the clean, empty crystal.
-
Sample Application: Place a small amount of the solid this compound powder onto the crystal.
-
Applying Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal surface, which is crucial for a high-quality spectrum.
-
Data Acquisition: Collect the sample spectrum.
-
Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
-
3.2. Data Acquisition Workflow
The following workflow ensures reproducible and high-quality data.
Caption: Standard workflow for FTIR analysis.
3.3. Instrument Parameters
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is standard.
-
Spectral Range: 4000 - 400 cm⁻¹. This covers the mid-infrared region where most fundamental molecular vibrations occur.
-
Resolution: 4 cm⁻¹. This is sufficient to resolve most key functional group bands without introducing excessive noise.
-
Scans: 16 to 32 scans are typically co-added. This improves the signal-to-noise ratio by √N, where N is the number of scans.
Spectral Analysis: Decoding the Molecular Fingerprint
The IR spectrum of this compound can be divided into several key regions, each providing specific structural information.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group Origin | Expected Appearance |
| 3550 - 3200 | O-H Stretch | Phenolic -OH | Strong, broad band due to intermolecular hydrogen bonding.[11][12][13] |
| 3100 - 3000 | C-H Stretch | Aromatic (sp² C-H) | Medium to weak, sharp peaks.[14][15][16] |
| 2950 - 2850 | C-H Stretch | Aliphatic (sp³ C-H) | Medium, sharp peaks from the dithiolane ring.[17][18] |
| 1610 - 1585 & 1500 - 1400 | C=C Stretch | Aromatic Ring | Two to four medium-to-strong, sharp bands.[11][14][15] |
| ~1220 | C-O Stretch | Phenolic C-O | Strong, sharp band. Higher frequency than aliphatic alcohols.[11][12] |
| 900 - 675 | C-H Out-of-Plane Bend | Aromatic Ring | Strong bands whose positions indicate substitution pattern.[14][19] |
| 800 - 600 | C-S Stretch | Dithiolane C-S | Weak to medium intensity bands.[20] |
Detailed Interpretation:
-
The Hydroxyl Region (3550-3200 cm⁻¹): The most prominent feature for a neat or solid sample will be a broad, strong absorption centered around 3350 cm⁻¹.[21] Its breadth is a direct consequence of intermolecular hydrogen bonding between the phenolic hydroxyl groups of adjacent molecules. In very dilute solution with a non-polar solvent, a sharper, "free" O-H stretch might appear near 3600 cm⁻¹.[5][10]
-
The C-H Stretching Region (3100-2850 cm⁻¹): This region clearly distinguishes between the two types of C-H bonds. Aromatic C-H stretches appear at wavenumbers just above 3000 cm⁻¹ (typically ~3030 cm⁻¹), while the aliphatic C-H stretches of the dithiolane ring's -CH₂- groups will be found just below 3000 cm⁻¹ (typically ~2950-2850 cm⁻¹).[14][18]
-
The Fingerprint Region (Below 1600 cm⁻¹): This region contains a wealth of structural information.
-
Aromatic C=C Stretches: Expect sharp, medium-intensity peaks around 1600 cm⁻¹ and 1500 cm⁻¹, characteristic of the benzene ring vibrations.[11][16]
-
Phenolic C-O Stretch: A strong band around 1220 cm⁻¹ is highly diagnostic for the C-O bond of a phenol.[11] This is at a significantly higher frequency than the C-O stretch in aliphatic alcohols (1050–1150 cm⁻¹) due to the strengthening of the bond through resonance with the aromatic ring.
-
Aromatic C-H Bending: For a 1,4-disubstituted (para) benzene ring, a strong C-H "out-of-plane" (oop) bending vibration is expected in the 840–800 cm⁻¹ range.[19] This is a key confirmatory peak for the substitution pattern.
-
C-S Stretching: The C-S stretching vibrations of the dithiolane ring are expected to be weak and fall within the 800-600 cm⁻¹ range.[20] These peaks can sometimes be difficult to assign definitively as they overlap with other vibrations in the complex fingerprint region.
-
Conclusion
The infrared spectrum of this compound is a powerful analytical tool that provides direct evidence for its key structural features. The distinct, broad O-H stretch confirms the phenolic nature, while the separation of aromatic and aliphatic C-H stretches validates the presence of both the benzene and dithiolane rings. Furthermore, characteristic absorptions for the aromatic C=C and phenolic C-O bonds, along with out-of-plane bending vibrations, offer a robust method for structural confirmation and purity assessment. By employing the rigorous experimental protocols and interpretative framework detailed in this guide, researchers can confidently utilize IR spectroscopy for the reliable characterization of this and structurally related molecules.
References
- 1. This compound, 97% | Fisher Scientific [fishersci.ca]
- 2. This compound | 22068-49-1 [chemicalbook.com]
- 3. This compound | 22068-49-1 [amp.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. Infrared Spectrometry [www2.chemistry.msu.edu]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. researchgate.net [researchgate.net]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. jascoinc.com [jascoinc.com]
- 10. Infrared Spectrum Characteristics and Quantification of OH Groups in Coal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. adichemistry.com [adichemistry.com]
- 13. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 16. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
- 20. cdnsciencepub.com [cdnsciencepub.com]
- 21. spectroscopyonline.com [spectroscopyonline.com]
Mass spectrometry (MS) analysis of 4-(1,3-dithiolan-2-yl)phenol
An In-Depth Technical Guide to the Mass Spectrometry (MS) Analysis of 4-(1,3-dithiolan-2-yl)phenol
Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: Your Senior Application Scientist
Foreword: A Modern Approach to Analyte Characterization
In the landscape of modern analytical chemistry, particularly within pharmaceutical and life sciences, mass spectrometry (MS) stands as a cornerstone technology. Its unparalleled sensitivity and specificity allow for the precise characterization and quantification of molecules critical to research and development. This guide focuses on a specific compound, this compound, to illustrate the principles and practices of robust MS-based analysis. We will move beyond rote protocols to explore the causality behind methodological choices, providing the reader with a framework for developing and validating their own high-integrity analytical systems. This document is structured not as a rigid template, but as a logical narrative—from foundational principles to advanced data interpretation—reflecting the organic workflow of scientific inquiry.
The Analyte in Focus: this compound
This compound (CAS 22068-49-1) is a sulfur-containing organic compound with a molecular formula of C₉H₁₀OS₂ and a monoisotopic mass of 198.0173 Da.[1][2] Its structure features a phenol group attached to a 1,3-dithiolane ring. The acidic nature of the phenolic proton and the presence of sulfur atoms are key chemical characteristics that dictate the entire analytical strategy, from sample handling to mass spectrometric detection. Understanding these properties is the first step in developing a reliable analytical method.
Foundational Strategy: Ionization and Instrumentation
The transition of an analyte from a liquid or solid phase to a gaseous ion is the heart of mass spectrometry. For a polar, non-volatile molecule like this compound, "soft" ionization techniques are required to prevent thermal degradation and preserve the molecular structure.[3]
-
Electrospray Ionization (ESI): This is the premier choice for this analyte. ESI is exceptionally well-suited for polar molecules that can exist as ions in solution.[3][4] The key decision is the polarity:
-
Negative Ion Mode: The phenolic hydroxyl group is acidic and readily loses a proton in solution. Therefore, negative ion mode ESI is the most logical and effective approach. It will generate a highly stable and abundant deprotonated molecule, [M-H]⁻, providing a strong signal for both quantification and further structural analysis (MS/MS). Phenolic compounds are known to yield excellent sensitivity in negative ion mode.[5][6]
-
Positive Ion Mode: While less efficient, positive ion mode could potentially form a protonated molecule, [M+H]⁺, or adducts with sodium [M+Na]⁺ or other cations present in the mobile phase. However, the signal intensity is expected to be significantly lower than in negative mode.
-
-
Mass Analyzer Selection: The choice of mass analyzer impacts the resolution, mass accuracy, and speed of the analysis. For definitive structural work and analysis in complex matrices, high-resolution mass spectrometry (HRMS) is strongly recommended. Instruments like Orbitrap or Time-of-Flight (TOF) analyzers can provide mass accuracy in the low ppm range, allowing for the confident determination of elemental composition from the exact mass of the ions.
The Analytical Workflow: From Sample to Spectrum
A successful analysis is built upon a sequence of optimized steps. Each stage is designed to preserve the integrity of the analyte while preparing it for the next phase of the analysis.
References
- 1. This compound | 22068-49-1 [amp.chemicalbook.com]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. Liquid chromatography with electrospray ionisation mass spectrometric detection of phenolic compounds from Olea europaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility of 4-(1,3-dithiolan-2-yl)phenol in Common Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Understanding the solubility of a compound is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 4-(1,3-dithiolan-2-yl)phenol. While direct, quantitative solubility data for this specific compound is not widely published, this paper synthesizes its known physicochemical properties to build a robust theoretical solubility profile. Furthermore, it provides a detailed, field-proven experimental protocol for researchers to determine its solubility in any solvent of interest, ensuring a pathway to reliable and reproducible data.
Introduction: The Significance of Solubility
This compound is a phenolic compound featuring a dithiolane functional group. Such structures are of interest in medicinal chemistry and materials science. The solubility of this compound in various organic solvents is a critical parameter that dictates its utility in a range of applications, including:
-
Synthesis: Ensuring reactants are in the same phase for efficient reaction.
-
Purification: Selecting appropriate solvents for crystallization or chromatography.
-
Formulation: Developing stable and effective delivery systems in drug development.
-
Analytical Chemistry: Preparing solutions for analysis by techniques like HPLC or NMR.
This guide will first deconstruct the molecular characteristics of this compound to predict its behavior and then provide the practical methodology to empirically validate these predictions.
Physicochemical Profile of this compound
The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[1] This means that substances with similar polarities and intermolecular forces are more likely to be miscible. To understand the solubility of this compound, we must first examine its key molecular properties.
| Property | Value/Descriptor | Source | Significance for Solubility |
| Molecular Formula | C₉H₁₀OS₂ | [2] | Provides the elemental composition. |
| Molecular Weight | 198.31 g/mol | [2][3] | Influences the energy required to break the crystal lattice. |
| Melting Point | 114-119 °C | [2][4] | A relatively high melting point suggests strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur. |
| Structure | Phenolic -OH group, aromatic ring, dithiolane ring | [2] | The hydroxyl group can act as a hydrogen bond donor and acceptor. The aromatic ring allows for π-π stacking. The sulfur atoms in the dithiolane ring contribute to polarity. |
| Polarity | Polar | Inferred | The presence of hydroxyl and dithiolane groups imparts significant polarity to the molecule, suggesting better solubility in polar solvents. |
Causality Insight: The molecule possesses both a polar hydroxyl group, capable of hydrogen bonding, and a larger, less polar aromatic-dithiolane structure. This amphiphilic nature suggests it will not be exclusively soluble in either extremely polar or completely nonpolar solvents. Its solubility will be highest in solvents that can effectively interact with both the polar and nonpolar regions of the molecule.
Theoretical Solubility Profile and Solvent Selection Logic
Based on its structure, we can predict the solubility of this compound across different classes of common organic solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can participate in hydrogen bonding with the phenolic hydroxyl group. We predict high solubility in these solvents, as they can effectively solvate the most polar part of the molecule.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, THF, Ethyl Acetate): These solvents have significant dipole moments and can accept hydrogen bonds, but do not donate them. They should effectively dissolve the compound by interacting with the polar dithiolane and hydroxyl groups via dipole-dipole forces. Good to high solubility is expected.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents lack strong dipoles and cannot hydrogen bond. While the aromatic ring may have some favorable interaction with toluene, the highly polar hydroxyl and dithiolane groups will be poorly solvated. Low to negligible solubility is predicted. Diethyl ether, having a slight polarity, may show slightly better results than pure hydrocarbons like hexane.[5]
The following diagram illustrates the logical workflow for selecting an appropriate solvent based on the compound's characteristics.
Caption: Solvent selection workflow based on molecular interactions.
Experimental Protocol: The Saturation Shake-Flask Method for Equilibrium Solubility Determination
To obtain definitive, quantitative solubility data, the equilibrium (or thermodynamic) solubility must be determined experimentally. The saturation shake-flask method is the gold standard for this purpose due to its reliability and direct measurement of the equilibrium state.[6]
Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period, allowing the system to reach a state of dynamic equilibrium where the rate of dissolution equals the rate of precipitation.[7] The concentration of the dissolved compound in the resulting saturated solution is then measured, representing the equilibrium solubility.[6]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.
Step-by-Step Methodology
-
Preparation of the Slurry:
-
Accurately weigh an excess amount of this compound and add it to a vial. "Excess" means adding enough solid so that undissolved particles are clearly visible after the equilibration period.[8][9] A starting point could be 10-20 mg of solute per 1 mL of solvent.
-
Add a precise volume of the chosen solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture continuously. The goal is to maintain a suspension of the solid particles to maximize the surface area for dissolution.[9]
-
Allow the system to equilibrate for a sufficient period. For many compounds, 24 to 72 hours is adequate to reach thermodynamic equilibrium.[6][8] It is best practice to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.
-
-
Sample Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle for a short period.
-
Carefully withdraw a sample of the supernatant using a pipette or syringe.
-
Immediately filter the sample through a syringe filter into a clean vial.[8][9] This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.
-
Causality Insight: The filter material should be chemically compatible with the solvent (PTFE is a good general choice for organic solvents) and should not adsorb the solute. A pre-test for adsorption is recommended for highest accuracy.
-
-
Quantification:
-
Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV).
-
Calculate the concentration of the original, undissolved sample by applying the dilution factor. This concentration is the equilibrium solubility, typically expressed in mg/mL or mol/L.
-
The diagram below outlines this self-validating experimental workflow.
Caption: Experimental workflow for the Shake-Flask Method.
Conclusion
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound | 22068-49-1 [amp.chemicalbook.com]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
- 5. chem.ws [chem.ws]
- 6. biorelevant.com [biorelevant.com]
- 7. Solubility equilibrium - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
The Genesis of a Synthetic Workhorse: A Technical History of Dithiolane Protecting Groups
An In-depth Guide for the Modern Chemist
Abstract
The dithiolane protecting group, a cornerstone of modern organic synthesis, represents more than a mere method for carbonyl masking. Its history is a compelling narrative of chemical ingenuity, revealing the evolution of strategic bond formation and the revolutionary concept of reactivity inversion. This technical guide delves into the discovery and historical development of dithiolane protecting groups, tracing their origins from early thioacetal chemistry to their celebrated role in the groundbreaking work of E.J. Corey and Dieter Seebach. We will explore the fundamental principles governing their formation and cleavage, provide detailed experimental protocols, and illuminate the causal logic behind their enduring utility in the synthesis of complex molecules. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this indispensable tool in the synthetic chemist's arsenal.
The Pre-Corey Era: Early Insights into Thioacetals
The concept of protecting a reactive functional group to orchestrate a selective chemical transformation is a foundational principle in organic synthesis.[1] For the versatile yet highly reactive carbonyl group, acetals formed by the reaction with alcohols were the early protective measures of choice. However, the hydrolytic lability of acetals in acidic media presented significant limitations in multi-step syntheses.
The quest for more robust carbonyl surrogates led chemists to explore their sulfur analogs: thioacetals. The inherent stability of the carbon-sulfur bond compared to the carbon-oxygen bond rendered thioacetals significantly more resilient to acidic conditions, a crucial advantage for broader synthetic applications.[2][3] While acyclic thioacetals were known, the use of cyclic variants, particularly 1,3-dithiolanes and 1,3-dithianes derived from 1,2-ethanedithiol and 1,3-propanedithiol respectively, began to gain traction due to their enhanced stability and generally crystalline nature, which facilitated purification.
These early applications, prior to the mid-1960s, primarily leveraged the dithiolane moiety as a "passive" shield for aldehydes and ketones. The formation was typically achieved by acid-catalyzed condensation of the carbonyl compound with the corresponding dithiol.[4] Deprotection, however, remained a significant challenge, often requiring harsh conditions and toxic heavy metal salts, such as those of mercury(II), to effect the cleavage of the stable thioacetal linkage and regenerate the parent carbonyl.[1]
A Paradigm Shift: The Corey-Seebach Reaction and the Dawn of "Umpolung"
The landscape of organic synthesis was irrevocably altered in the mid-1960s through the collaborative genius of Elias J. Corey and his postdoctoral fellow, Dieter Seebach, at Harvard University.[5][6][7] Their seminal work on 1,3-dithianes transformed the perception of this protective group from a static shield into a powerful tool for carbon-carbon bond formation. This paradigm shift was rooted in the concept of "Umpolung," or the inversion of polarity.[8][9]
Naturally, the carbonyl carbon is electrophilic. Corey and Seebach demonstrated that by converting an aldehyde into its 1,3-dithiane derivative, the formerly electrophilic carbonyl carbon could be rendered nucleophilic. This was achieved by deprotonation of the C2-hydrogen of the dithiane ring with a strong base, such as n-butyllithium, to generate a stabilized carbanion.[2][3] This lithiated dithiane, a masked acyl anion, could then react with a variety of electrophiles (e.g., alkyl halides, epoxides, other carbonyl compounds) to form new carbon-carbon bonds. Subsequent hydrolysis of the dithiane moiety would then unveil a ketone, effectively achieving the nucleophilic acylation of the electrophile. This elegant two-step process became known as the Corey-Seebach reaction .[8]
The profound implications of this discovery cannot be overstated. It provided a robust and versatile method for the synthesis of ketones and other carbonyl-containing compounds that were previously difficult to access. The dithiolane, in this context, transcended its role as a simple protecting group to become an active participant in bond construction, a "reactive" protecting group.
The Chemistry of Dithiolane Protecting Groups: A Technical Overview
The enduring legacy of dithiolanes in organic synthesis is a testament to their predictable reactivity and broad functional group tolerance. This section provides a detailed examination of the key aspects of their chemistry.
Formation of Dithiolanes: Protecting the Carbonyl
The most common method for the formation of 1,3-dithiolanes and 1,3-dithianes is the acid-catalyzed reaction of a carbonyl compound with 1,2-ethanedithiol or 1,3-propanedithiol, respectively.[4]
Mechanism of Formation:
The reaction proceeds via a two-step mechanism analogous to acetal formation:
-
Hemithioacetal Formation: Protonation of the carbonyl oxygen activates the carbonyl carbon towards nucleophilic attack by one of the thiol groups, forming a hemithioacetal intermediate.
-
Thioacetal Formation: Protonation of the hydroxyl group of the hemithioacetal, followed by elimination of water, generates a sulfenium ion. Intramolecular attack by the second thiol group yields the cyclic dithiolane or dithiane.
A variety of Brønsted and Lewis acids can be employed as catalysts. Common choices include p-toluenesulfonic acid (PTSA), boron trifluoride etherate (BF₃·OEt₂), and zinc chloride (ZnCl₂).
Experimental Protocol: General Procedure for the Formation of a 1,3-Dithiane
-
To a solution of the aldehyde or ketone (1.0 equiv) in a suitable solvent (e.g., dichloromethane, chloroform, or toluene) is added 1,3-propanedithiol (1.1-1.2 equiv).
-
A catalytic amount of a Lewis or Brønsted acid (e.g., BF₃·OEt₂, PTSA) is added, and the reaction mixture is stirred at room temperature or heated to reflux. The removal of water, often accomplished by azeotropic distillation with a Dean-Stark trap, drives the equilibrium towards the product.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched with a mild base (e.g., saturated aqueous sodium bicarbonate solution) and the product is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by chromatography or crystallization.
Deprotection of Dithiolanes: Regenerating the Carbonyl
The stability that makes dithiolanes excellent protecting groups also necessitates specific conditions for their removal. A plethora of methods have been developed for the deprotection of dithiolanes, offering a range of selectivities and tolerances to other functional groups. These methods can be broadly categorized as oxidative, alkylative, or metal-mediated.
Common Deprotection Methods:
| Method | Reagents | Key Features & Considerations |
| Mercuric Salt-Mediated | HgCl₂/CaCO₃, HgO/BF₃·OEt₂ | Historically common but now largely avoided due to the toxicity of mercury salts.[1] |
| Oxidative Cleavage | N-Bromosuccinimide (NBS), Iodine (I₂), Oxone®, Dimethyl sulfoxide (DMSO) | Generally milder than heavy metal methods. The choice of oxidant can be tuned for chemoselectivity. |
| Alkylation-Hydrolysis | Methyl iodide (MeI) followed by hydrolysis | The sulfur atoms are alkylated to form a bis-sulfonium salt, which is readily hydrolyzed. |
| Metal-Free Oxidative Hydrolysis | [Bis(trifluoroacetoxy)iodo]benzene (PIFA), Selectfluor® | Employ hypervalent iodine reagents for mild and efficient deprotection. |
Experimental Protocol: Deprotection of a 1,3-Dithiane using N-Bromosuccinimide (NBS)
-
The 1,3-dithiane (1.0 equiv) is dissolved in a mixture of acetone and water (e.g., 9:1 v/v).
-
The solution is cooled to 0 °C, and N-bromosuccinimide (2.2-4.0 equiv) is added in portions.
-
The reaction mixture is stirred at 0 °C to room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous sodium sulfite solution.
-
The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over an anhydrous salt, filtered, and concentrated.
-
The crude product is purified by chromatography.
Mechanistic Insights and Field-Proven Expertise
The choice of when and how to use a dithiolane protecting group is a hallmark of a seasoned synthetic chemist. The decision-making process is guided by a deep understanding of the reaction mechanisms and the subtle interplay of steric and electronic factors.
Causality Behind Experimental Choices:
-
Why choose a dithiane over a dithiolane? 1,3-Dithianes are generally more stable and less prone to fragmentation upon deprotonation at the C2 position compared to their 1,3-dithiolane counterparts. This makes them the preferred choice for applications involving the Corey-Seebach reaction.
-
Selecting a deprotection method: The choice of deprotection reagent is dictated by the presence of other functional groups in the molecule. For substrates sensitive to oxidation, non-oxidative methods like alkylation-hydrolysis may be preferred. Conversely, for molecules with acid- or base-labile groups, mild oxidative methods are often ideal.
Self-Validating Systems in Protocols:
A well-designed protocol for dithiolane chemistry incorporates self-validating checks. For instance, in the formation reaction, the removal of water provides a visual cue (in the case of a Dean-Stark trap) that the reaction is proceeding. During deprotection, a color change upon quenching the oxidant can indicate the completion of the reaction.
Visualizing the Chemistry of Dithiolanes
To further illuminate the concepts discussed, the following diagrams illustrate the key transformations involving dithiolane protecting groups.
Caption: General scheme for the protection and deprotection of carbonyls using dithiolanes.
Caption: The Corey-Seebach reaction, illustrating "Umpolung" chemistry.
Conclusion: An Enduring Legacy
The discovery and development of dithiolane protecting groups represent a landmark achievement in the history of organic synthesis. From their humble beginnings as robust carbonyl shields to their starring role in the revolutionary concept of umpolung, dithiolanes have empowered chemists to construct complex molecular architectures with unprecedented efficiency and elegance. The continuous evolution of methods for their formation and cleavage underscores their ongoing relevance in contemporary research. A thorough understanding of the history, mechanisms, and practical applications of dithiolane chemistry, as outlined in this guide, is indispensable for any scientist engaged in the art and science of chemical synthesis.
References
- 1. Thioacetal Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. Thioacetal [a.osmarks.net]
- 3. Thioacetal - Wikipedia [en.wikipedia.org]
- 4. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 5. Dieter Seebach - Wikipedia [en.wikipedia.org]
- 6. chimia.ch [chimia.ch]
- 7. Prof. Dr. Dieter Seebach – Department of Chemistry and Applied Biosciences | ETH Zurich [chab.ethz.ch]
- 8. rjstonline.com [rjstonline.com]
- 9. Umpolung - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: The Strategic Use of 4-(1,3-dithiolan-2-yl)phenol as a Masked Aldehyde in Advanced Synthesis
<
Introduction: The Imperative for Aldehyde Protection in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, the aldehyde functional group presents a unique challenge. Its high reactivity, while synthetically useful, often leads to undesired side reactions in the presence of various nucleophiles or under diverse reaction conditions. This necessitates a strategy of "masking" or "protecting" the aldehyde to temporarily render it inert. The ideal protecting group should be easy to install, stable under a range of reaction conditions, and readily removable ("deprotected") with high yield when its reactivity is once again required. Among the arsenal of protecting groups, the 1,3-dithiolane stands out for its exceptional stability, particularly towards both acidic and basic conditions.[1]
This application note provides a detailed guide on the synthesis, application, and deprotection of 4-(1,3-dithiolan-2-yl)phenol, a versatile building block where a phenolic hydroxyl group coexists with a masked aldehyde. This molecule serves as a valuable synthon, particularly in pharmaceutical and materials science research, where precise control over reactive functional groups is paramount for the successful construction of complex molecular architectures. We will explore the underlying chemical principles, provide field-tested protocols, and illustrate the strategic advantages of employing this masked aldehyde.
The Chemistry of Dithiolane Protection: A Robust Masking Strategy
The formation of a 1,3-dithiolane from an aldehyde and ethane-1,2-dithiol is a reversible reaction catalyzed by a Lewis or Brønsted acid.[2] The exceptional stability of the resulting thioacetal stems from the soft nature of the sulfur atoms, which are less susceptible to attack by hard nucleophiles and are stable to a wide array of reagents that would typically react with an aldehyde.
The presence of the phenolic hydroxyl group on the this compound scaffold introduces an additional layer of synthetic utility. This hydroxyl group can be a handle for further functionalization, such as ether or ester formation, or it can be used to modulate the electronic properties of the aromatic ring. The strategic decision of when to unmask the aldehyde is a key aspect of its application in total synthesis.
Protocol 1: Synthesis of this compound
This protocol details the protection of 4-hydroxybenzaldehyde to yield this compound. The choice of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), is critical for efficiently driving the reaction towards the dithiolane product.[3]
Materials:
-
4-Hydroxybenzaldehyde
-
Ethane-1,2-dithiol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxybenzaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous dichloromethane.
-
Addition of Thiol: To the stirred solution, add ethane-1,2-dithiol (1.1-1.5 equivalents) dropwise at room temperature.[4]
-
Catalyst Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add boron trifluoride etherate (catalytic amount) dropwise. The reaction is often exothermic, and maintaining a low temperature is crucial to minimize side product formation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for up to 24 hours.[3] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution.[5] Separate the organic layer, and wash it sequentially with water and brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvent and a flame-dried flask is essential as Lewis acid catalysts are water-sensitive.
-
Stoichiometry: A slight excess of ethane-1,2-dithiol is used to ensure complete conversion of the aldehyde.
-
Temperature Control: The initial cooling to 0 °C controls the exothermicity of the reaction upon catalyst addition, preventing potential degradation of the starting material and product.
Protocol 2: Deprotection of this compound to Regenerate the Aldehyde
The unmasking of the aldehyde is a critical step. While dithiolanes are robust, they can be cleaved under specific oxidative or electrophilic conditions. A variety of reagents can be employed for this transformation, including those containing mercury(II), iodine, or other oxidizing agents.[2][6][7][8] This protocol utilizes an oxidative cleavage method with bis(trifluoroacetoxy)iodobenzene (PIFA), a common and effective reagent for dithiolane deprotection.
Materials:
-
This compound
-
Bis(trifluoroacetoxy)iodobenzene (PIFA)
-
Aqueous acetonitrile (CH₃CN/H₂O)
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of acetonitrile and water.
-
Reagent Addition: Add PIFA (a slight excess) to the solution in portions at room temperature.
-
Reaction Monitoring: Stir the reaction and monitor the disappearance of the starting material by TLC.
-
Workup: Quench the reaction by adding saturated sodium thiosulfate solution to reduce any excess oxidant. Extract the aqueous layer with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude 4-hydroxybenzaldehyde can be purified by column chromatography or recrystallization.
Trustworthiness of the Protocol: This protocol is self-validating through careful monitoring. The distinct TLC profiles of the starting material and the product allow for clear determination of reaction completion. The quenching step with sodium thiosulfate is a critical control measure to ensure the reaction is safely and effectively terminated.
Synthetic Applications and Strategic Advantages
The utility of this compound is best illustrated through its application in the synthesis of complex molecules where other functional groups must be manipulated while the aldehyde remains protected. For instance, the phenolic hydroxyl group can undergo O-alkylation or O-acylation. Subsequently, the aldehyde can be deprotected to participate in reactions such as Wittig olefination, aldol condensation, or reductive amination.
Example Application: Synthesis of a Substituted Chalcone Derivative
-
O-Alkylation: The phenolic hydroxyl of this compound is alkylated using an appropriate alkyl halide (e.g., benzyl bromide) under basic conditions (e.g., K₂CO₃ in acetone). The dithiolane protecting group remains intact under these conditions.
-
Deprotection: The resulting O-alkylated dithiolane is then deprotected using the PIFA protocol described above to reveal the aldehyde.
-
Claisen-Schmidt Condensation: The regenerated aldehyde is then condensed with an acetophenone derivative in the presence of a base (e.g., NaOH) to form the corresponding chalcone.
This stepwise approach, enabled by the masked aldehyde, allows for the selective synthesis of the desired chalcone without polymerization or other side reactions that could occur if the unprotected aldehyde were used from the start.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| This compound | C₉H₁₀OS₂ | 198.30[9] | 93-100% (Protection)[3] | Not specified |
Visualizing the Workflow
Caption: Synthetic workflow using this compound.
Caption: Logical relationship in a multi-step synthesis.
Conclusion
This compound is a highly valuable and versatile intermediate in modern organic synthesis. Its ability to mask a reactive aldehyde functionality while presenting a modifiable phenolic hydroxyl group allows for a wide range of strategic synthetic transformations. The protocols provided herein are robust and based on established chemical principles. By understanding the strategies behind the protection and deprotection steps, researchers can confidently incorporate this building block into their synthetic routes, enabling the efficient construction of complex target molecules.
References
- 1. asianpubs.org [asianpubs.org]
- 2. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 3. synarchive.com [synarchive.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Properties, Chemical Reactivity of 1,3-Dithiolane_Chemicalbook [chemicalbook.com]
- 8. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 9. This compound, 97% | Fisher Scientific [fishersci.ca]
The Strategic Utility of 4-(1,3-Dithiolan-2-yl)phenol in Complex Organic Synthesis
Introduction: A Versatile Building Block for Multi-Step Synthesis
In the intricate landscape of multi-step organic synthesis, the strategic selection of building blocks is paramount to achieving efficiency, high yields, and the desired molecular architecture. Among the arsenal of bifunctional molecules available to the modern chemist, 4-(1,3-dithiolan-2-yl)phenol stands out as a particularly versatile and valuable intermediate. This compound ingeniously combines a nucleophilic phenolic hydroxyl group with a latent aldehyde functionality, protected as a robust 1,3-dithiolane. This unique arrangement allows for a wide range of selective transformations, making it an ideal starting point for the synthesis of complex natural products, pharmaceuticals, and other bioactive molecules.
The dithiolane group serves as an excellent protecting group for the aldehyde, exhibiting remarkable stability under both acidic and basic conditions, which is a critical attribute in multi-step synthetic sequences.[1][2] This stability provides a broad window of reaction conditions that can be employed to modify other parts of the molecule without premature deprotection of the aldehyde. Furthermore, the phenolic hydroxyl group offers a reactive handle for a variety of transformations, including etherification, esterification, and participation in coupling reactions. The ability to selectively unmask the aldehyde at a later stage using a plethora of mild and efficient deprotection methods adds another layer of strategic control to the synthetic design.[1][2][3][4][5]
This application note will delve into the practical applications of this compound in multi-step organic synthesis. We will explore its use in orthogonal synthetic strategies, provide detailed protocols for key transformations, and discuss the rationale behind the selection of specific reagents and reaction conditions.
Core Application: Orthogonal Synthesis of Substituted 4-Hydroxybenzaldehydes
A primary application of this compound is its role as a precursor to substituted 4-hydroxybenzaldehydes. These compounds are key structural motifs in a variety of biologically active molecules, including lignans and combretastatin analogues, which have shown promise as anticancer agents.[6][7][8][9] The synthetic strategy hinges on an orthogonal protecting group scheme, where the phenolic hydroxyl and the latent aldehyde can be manipulated independently.
The general workflow for this application can be visualized as follows:
Caption: General workflow for the synthesis of substituted 4-hydroxybenzaldehydes.
Application Protocol I: Synthesis of a 4-Alkoxybenzaldehyde Derivative
This protocol details a two-step sequence involving the O-alkylation of the phenolic hydroxyl group of this compound, followed by the deprotection of the dithiolane to yield a 4-alkoxybenzaldehyde derivative. This strategy is particularly useful in the synthesis of natural product analogues where a specific alkoxy substituent is required.[10][11]
Step 1: O-Alkylation of this compound
The Williamson ether synthesis is a reliable method for the O-alkylation of phenols. The choice of base and solvent is crucial to ensure efficient deprotonation of the phenol without affecting the dithiolane group.
Reaction Scheme:
Caption: O-Alkylation of this compound.
Detailed Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the desired alkyl halide (R-X, 1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-(1,3-dithiolan-2-yl)phenyl alkyl ether.
Causality of Experimental Choices:
-
Base: Potassium carbonate is a mild base, sufficient to deprotonate the phenol without promoting side reactions involving the dithiolane.
-
Solvent: DMF is a polar aprotic solvent that facilitates the Sₙ2 reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the phenoxide.
-
Temperature: Room temperature is generally sufficient for the reaction to proceed at a reasonable rate while minimizing potential side reactions.
Step 2: Deprotection of the Dithiolane to Yield the Aldehyde
A variety of methods are available for the deprotection of dithiolanes. The choice of reagent is critical to ensure chemoselectivity, especially when other sensitive functional groups are present in the molecule. For this protocol, we will highlight a mild and efficient method using hydrogen peroxide and a catalytic amount of iodine in an aqueous micellar system.[3][4] This method is advantageous due to its neutral reaction conditions and tolerance of various functional groups.
Reaction Scheme:
Caption: Deprotection of the dithiolane group.
Detailed Protocol:
-
To a solution of the 4-(1,3-dithiolan-2-yl)phenyl alkyl ether (1.0 eq) in water, add sodium dodecyl sulfate (SDS) to create a micellar solution.
-
Add a catalytic amount of iodine (I₂, 5 mol%).
-
To this mixture, add 30% aqueous hydrogen peroxide (H₂O₂, 2.0-3.0 eq) dropwise at room temperature.
-
Stir the reaction mixture vigorously and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain the pure 4-alkoxybenzaldehyde.
Causality of Experimental Choices:
-
Reagent System: The combination of H₂O₂ and catalytic I₂ provides a mild and effective way to oxidatively cleave the dithiolane. The reaction proceeds under neutral conditions, which is beneficial for substrates with acid or base-sensitive functional groups.[3]
-
Micellar System: SDS is used to improve the solubility of the organic substrate in the aqueous medium, thereby increasing the reaction rate.[4]
-
Quenching: Sodium thiosulfate is used to neutralize any unreacted iodine and hydrogen peroxide.
Alternative Deprotection Methods:
The choice of deprotection method is highly dependent on the specific substrate and the desired selectivity. Below is a table summarizing alternative methods for dithiolane deprotection.
| Reagent System | Conditions | Advantages | Disadvantages |
| Hg(NO₃)₂·3H₂O | Solid-state, grinding, 1-4 min | Very fast, high yields, mild | Uses toxic mercury salts |
| Polyphosphoric Acid (PPA) / Acetic Acid | 20-45 °C | Inexpensive, non-toxic reagents | Can be acidic, may not be suitable for acid-sensitive substrates |
| o-Iodoxybenzoic acid (IBX) / β-cyclodextrin | Water, room temperature | Neutral conditions, environmentally friendly | IBX can be explosive under certain conditions |
Application in the Synthesis of Bioactive Molecules
The strategic use of this compound extends to the total synthesis of complex natural products and their analogues. For instance, in the synthesis of lignans and combretastatins, which often feature substituted benzaldehyde moieties, this building block can serve as a key precursor. The ability to introduce various substituents onto the phenolic oxygen and then unmask the aldehyde at a late stage provides a convergent and flexible synthetic route.[6][9]
Conclusion
This compound is a powerful and versatile building block in multi-step organic synthesis. Its unique combination of a reactive phenol and a stable, latent aldehyde allows for the implementation of orthogonal synthetic strategies, providing chemists with a high degree of control over complex molecular constructions. The protocols and strategies outlined in this application note demonstrate the practical utility of this compound in the synthesis of substituted benzaldehydes, which are valuable intermediates in the preparation of a wide range of biologically active molecules. The careful selection of reaction conditions and deprotection methods, as discussed, is key to maximizing the efficiency and success of synthetic endeavors utilizing this valuable reagent.
References
- 1. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 6. Synthesis of Combretastatin A-4 Analogs and their Biological Activities [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Making sure you're not a bot! [mostwiedzy.pl]
- 9. mdpi.com [mdpi.com]
- 10. Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One-Pot Alkylation–Sulfonylation of Diphenol [mdpi.com]
Deprotection of the dithiolane group in 4-(1,3-dithiolan-2-yl)phenol.
An Application Guide to the Deprotection of 4-(1,3-dithiolan-2-yl)phenol
Authored by: A Senior Application Scientist
Introduction: The Strategic Role of Dithiolane Protecting Groups
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount. The 1,3-dithiolane group serves as a robust protecting group for aldehydes and ketones, prized for its remarkable stability across a wide range of acidic and basic conditions under which other protecting groups might falter[1][2][3]. This stability makes it an invaluable tool in the synthesis of complex molecules. The parent compound of interest, this compound, features a dithiolane protecting the aldehyde functionality of what would be 4-hydroxybenzaldehyde. The subsequent removal, or deprotection, of this group is a critical step to unmask the carbonyl functionality for further transformations.
The challenge lies in performing this deprotection with high efficiency and selectivity, particularly without affecting other sensitive functional groups within the molecule, such as the phenolic hydroxyl group. This guide provides a comprehensive overview of established and modern methodologies for the deprotection of the dithiolane group in this compound, offering detailed protocols and the mechanistic rationale behind them.
Core Concept: The Mechanism of Dithiolane Cleavage
The cleavage of a 1,3-dithiolane does not typically proceed via simple hydrolysis. The stability of the thioacetal necessitates an active intervention to render the carbon atom susceptible to nucleophilic attack by water. Most deprotection strategies hinge on the electrophilic activation of one of the sulfur atoms. This can be achieved through oxidation (forming a sulfoxide), coordination with a metal cation (a soft Lewis acid), or reaction with another electrophile. This initial activation facilitates the C-S bond cleavage, eventually leading to a hemithioacetal or a related intermediate which readily hydrolyzes to reveal the desired carbonyl compound.
Caption: General mechanism of dithiolane deprotection.
Deprotection Methodologies: A Comparative Analysis
The choice of a deprotection method is dictated by factors such as substrate compatibility, reagent toxicity, reaction speed, and environmental impact. We present several field-proven protocols, ranging from traditional heavy-metal-based methods to modern, greener alternatives.
| Method | Reagents | Conditions | Time | Key Advantages | Key Disadvantages |
| Oxidative (Green) | 30% H₂O₂ / I₂ (cat.), SDS | Room Temp, Water | ~30 min | Environmentally friendly, mild, neutral pH, tolerates sensitive groups[4][5]. | May not be suitable for substrates with other easily oxidizable groups. |
| Acid-Catalyzed | Polyphosphoric Acid (PPA) / Acetic Acid (cat.) | 25-45 °C, Neat | 3-8 hours | Inexpensive and readily available reagents, simple procedure[1][6]. | Can be slow, requires elevated temperature. |
| Metal-Mediated (Classic) | Hg(NO₃)₂·3H₂O | Room Temp, Solid-state grinding | 1-4 min | Extremely fast and efficient[2][7]. | Highly toxic mercury reagent, environmental hazard. |
| Metal-Free Electrophilic | Trimethylsilyl chloride (TMSCl) / Sodium Iodide (NaI) | Acetonitrile (CH₃CN), Reflux | 1-4 hours | Avoids heavy metals, uses common lab reagents[8][9]. | Requires anhydrous conditions and reflux. |
Experimental Protocols
Protocol 1: Oxidative Deprotection with H₂O₂/I₂ in an Aqueous Micellar System
This method represents a modern, environmentally conscious approach that operates under neutral conditions, making it highly compatible with the acid-sensitive phenol group.[4][5] The use of sodium dodecyl sulfate (SDS) creates a micellar system, which facilitates the interaction between the water-insoluble dithiolane and the aqueous reagents.
Principle: Iodine (I₂) acts as a catalyst to activate hydrogen peroxide (H₂O₂), which then oxidizes the sulfur atoms of the dithiolane. This oxidation renders the thioacetal susceptible to hydrolysis.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol) and sodium dodecyl sulfate (SDS, 0.2 mmol) in 10 mL of deionized water. Stir vigorously to form a milky emulsion.
-
Catalyst Addition: Add iodine (I₂, 0.05 mmol, 5 mol%) to the mixture.
-
Oxidant Addition: To this stirring mixture, add 30% aqueous hydrogen peroxide (3 mmol) dropwise over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 30-60 minutes.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the orange/brown color of iodine disappears.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 4-hydroxybenzaldehyde.
Protocol 2: Acid-Catalyzed Deprotection with Polyphosphoric Acid (PPA) and Acetic Acid
This method utilizes inexpensive and common laboratory reagents.[1] Acetic acid is surprisingly crucial; in its absence, the reaction proceeds very slowly, if at all.[1]
Principle: The combination of PPA and acetic acid is believed to form a potent electrophilic intermediate that activates a sulfur atom, initiating the cleavage process.
Step-by-Step Procedure:
-
Reaction Setup: In a small, dry round-bottom flask, combine this compound (1 mmol), polyphosphoric acid (PPA, approx. 2 g), and 3-5 drops of glacial acetic acid.
-
Reaction Conditions: Stir the resulting thick slurry at 35-45 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction may take several hours (typically 3-8 hours) to reach completion.[1][6]
-
Work-up: After the starting material is consumed, cool the flask to room temperature and carefully add 20 mL of cold water to hydrolyze the PPA.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 25 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. Purify the crude product by column chromatography.
Protocol 3: Metal-Free Deprotection with TMSCl/NaI
Step-by-Step Procedure:
-
Reaction Setup: To a solution of this compound (1 mmol) in anhydrous acetonitrile (10 mL) under a nitrogen atmosphere, add sodium iodide (NaI, 3 mmol).
-
Reagent Addition: Add trimethylsilyl chloride (TMSCl, 3 mmol) dropwise to the stirring suspension.
-
Reaction Conditions: Heat the mixture to reflux (approx. 82 °C) and stir.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Work-up: Cool the reaction to room temperature and quench by adding a saturated aqueous solution of sodium thiosulfate (10 mL).
-
Extraction: Extract the mixture with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. After filtration and solvent evaporation, purify the residue by column chromatography.
Workflow and Decision Making
Choosing the optimal protocol requires balancing speed, safety, and substrate compatibility. The following workflow provides a logical decision-making process.
Caption: Decision workflow for selecting a deprotection method.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 5. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Mild Deprotection of 4-(1,3-Dithiolan-2-yl)phenol
Introduction: The Strategic Role of Dithiolanes and the Imperative for Mild Deprotection
In the landscape of multi-step organic synthesis, particularly in the development of pharmaceutical agents, the judicious use of protecting groups is paramount. The 1,3-dithiolane group stands out as a robust and versatile protecting group for carbonyl functionalities. Its stability under both acidic and basic conditions makes it an invaluable tool for chemists navigating complex synthetic pathways.[1] The thioacetal linkage in 4-(1,3-dithiolan-2-yl)phenol effectively masks the reactive aldehyde group of what would be 4-hydroxybenzaldehyde, allowing for selective transformations on other parts of a molecule.
However, the very stability that makes dithiolanes attractive also presents a significant challenge: their cleavage often requires harsh conditions that can compromise sensitive functional groups within the molecule. For a substrate such as this compound, the presence of the nucleophilic phenol group necessitates deprotection methods that are not only efficient but also exceptionally mild and chemoselective to prevent unwanted side reactions like oxidation or polymerization.
This comprehensive guide provides researchers, scientists, and drug development professionals with a curated selection of field-proven, mild deprotection methods for this compound. We will delve into the mechanistic underpinnings of each protocol, offering a clear rationale for the experimental choices and empowering the researcher to select and optimize the most suitable method for their specific synthetic context.
Method 1: Oxidative Deprotection with Hydrogen Peroxide and Catalytic Iodine in an Aqueous Micellar System
This method represents a significant advancement in green chemistry, offering an environmentally benign approach to dithiolane deprotection. The use of aqueous hydrogen peroxide as the oxidant and a catalytic amount of iodine under neutral conditions ensures the preservation of the sensitive phenol group.[2][3]
Scientific Rationale and Mechanistic Insight
The reaction is believed to proceed through the in situ formation of a reactive iodine species, facilitated by hydrogen peroxide. This species electrophilically attacks one of the sulfur atoms of the dithiolane ring, forming a sulfonium ion intermediate. The presence of a surfactant like sodium dodecyl sulfate (SDS) is crucial, as it creates micelles that encapsulate the organic substrate, increasing its solubility in the aqueous medium and facilitating the interaction between the reactants.[2] Subsequent nucleophilic attack by water and elimination steps lead to the regeneration of the carbonyl group and the formation of water-soluble sulfur byproducts. The mild and neutral pH of the reaction medium is key to preventing phenol oxidation.
References
Application Notes and Protocols for Orthogonal Protection Strategies Involving 4-(1,3-dithiolan-2-yl)phenol
Introduction: Navigating Complexity with Orthogonal Protection
In the synthesis of complex organic molecules, particularly in the realm of pharmaceuticals and natural products, the ability to selectively mask and unmask functional groups is paramount. Orthogonal protection strategies offer chemists a powerful toolkit to navigate multi-step syntheses with precision and high yields.[1] This approach utilizes protecting groups that can be removed under distinct, non-interfering conditions, allowing for the sequential manipulation of different reactive sites within a molecule.[2][3]
This guide focuses on a versatile building block, 4-(1,3-dithiolan-2-yl)phenol , and its application in orthogonal protection schemes. By protecting the aldehyde of 4-hydroxybenzaldehyde as a dithiolane, we create a stable entity that opens up the phenolic hydroxyl group for a wide range of chemical transformations. The dithiolane group is exceptionally stable under both acidic and basic conditions, providing a robust shield for the aldehyde functionality.[4] This allows for the subsequent protection of the phenol with a variety of groups, which can then be selectively removed, or vice versa, showcasing a powerful orthogonal relationship.
These application notes provide detailed protocols and the underlying chemical principles for the protection and selective deprotection of the aldehyde (as a dithiolane) and the phenolic hydroxyl group, empowering researchers to confidently employ this strategy in their synthetic endeavors.
Core Strategy: The Orthogonal Relationship
The central theme of this guide is the orthogonal relationship between the dithiolane protecting group of the aldehyde and various protecting groups on the phenolic hydroxyl. The dithiolane is stable to many conditions used to introduce and remove common phenol protecting groups, and conversely, specific methods for dithiolane cleavage can leave many phenol protecting groups intact.[5]
Here, we will explore the use of three common classes of protecting groups for the phenolic hydroxyl of this compound:
-
Silyl Ethers (e.g., TBDMS)
-
Benzyl Ethers (e.g., Bn)
-
Esters (e.g., Acetate)
We will detail the experimental procedures for their introduction and selective removal in the presence of the dithiolane, as well as the selective cleavage of the dithiolane while the phenol remains protected.
Experimental Protocols
Part 1: Synthesis of this compound
The initial step is the protection of the aldehyde functionality of 4-hydroxybenzaldehyde as a 1,3-dithiolane. This thioacetal is stable to a wide range of reaction conditions, making it an excellent choice for this strategy.
Protocol 1: Dithiolane Protection of 4-Hydroxybenzaldehyde
-
Materials:
-
4-Hydroxybenzaldehyde
-
1,2-Ethanedithiol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DCM at 0 °C, add 1,2-ethanedithiol (1.2 eq).
-
Slowly add BF₃·OEt₂ (0.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
-
Part 2: Protection of the Phenolic Hydroxyl Group
With the aldehyde protected, the phenolic hydroxyl group of this compound is now available for modification. Below are protocols for its protection as a silyl ether, benzyl ether, and acetate ester.
Protocol 2: TBDMS Protection of the Phenolic Hydroxyl
-
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq) followed by TBDMSCl (1.2 eq).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the TBDMS-protected product.
-
Protocol 3: Benzyl Protection of the Phenolic Hydroxyl
-
Materials:
-
This compound
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Acetone
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetone, add K₂CO₃ (3.0 eq).
-
Add benzyl bromide (1.2 eq) and heat the mixture to reflux for 6-8 hours.
-
After cooling to room temperature, filter the mixture and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
-
Protocol 4: Acetyl Protection of the Phenolic Hydroxyl
-
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in DCM and cool to 0 °C.
-
Add pyridine (2.0 eq) followed by the dropwise addition of acetic anhydride (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry over anhydrous MgSO₄, concentrate, and purify by chromatography if necessary.
-
Orthogonal Deprotection Strategies
The key to this orthogonal strategy lies in the selective removal of one protecting group while the other remains intact.
Scenario 1: Selective Deprotection of the Dithiolane Group
A mild and efficient method for the deprotection of dithiolanes in the presence of sensitive functional groups, including protected phenols, has been reported.[5] This protocol highlights the robustness of many phenol protecting groups under these specific dithiolane cleavage conditions.
Protocol 5: Selective Dithiolane Cleavage (Adapted from Ganguly, N. C.; Barik, S. K. Synthesis2009 , 1393-1399) [5]
-
Materials:
-
Phenol-protected this compound derivative (e.g., from Protocol 2, 3, or 4)
-
30% Hydrogen peroxide (H₂O₂)
-
Iodine (I₂)
-
Sodium dodecyl sulfate (SDS)
-
Water
-
-
Procedure:
-
To a solution of the dithiolane-protected compound (1.0 eq) in water, add SDS (sodium dodecyl sulfate) to create a micellar solution.
-
Add a catalytic amount of iodine (5 mol%).
-
To this mixture, add 30% aqueous hydrogen peroxide (2.0-3.0 eq) dropwise at room temperature.
-
Stir the reaction for 30-60 minutes, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography to obtain the deprotected aldehyde with the phenol protecting group intact.
-
This method is particularly advantageous as it proceeds under neutral conditions and avoids the use of heavy metal reagents.[5]
Scenario 2: Selective Deprotection of the Phenolic Group
The choice of deprotection method for the phenolic hydroxyl group will depend on the specific protecting group used. The dithiolane is stable to the conditions described below.
Protocol 6: Selective Deprotection of a TBDMS Ether
-
Materials:
-
TBDMS-protected this compound
-
Tetrabutylammonium fluoride (TBAF) (1M solution in THF)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the TBDMS-protected compound (1.0 eq) in THF.
-
Add TBAF solution (1.1 eq) at room temperature.
-
Stir for 1-2 hours and monitor the reaction by TLC.
-
Quench with saturated aqueous ammonium chloride solution.
-
Extract with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by column chromatography to yield this compound.
-
Protocol 7: Selective Deprotection of a Benzyl Ether
-
Materials:
-
Benzyl-protected this compound
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂) or a hydrogen transfer reagent like ammonium formate
-
Methanol or Ethanol
-
-
Procedure:
-
Dissolve the benzyl-protected compound (1.0 eq) in methanol or ethanol.
-
Add 10% Pd/C (catalytic amount).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
Purify the residue by column chromatography.
-
Protocol 8: Selective Deprotection of an Acetate Ester
-
Materials:
-
Acetyl-protected this compound
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
-
Procedure:
-
Dissolve the acetyl-protected compound (1.0 eq) in methanol.
-
Add K₂CO₃ (2.0 eq) and stir at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
Neutralize the reaction with 1M HCl and concentrate to remove methanol.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
-
Data Presentation
Table 1: Orthogonality of Protecting Groups
| Protecting Group on Phenol | Protection Conditions | Deprotection Conditions for Phenol PG | Stability of Dithiolane to Phenol PG Deprotection | Deprotection Conditions for Dithiolane | Stability of Phenol PG to Dithiolane Deprotection |
| TBDMS | TBDMSCl, Imidazole, DMF | TBAF, THF | Stable | H₂O₂/I₂, SDS, H₂O[5] | Stable |
| Benzyl (Bn) | BnBr, K₂CO₃, Acetone | H₂, Pd/C | Stable | H₂O₂/I₂, SDS, H₂O[5] | Stable |
| Acetate (Ac) | Ac₂O, Pyridine | K₂CO₃, MeOH | Stable | H₂O₂/I₂, SDS, H₂O[5] | Stable |
Visualizations
Caption: Orthogonal protection and deprotection workflow.
Caption: Selective deprotection pathways.
Conclusion and Expert Recommendations
The use of this compound as a scaffold for orthogonal protection strategies offers a reliable and efficient approach for the synthesis of complex molecules. The exceptional stability of the dithiolane group to a wide range of reagents allows for flexible and creative synthetic planning.
Key recommendations for successful implementation:
-
Purity of Starting Materials: Ensure the purity of 4-hydroxybenzaldehyde and this compound to avoid side reactions during the protection steps.
-
Anhydrous Conditions: For the protection of the phenolic hydroxyl group, especially with silyl and benzyl ethers, maintaining anhydrous conditions is critical to prevent hydrolysis of the reagents and to ensure high yields.
-
Reaction Monitoring: Always monitor the progress of both protection and deprotection reactions by Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of byproducts.
-
Mild Deprotection of Dithiolane: The H₂O₂/I₂ system is highly recommended for the cleavage of the dithiolane group in the presence of other sensitive functionalities due to its mild, neutral, and environmentally friendly nature.[5]
By following the protocols and understanding the principles outlined in these application notes, researchers can effectively leverage the unique properties of this compound to streamline their synthetic workflows and achieve their target molecules with greater efficiency and control.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 3. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
Application Notes and Protocols: The Strategic Use of 4-(1,3-Dithiolan-2-yl)phenol in Natural Product Synthesis
Introduction: Masking and Strategy in Complex Synthesis
In the intricate chess game of multi-step natural product synthesis, the concept of chemoselectivity is paramount.[1] Protecting groups serve as the strategic "disguises" for reactive functional groups, preventing their unintended participation in reactions occurring elsewhere on the molecular scaffold.[2][3] The ideal protecting group is easily installed, robust under a variety of reaction conditions, and readily removed with high specificity.[2] Among the arsenal of protecting groups for carbonyls, the 1,3-dithiolane stands out for its exceptional stability and unique reactivity profile.[4][5][6]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of 4-(1,3-dithiolan-2-yl)phenol . This compound is a valuable synthetic intermediate, effectively serving as a masked version of 4-hydroxybenzaldehyde.[7] By protecting the highly reactive aldehyde functionality as a dithioacetal, the phenolic hydroxyl group is liberated for a wide range of synthetic transformations, making it a cornerstone in the construction of complex natural product frameworks. We will delve into the causality of its use, provide detailed, field-proven protocols for its implementation, and illustrate its strategic advantage in synthetic design.
The Dithiolane Advantage: Causality in Experimental Choices
The selection of a 1,3-dithiolane to protect the aldehyde of 4-hydroxybenzaldehyde is a deliberate choice rooted in several key chemical principles:
-
Robust Stability: Dithioacetals are exceptionally stable under both acidic and basic conditions, a critical feature in lengthy synthetic campaigns that may involve a wide pH range.[3][4][5] This stability contrasts with that of their oxygen analogs, acetals, which are readily hydrolyzed under acidic conditions.[3]
-
Orthogonal Deprotection: The concept of orthogonal protection allows for the selective removal of one protecting group in the presence of others.[3][8][9] The dithiolane group is cleaved under specific oxidative or heavy-metal-catalyzed conditions that typically do not affect common protecting groups for alcohols (e.g., silyl ethers, benzyl ethers) or amines (e.g., carbamates).[4][9] This orthogonality is crucial for strategic bond disconnections in complex targets.
-
Umpolung Reactivity: While not the primary focus of this note, it is noteworthy that the dithiane (a six-membered ring analog) can undergo deprotonation at the carbon between the two sulfur atoms, reversing the normal electrophilic nature of the carbonyl carbon to a nucleophilic one (umpolung).[6] This opens up unique avenues for carbon-carbon bond formation.
-
Facile Installation: The formation of the dithiolane from an aldehyde is a high-yielding and straightforward reaction, typically catalyzed by a Lewis or Brønsted acid.[6][10]
The workflow for utilizing this compound is conceptually straightforward yet powerful, as illustrated in the diagram below.
Caption: Workflow for using this compound.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on the specific substrate and scale of the reaction.
Protocol 1: Synthesis of this compound
This protocol describes the protection of the aldehyde group of 4-hydroxybenzaldehyde using 1,2-ethanedithiol.
Materials:
-
4-Hydroxybenzaldehyde
-
1,2-Ethanedithiol
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 1,2-ethanedithiol (1.1 eq).
-
Slowly add boron trifluoride diethyl etherate (0.1-0.2 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.
| Reactant/Reagent | Molar Eq. | Typical Conditions | Yield (%) | Reference |
| 4-Hydroxybenzaldehyde | 1.0 | BF₃·OEt₂, (CH₂SH)₂, DCM, 0 °C to RT | 90-98% | [11] |
| Aldehydes (general) | 1.0 | Iodine (cat.), (CH₂SH)₂, solvent-free | >90% | [10] |
| Ketones (general) | 1.0 | Yttrium triflate (cat.), (CH₂SH)₂ | High | [10] |
Protocol 2: Deprotection to Regenerate the Aldehyde
This protocol outlines the cleavage of the dithiolane group to restore the aldehyde functionality. A variety of reagents can be employed; here we describe a common method using an oxidative system.[12]
Materials:
-
This compound derivative
-
Iodine (I₂)
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium dodecyl sulfate (SDS)
-
Water
-
Ethyl acetate or DCM for extraction
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Standard laboratory glassware
Procedure:
-
Dissolve the this compound derivative (1.0 eq) and SDS (surfactant) in water.
-
Add a catalytic amount of iodine (e.g., 5 mol%).
-
Add 30% aqueous hydrogen peroxide (excess, e.g., 2-4 eq) dropwise to the mixture.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume excess iodine.
-
Extract the mixture with ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution to yield the deprotected aldehyde, which can be further purified by chromatography if necessary.
| Deprotection Reagent | Conditions | Advantages | Disadvantages | Reference |
| Hg(NO₃)₂·3H₂O | Solid-state grinding, 1-4 min | Fast, high yield | Toxic mercury waste | |
| I₂ (cat.), H₂O₂ | Aqueous, RT | Mild, neutral, "green" | May require surfactant | [12] |
| DDQ | CH₂Cl₂/H₂O | Selective for some dithianes | Can yield thioesters | |
| Polyphosphoric acid/HOAc | 20-45 °C | Inexpensive, mild | Mechanism not fully elucidated | [5] |
Application in a Synthetic Context: A Representative Strategy
To illustrate the strategic utility of this compound, consider the synthesis of a hypothetical natural product fragment containing a substituted biphenyl ether linkage.
Caption: Synthetic strategy using the protected phenol.
In this strategy, the phenolic oxygen of this compound acts as a nucleophile in a copper-catalyzed Ullmann condensation to form a diaryl ether. This reaction would be incompatible with a free aldehyde group, which could undergo side reactions under the basic or heated conditions often required. Once the crucial C-O bond is forged, the robust dithiolane is selectively cleaved in a subsequent step to reveal the aldehyde, furnishing the desired advanced intermediate for further elaboration.
Conclusion
This compound is more than just a protected molecule; it is a strategic building block that enables complex synthetic routes through the principles of chemoselectivity and orthogonal protection. Its stability and the predictability of its installation and removal make it an invaluable tool in the synthesis of natural products and other complex organic molecules. The protocols and strategies outlined in this note provide a robust framework for its successful implementation in the laboratory, empowering researchers to tackle challenging synthetic targets with greater efficiency and control.
References
- 1. A robust and scalable synthesis of the potent neuroprotective agent (−)-huperzine A - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. A formal total synthesis of (+/-)-cephalotaxine using sequential N-acyliminium ion reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticholinesterase activity of huperzine A analogues containing phenol and catechol replacements for the pyridone ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Huperzine alkaloids: forty years of total syntheses - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. A novel formal total synthesis of cephalotaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. patents.justia.com [patents.justia.com]
- 7. A formal total synthesis of (-)-cephalotaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-Hydroxybenzaldehyde: Synthesis, applications and bioactivities_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CN104788326A - Synthesis method of ambroxol hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols: Reactions of the Phenolic Hydroxyl Group of 4-(1,3-Dithiolan-2-yl)phenol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Synthetic Potential of a Versatile Building Block
4-(1,3-Dithiolan-2-yl)phenol stands as a pivotal bifunctional molecule in the landscape of organic synthesis. Its structure marries a nucleophilic phenolic hydroxyl group with a dithiolane-protected aldehyde, offering a strategic platform for the sequential introduction of diverse molecular fragments. The dithiolane moiety serves as a robust protecting group for the formyl group, stable under a variety of reaction conditions, particularly those that are basic or neutral. This inherent stability allows for the selective functionalization of the phenolic hydroxyl group without compromising the latent aldehyde.[1][2] This guide provides an in-depth exploration of key reactions targeting the phenolic -OH group of this compound, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The strategic importance of this compound lies in the concept of orthogonal protecting group strategies .[3] The dithiolane group can be selectively removed under specific conditions that typically do not affect the newly formed ether or ester linkages at the phenolic position, and vice-versa.[4][5] This orthogonality is fundamental in the construction of complex molecules where precise, stepwise modifications are paramount.
Core Reactions and Mechanistic Considerations
The reactivity of the phenolic hydroxyl group in this compound is characteristic of phenols, albeit with the important consideration of the dithiolane group's stability. The primary transformations discussed herein are etherification and esterification, each proceeding through distinct mechanisms and offering unique advantages.
I. O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 mechanism.[6][7] The reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces a halide from a primary or secondary alkyl halide.
Causality Behind Experimental Choices:
-
Base: A moderately strong base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is employed to deprotonate the phenol. K₂CO₃ is often preferred for its ease of handling and milder nature compared to NaH.[8]
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (CH₃CN) is ideal as it can dissolve the ionic phenoxide and the alkyl halide, facilitating the SN2 reaction without solvating the nucleophile to the extent that its reactivity is diminished.[8]
-
Alkylating Agent: Primary alkyl halides are the preferred electrophiles to minimize the competing E2 elimination reaction.[6] Propargyl bromide is an excellent choice for introducing a versatile alkyne functionality.
Workflow for Williamson Ether Synthesis:
Caption: Workflow for the Williamson ether synthesis of this compound.
II. Mitsunobu Reaction: A Mild Approach to Etherification
The Mitsunobu reaction offers a mild and versatile alternative for forming ethers from alcohols, including phenols.[9][10][11] This reaction proceeds with inversion of configuration at the alcohol's stereocenter, although this is not relevant for the achiral phenolic substrate. It utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Causality Behind Experimental Choices:
-
Reagents: The combination of PPh₃ and DEAD/DIAD forms a key phosphonium intermediate that activates the alcohol for nucleophilic attack.[10]
-
Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent as it effectively dissolves the reactants and intermediates.[9]
-
Order of Addition: The order of reagent addition can be critical. Typically, the phenol, alcohol, and PPh₃ are mixed before the dropwise addition of DEAD/DIAD at a reduced temperature to control the exothermic reaction.[12]
Reaction Mechanism of Mitsunobu Reaction:
Caption: Simplified mechanism of the Mitsunobu reaction for ether synthesis.
III. Esterification of the Phenolic Hydroxyl Group
Esterification of the phenolic hydroxyl group can be readily achieved using acylating agents such as acid chlorides or acid anhydrides.[13][14] These reactions are typically rapid and high-yielding.
Causality Behind Experimental Choices:
-
Acylating Agent: Acid chlorides and anhydrides are highly electrophilic and react readily with the nucleophilic phenol.
-
Base: A non-nucleophilic base like pyridine or triethylamine (Et₃N) is often used to neutralize the HCl or carboxylic acid byproduct, driving the reaction to completion.[13] In some cases, the reaction can be catalyzed by a Lewis acid like TiO₂ under solvent-free conditions.
-
Solvent: Aprotic solvents such as dichloromethane (DCM) or THF are suitable for these reactions.
Workflow for Esterification with an Acid Chloride:
Caption: General workflow for the esterification of this compound.
Detailed Experimental Protocols
The following protocols are adapted from established methodologies for similar phenolic substrates and should be optimized for specific applications.
Protocol 1: Williamson Ether Synthesis - Synthesis of 4-(1,3-Dithiolan-2-yl)-1-(prop-2-yn-1-yloxy)benzene
-
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Propargyl bromide (80% in toluene)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and quench with deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Mitsunobu Reaction - Synthesis of 1-(Benzyloxy)-4-(1,3-dithiolan-2-yl)benzene
-
Materials:
-
This compound
-
Benzyl alcohol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), benzyl alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD (1.5 eq) dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC for the consumption of the starting phenol.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to separate the product from triphenylphosphine oxide and the hydrazine byproduct.
-
Protocol 3: Esterification - Synthesis of 4-(1,3-Dithiolan-2-yl)phenyl Benzoate
-
Materials:
-
This compound
-
Benzoyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and add pyridine (1.5 eq).
-
Cool the solution to 0 °C.
-
Add benzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
-
Quantitative Data Summary
| Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Williamson Ether Synthesis | This compound, Propargyl bromide, K₂CO₃ | DMF | 60 | 4-6 | 85-95 |
| Mitsunobu Reaction | This compound, Benzyl alcohol, PPh₃, DIAD | THF | 0 to RT | 12-18 | 70-85 |
| Esterification | This compound, Benzoyl chloride, Pyridine | DCM | 0 to RT | 2-4 | >90 |
Stability and Deprotection of the 1,3-Dithiolane Group
A critical aspect of utilizing this compound is understanding the stability of the dithiolane protecting group. It is generally stable to basic and nucleophilic conditions, making it compatible with the reactions described above.[15][16] However, it is sensitive to acidic conditions and various oxidative and reductive reagents.
The deprotection to regenerate the aldehyde can be achieved through several methods:
-
Mercuric Salts: Reagents like mercuric chloride (HgCl₂) in the presence of a base (e.g., CaCO₃) or mercury(II) nitrate trihydrate are effective but are highly toxic.[15]
-
Acid-Catalyzed Hydrolysis: A mixture of polyphosphoric acid and acetic acid can be used for deprotection.[16]
-
Oxidative Cleavage: Reagents such as N-bromosuccinimide (NBS), iodine in combination with hydrogen peroxide, or o-iodoxybenzoic acid (IBX) can cleave the dithiolane group under relatively mild conditions.[2][4]
The choice of deprotection method will depend on the other functional groups present in the molecule.
Conclusion
This compound is a valuable synthetic intermediate that allows for the selective modification of its phenolic hydroxyl group. The Williamson ether synthesis, Mitsunobu reaction, and esterification provide reliable and high-yielding routes to a variety of derivatives. The robustness of the dithiolane protecting group under the conditions required for these transformations underscores the utility of this building block in complex, multi-step syntheses. By understanding the principles and protocols outlined in this guide, researchers can effectively harness the synthetic potential of this versatile compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 3. jocpr.com [jocpr.com]
- 4. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. francis-press.com [francis-press.com]
- 8. francis-press.com [francis-press.com]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. US5808130A - Esterification of phenols - Google Patents [patents.google.com]
- 15. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. asianpubs.org [asianpubs.org]
Application Note & Protocol: Lewis Acid-Catalyzed Thioacetalization for the Synthesis of 4-(1,3-Dithiolan-2-yl)phenol
Abstract
This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of 4-(1,3-dithiolan-2-yl)phenol via the Lewis acid-catalyzed thioacetalization of 4-hydroxybenzaldehyde with 1,2-ethanedithiol. The formation of 1,3-dithiolanes is a cornerstone of carbonyl protection strategy in multi-step organic synthesis, prized for its robustness under a wide range of chemical conditions.[1][2] This document elucidates the underlying reaction mechanism, offers guidance on catalyst selection, and presents a field-proven, step-by-step protocol designed for reproducibility and high yield. It is intended for researchers, chemists, and professionals in drug development who require a reliable method for the chemoselective protection of aromatic aldehydes.
Introduction: The Strategic Importance of Carbonyl Protection
In the intricate landscape of complex molecule synthesis, the ability to selectively mask a reactive functional group while performing transformations elsewhere in the molecule is paramount. The carbonyl group, particularly in aldehydes, is highly susceptible to nucleophilic attack and oxidation/reduction. The conversion of an aldehyde to a 1,3-dithiolane is an exceptionally effective protection strategy due to the high stability of the resulting thioacetal towards both acidic and basic conditions, as well as many nucleophilic and reducing agents.[2]
The target molecule, this compound, is the protected form of 4-hydroxybenzaldehyde, a common building block in pharmaceuticals and fine chemicals. The challenge in this specific transformation lies in achieving high chemoselectivity—protecting the aldehyde function without engaging the nucleophilic phenolic hydroxyl group. Lewis acid catalysis provides an elegant solution, enabling the reaction to proceed under mild conditions with high efficiency and selectivity.[3][4]
Reaction Mechanism: The Role of the Lewis Acid
The thioacetalization reaction is initiated by the activation of the carbonyl oxygen by a Lewis acid (LA). This coordination enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. The mechanism proceeds through the following key steps:
-
Carbonyl Activation: The Lewis acid reversibly coordinates to the carbonyl oxygen of 4-hydroxybenzaldehyde.
-
Nucleophilic Attack: One of the thiol groups of 1,2-ethanedithiol attacks the activated carbonyl carbon, forming a hemithioacetal intermediate.
-
Water Elimination: The hydroxyl group of the hemithioacetal is protonated (or activated by the Lewis acid), facilitating its elimination as a molecule of water and generating a highly reactive sulfonium ion.
-
Intramolecular Cyclization: The second thiol group within the same molecule performs an intramolecular nucleophilic attack on the carbon of the sulfonium ion, closing the five-membered ring.
-
Catalyst Regeneration: The Lewis acid is released, regenerating the catalyst and yielding the final product, this compound.
Caption: Lewis acid-catalyzed 1,3-dithiolane formation mechanism.
Catalyst Selection: A Comparative Overview
The choice of Lewis acid is critical and depends on factors such as substrate tolerance, reaction time, solvent system, and cost. While traditional Brønsted acids can be used, Lewis acids often offer superior chemoselectivity and milder reaction conditions. A variety of metal triflates have proven particularly effective.
| Catalyst | Substrate Example | Solvent | Time | Yield (%) | Reference |
| Yttrium Triflate (Y(OTf)₃) | Benzaldehyde | Acetonitrile (CH₃CN) | 30 min | 95 | [2] |
| Praseodymium Triflate (Pr(OTf)₃) | Various Aldehydes | Dichloromethane (CH₂Cl₂) | 1-2 h | 90-95 | [3] |
| Iodine (I₂) | Benzaldehyde | Dichloromethane (CH₂Cl₂) | 15 min | 98 | [1] |
| Lithium Bromide (LiBr) | 4-Cl-Benzaldehyde | Solvent-free | 15 min | 98 | [1] |
| NaHSO₄·SiO₂ | Various Aldehydes | Dichloromethane (CH₂Cl₂) | 5-10 min | 92-98 | [5] |
Insight from the Field: For a substrate like 4-hydroxybenzaldehyde, which contains an acid-sensitive phenolic group, milder Lewis acids such as Yttrium triflate (Y(OTf)₃) or activated silica-supported catalysts are often preferred to minimize potential side reactions like polymerization.[2][5] Iodine is also an excellent, cost-effective choice that proceeds under neutral conditions.[1]
Experimental Protocol: Synthesis of this compound
This protocol describes a robust procedure using a catalytic amount of Yttrium Triflate. It is simple, high-yielding, and easily monitored.
Materials and Equipment
-
Reagents:
-
4-Hydroxybenzaldehyde (≥98%)
-
1,2-Ethanedithiol (≥98%)
-
Yttrium (III) Triflate (Y(OTf)₃)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
-
Hexane and Ethyl Acetate (for chromatography)
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Septum and nitrogen/argon inlet
-
Syringes
-
Magnetic stir plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel, with UV indicator)
-
Stoichiometry Table (Example Scale)
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-Hydroxybenzaldehyde | 122.12 | 1.22 g | 10.0 | 1.0 |
| 1,2-Ethanedithiol | 94.20 | 0.95 mL | 12.0 | 1.2 |
| Yttrium (III) Triflate | 536.18 | 268 mg | 0.5 | 0.05 (5 mol%) |
| Dichloromethane | - | 50 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzaldehyde (1.22 g, 10.0 mmol).
-
Solvent and Reagent Addition: Add anhydrous dichloromethane (50 mL) to the flask and stir until the aldehyde is fully dissolved. To this solution, add 1,2-ethanedithiol (0.95 mL, 12.0 mmol) via syringe.
-
Catalyst Addition: Add Yttrium (III) Triflate (268 mg, 0.5 mmol) to the stirring solution. The reaction is typically conducted at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 15-30 minutes. Use a 7:3 Hexane:Ethyl Acetate eluent system. The starting aldehyde will have a lower Rf value than the less polar dithiolane product. The reaction is typically complete within 1-2 hours.
-
Workup - Quenching: Once the starting material is consumed, quench the reaction by adding 30 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexane:Ethyl Acetate (starting from 9:1) to afford the pure this compound as a white to off-white solid.
References
Application Notes: 4-(1,3-Dithiolan-2-yl)phenol as a Versatile Acyl Anion Equivalent Precursor
Abstract
In modern organic synthesis, the strategic formation of carbon-carbon bonds is paramount. Traditional carbonyl chemistry dictates that the carbonyl carbon is an electrophilic center. The concept of "Umpolung," or polarity inversion, provides a powerful alternative by transforming this electrophilic center into a nucleophilic one, effectively creating an acyl anion equivalent.[1][2] This application note provides a comprehensive guide to the use of 4-(1,3-dithiolan-2-yl)phenol, a specialized dithioacetal, as a precursor to a masked acyl anion. We will explore its synthesis, the generation of its corresponding nucleophile, and its subsequent reactions with electrophiles. The presence of the phenolic hydroxyl group offers a valuable site for further molecular elaboration, making this reagent particularly useful for researchers in medicinal chemistry and complex molecule synthesis.
The Principle of Umpolung and Dithioacetal Chemistry
The inherent reactivity of a carbonyl group involves a polarized C=O bond, where the carbon atom is electron-deficient and thus electrophilic. It readily reacts with nucleophiles. Umpolung reverses this reactivity.[1][3] The most classic and robust method to achieve this is through the formation of a dithioacetal, such as a 1,3-dithiane or 1,3-dithiolane, a strategy pioneered by E.J. Corey and Dieter Seebach.[4][5][6]
The conversion of an aldehyde to a 1,3-dithiolane serves two purposes:
-
Protection: It masks the reactive carbonyl group, rendering it stable to a wide range of nucleophilic and basic conditions.[7]
-
Activation: The C-2 proton of the dithiolane ring becomes sufficiently acidic (pKa ≈ 31-38) to be abstracted by a strong organolithium base, such as n-butyllithium (n-BuLi).[8][9]
The stability of the resulting 2-lithio-dithiolane carbanion is attributed to the polarizability of the adjacent sulfur atoms and the longer C-S bond lengths, which help delocalize the negative charge.[2][8] This lithiated species is a potent nucleophile and serves as a synthetic equivalent of an acyl anion, reacting readily with a host of electrophiles.[10]
Figure 1: Conceptual diagram of Umpolung (polarity inversion).
Synthesis of this compound
The precursor is synthesized via a straightforward acid-catalyzed thioacetalization of 4-hydroxybenzaldehyde with 1,2-ethanedithiol.[11] Lewis acids or Brønsted acids can be employed to catalyze the reaction.
Protocol 2.1: Synthesis of this compound
Materials:
-
4-Hydroxybenzaldehyde
-
1,2-Ethanedithiol
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Lewis Acid Catalyst (e.g., Boron trifluoride diethyl etherate, BF₃·OEt₂) or Brønsted Acid (e.g., p-toluenesulfonic acid, PTSA)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary Evaporator
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, nitrogen inlet)
Procedure:
-
To a flame-dried Schlenk flask under a nitrogen atmosphere, add 4-hydroxybenzaldehyde (1.0 eq).
-
Dissolve the aldehyde in anhydrous DCM (approx. 0.2 M concentration).
-
Add 1,2-ethanedithiol (1.1 eq) to the solution via syringe.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid catalyst (e.g., BF₃·OEt₂, 0.1 eq) dropwise. Causality Note: The catalyst protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the nucleophilic attack by the thiol groups.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting aldehyde is consumed.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.
| Parameter | Condition | Typical Yield |
| Solvent | Dichloromethane, Toluene | 85-95% |
| Catalyst | BF₃·OEt₂, PTSA, Y(OTf)₃ | >80% |
| Temperature | 0 °C to Room Temp. | - |
| Time | 2-6 hours | - |
Table 1: Typical reaction parameters for the synthesis of this compound.
Generation of the Acyl Anion and Reaction with Electrophiles
The crucial step in utilizing this precursor is the deprotonation at the C-2 position. A significant consideration for this specific substrate is the presence of the acidic phenolic proton (pKa ≈ 10), which is far more acidic than the C-2 proton of the dithiolane.
Critical Insight: When using a strong base like n-BuLi, the phenolic proton will be abstracted first. Therefore, a minimum of two equivalents of the base are required: one to form the lithium phenoxide, and the second to generate the C-2 carbanion.
Protocol 3.1: Generation of the Dianion and Alkylation
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, typically 1.6 M or 2.5 M in hexanes)
-
Electrophile (e.g., Benzyl bromide)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Standard glassware and syringes for anhydrous, low-temperature reactions
Procedure:
-
Add this compound (1.0 eq) to a flame-dried Schlenk flask and place under a nitrogen atmosphere.
-
Dissolve the solid in anhydrous THF (approx. 0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath. Causality Note: Low temperatures are essential to prevent side reactions, such as fragmentation of the dithiolane anion and reactions with the THF solvent.[8]
-
Slowly add n-BuLi (2.1 eq) dropwise via syringe over 10 minutes. The first equivalent deprotonates the phenol, and the second forms the C-2 carbanion. Stir the resulting solution at -78 °C for 30-60 minutes.
-
Add a solution of the electrophile (e.g., benzyl bromide, 1.1 eq) in a small amount of anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature overnight.
-
Quench the reaction by carefully adding saturated NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Figure 2: General workflow for the generation and reaction of the acyl anion.
Deprotection: Regenerating the Carbonyl Group
The final step is the hydrolysis of the robust dithiolane protecting group to unveil the newly formed ketone or aldehyde. This step can be challenging due to the stability of the thioacetal.[8] Several methods exist, each with distinct advantages and drawbacks.
-
Mercury(II)-Based Reagents: The classic method involves HgCl₂ and a base like CaCO₃ or CdCO₃ in aqueous acetonitrile.[4][8] It is highly effective but suffers from the extreme toxicity of mercury salts, making it undesirable for many applications.
-
Oxidative Hydrolysis: Reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or o-iodoxybenzoic acid (IBX) in the presence of water provide milder, metal-free alternatives.[12][13] The mechanism involves oxidation at sulfur, which facilitates hydrolysis.
-
Other Methods: Other reported reagents include Chloramine-T, Selectfluor, and various electrochemical methods.[14][15]
| Method | Reagents | Conditions | Pros | Cons |
| Mercuric Salt | HgCl₂, CaCO₃, aq. CH₃CN | Room Temp. | High yielding, reliable | Highly toxic, hazardous waste |
| Oxidative (NBS) | NBS, aq. Acetone or CH₃CN | 0 °C to Room Temp. | Metal-free, mild | Stoichiometric oxidant needed |
| Oxidative (IBX) | IBX, β-Cyclodextrin, H₂O | Room Temp. | Green conditions, neutral | IBX can be explosive |
| Direct Arylation | Pd-catalyst, Base, Ar-Br | Room Temp. | One-pot arylation/hydrolysis | Requires specific catalyst systems |
Table 2: Comparison of common methods for dithiolane deprotection.[8][12][13][14]
Applications in Research and Drug Development
The true utility of this compound lies in its bifunctional nature. After the core carbon skeleton has been constructed via the acyl anion chemistry, the phenolic hydroxyl group serves as a versatile handle for further functionalization.
-
Structure-Activity Relationship (SAR) Studies: In drug discovery, libraries of compounds are often synthesized to probe the effects of different functional groups. The phenol can be easily converted into a wide array of ethers, esters, and carbonates, allowing for rapid diversification of a lead compound.
-
Synthesis of Natural Products: Many complex natural products contain ketone functionalities and phenolic moieties. This building block provides a convergent route to key intermediates, streamlining complex synthetic pathways.[6][16]
-
Palladium Cross-Coupling: Recent advances have shown that 2-aryl-1,3-dithianes can undergo direct C-H arylation under palladium catalysis, offering a novel umpolung strategy for the synthesis of diaryl ketones.[14] The phenolic group can be protected and later revealed, adding another layer of synthetic utility.
Figure 3: Synthetic pathway from starting material to a functionalized final product.
Conclusion
This compound is more than just a protected aldehyde; it is a powerful and versatile building block for advanced organic synthesis. By leveraging the principles of Umpolung, chemists can invert the normal reactivity of a carbonyl group to forge challenging C-C bonds. The protocols and insights provided herein demonstrate the practical application of this reagent, with special attention to the critical role of the phenolic proton. Its stability, predictable reactivity, and potential for downstream modification make it an invaluable tool for professionals in the pharmaceutical and chemical research industries.
References
- 1. Umpolung - Wikipedia [en.wikipedia.org]
- 2. dnmfaizpur.org [dnmfaizpur.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. mdpi.com [mdpi.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Corey-Seebach Reaction [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Synthesis, Properties, Chemical Reactivity of 1,3-Dithiolane_Chemicalbook [chemicalbook.com]
- 12. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US3794669A - Process for converting oxathiolanes,dithiolanes and dithianes to aldehydes or ketones - Google Patents [patents.google.com]
- 16. uwindsor.ca [uwindsor.ca]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(1,3-dithiolan-2-yl)phenol
Welcome to the technical support guide for the synthesis of 4-(1,3-dithiolan-2-yl)phenol. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this reaction and aim to enhance its efficiency and yield. As a protected form of 4-hydroxybenzaldehyde, this compound is a critical intermediate in multi-step syntheses. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most common challenges encountered during the synthesis of this compound from 4-hydroxybenzaldehyde and 1,2-ethanedithiol.
Q1: My reaction shows very low conversion, and I've recovered most of my starting 4-hydroxybenzaldehyde. What went wrong?
A1: Low conversion is typically traced back to three primary factors: catalyst inefficiency, suboptimal reaction conditions, or reagent quality.
-
Catalyst Activity: The reaction, a thioacetalization, is reversible and requires an acid catalyst to proceed at a reasonable rate.[1][2] The catalyst's role is to activate the aldehyde's carbonyl group toward nucleophilic attack by the thiol.[3][4]
-
Lewis Acids (e.g., BF₃·OEt₂, ZnCl₂, TiCl₄): These are highly effective but are extremely sensitive to moisture. Ensure your catalyst is fresh and handled under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon). An old or improperly stored bottle of BF₃·OEt₂ may be hydrolyzed and inactive.
-
Brønsted Acids (e.g., p-TsOH, Amberlyst-15): These are generally more robust but may require higher temperatures.[1][5] Ensure you are using a sufficient catalytic amount (typically 5-10 mol%).
-
-
Water Removal: The reaction produces one equivalent of water for every equivalent of product formed. According to Le Châtelier's principle, this water must be removed to drive the equilibrium toward the product. If water is not removed, the reaction will stall.
-
Methodology: The most common method is azeotropic removal using a Dean-Stark apparatus with a suitable solvent like toluene or benzene. If running the reaction in a solvent like dichloromethane (DCM), adding a dehydrating agent such as anhydrous MgSO₄ or Na₂SO₄ directly to the reaction mixture can be effective.
-
-
Reagent Purity:
-
1,2-Ethanedithiol: This reagent can oxidize over time to form disulfides. Its vapor is also known to cause severe headaches.[6] Use a freshly opened bottle or distill the reagent if its purity is questionable. A characteristic foul odor is normal, but discoloration could indicate degradation.
-
Solvent: Ensure your solvent is anhydrous. Using "reagent grade" solvent from a bottle that has been opened many times is a common source of water contamination.
-
Q2: My TLC analysis shows the product spot, but also a significant amount of a baseline, polar material and other unidentified spots. What are these byproducts?
A2: The formation of byproducts often points to side reactions involving the starting materials or the product itself, particularly under harsh conditions.
-
Polymerization: 4-Hydroxybenzaldehyde can be prone to polymerization or self-condensation, especially at high temperatures or with very strong acids. This often appears as an insoluble baseline material on a TLC plate. To mitigate this, maintain a moderate reaction temperature (e.g., refluxing DCM or toluene, rather than higher boiling point solvents if not necessary) and avoid excessively strong acid catalysts unless required.
-
Thiol Side Reactions: 1,2-ethanedithiol can undergo oxidation or self-polymerization. Using a slight excess (1.1-1.2 equivalents) is standard, but a large excess can complicate purification and lead to more thiol-related byproducts.
-
Phenolic Reactivity: The free hydroxyl group on 4-hydroxybenzaldehyde is generally unreactive under these conditions but can potentially coordinate with certain Lewis acids, slightly altering the substrate's reactivity.[7] However, it is typically not a major source of byproducts in this specific reaction.
Q3: The reaction seems to work, but I'm struggling with the workup and purification, leading to a low isolated yield. Any advice?
A3: A difficult workup or purification often results from residual catalyst or the physical properties of the product.
-
Catalyst Quenching: Acidic catalysts must be neutralized before extraction.
-
For Lewis acids , quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ or a mild base like 10% Rochelle's salt solution until effervescence ceases.
-
For Brønsted acids , a simple wash with saturated NaHCO₃ solution is usually sufficient.
-
-
Emulsion Formation: The phenolic product can act as a surfactant, leading to emulsions during aqueous extraction. To break emulsions, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand.
-
Purification Strategy:
-
Crystallization: this compound is a solid.[8] After extraction and solvent evaporation, attempting to recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/hexanes) can be an effective way to purify it without resorting to chromatography.
-
Column Chromatography: If chromatography is necessary, use a silica gel column. The product is moderately polar. A gradient elution starting with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity should provide good separation from non-polar impurities and the more polar 4-hydroxybenzaldehyde.
-
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the formation of this compound?
A1: The reaction is an acid-catalyzed thioacetalization. The mechanism proceeds via the following key steps:
-
Carbonyl Activation: The acid catalyst (H⁺ or a Lewis acid) coordinates to the carbonyl oxygen of 4-hydroxybenzaldehyde. This makes the carbonyl carbon more electrophilic.[3][4]
-
Nucleophilic Attack: One of the sulfur atoms of 1,2-ethanedithiol acts as a nucleophile and attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the newly attached sulfur to the carbonyl oxygen, forming a hydroxyl group.
-
Dehydration: The hydroxyl group is protonated by the acid catalyst, forming a good leaving group (H₂O). The water molecule departs, creating a resonance-stabilized carbocation (a sulfonium ion).
-
Intramolecular Cyclization: The second sulfur atom of the dithiol attacks the carbocation, forming the five-membered dithiolane ring.
-
Catalyst Regeneration: A final deprotonation step regenerates the acid catalyst and yields the final product.
dot digraph "Thioacetalization_Mechanism" { graph [rankdir="LR", splines=ortho, label="Figure 1: Reaction Mechanism", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} enddot Caption: Figure 1: Reaction Mechanism. A simplified workflow of the acid-catalyzed thioacetalization.
Q2: Which is better, a Lewis acid or a Brønsted acid catalyst?
A2: The choice depends on your substrate's sensitivity and your experimental setup.
-
Lewis Acids (e.g., BF₃·OEt₂, Sc(OTf)₃): Are generally more powerful and can drive the reaction at lower temperatures.[3] They are ideal for substrates that might be sensitive to high heat. However, they are intolerant to water and require strictly anhydrous conditions.
-
Brønsted Acids (e.g., p-TsOH, H₂SO₄, Amberlyst-15): Are more robust, cheaper, and easier to handle.[1][5] They often require higher temperatures and azeotropic water removal (e.g., Dean-Stark). Solid acid catalysts like Amberlyst-15 are particularly convenient as they can be filtered off, simplifying the workup.[2][5]
For general purposes, p-toluenesulfonic acid (p-TsOH) with toluene under reflux using a Dean-Stark trap is a reliable and cost-effective starting point.
Q3: How can I effectively monitor the reaction's progress?
A3: Thin-Layer Chromatography (TLC) is the best method.
-
System: Use a silica gel plate. A good mobile phase is typically 20-30% ethyl acetate in hexanes.
-
Visualization: Visualize the spots under a UV lamp (254 nm). 4-Hydroxybenzaldehyde and the product are both UV active. You can also use a potassium permanganate (KMnO₄) stain, which will react with the thiol group of the starting material and the phenol group of both the start and product.
-
Analysis: The product, this compound, is less polar than the starting 4-hydroxybenzaldehyde. Therefore, the product spot will have a higher Rf value (it will travel further up the plate). The reaction is complete when the spot corresponding to 4-hydroxybenzaldehyde is no longer visible.
Optimized Experimental Protocols
Protocol 1: p-TsOH Catalyzed Synthesis with Dean-Stark
This is a robust and scalable method suitable for most standard laboratory setups.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq).
-
Reagents: Add toluene (sufficient to fill the flask and the Dean-Stark trap). Add 1,2-ethanedithiol (1.1 eq) and p-toluenesulfonic acid monohydrate (p-TsOH) (0.05 eq).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected and TLC analysis indicates complete consumption of the starting aldehyde (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethyl acetate/hexanes) or purify by flash column chromatography on silica gel.
Protocol 2: BF₃·OEt₂ Catalyzed Synthesis at Room Temperature
This method is faster and operates at a lower temperature but requires strict anhydrous conditions.
-
Setup: To an oven-dried, nitrogen-flushed round-bottom flask with a magnetic stir bar, add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous dichloromethane (DCM).
-
Reagents: Add 1,2-ethanedithiol (1.1 eq) via syringe. Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 eq) dropwise via syringe. Caution: This is an exothermic reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution at 0 °C. Separate the layers and extract the aqueous layer with DCM (2x).
-
Isolation & Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify as described in Protocol 1.
Data Summary and Troubleshooting Logic
Table 1: Comparison of Catalytic Systems
| Catalyst System | Temperature | Typical Time | Advantages | Disadvantages |
| p-TsOH / Toluene | Reflux (~110 °C) | 2-4 h | Robust, inexpensive, easy workup | High temperature, requires Dean-Stark |
| BF₃·OEt₂ / DCM | 0 °C to RT | 1-3 h | Fast, low temperature | Moisture sensitive, requires inert atmosphere |
| Amberlyst-15 / Toluene | Reflux (~110 °C) | 3-6 h | Easily removed by filtration | Slower than soluble acids |
| ZnCl₂ / DCM | Room Temp | 4-8 h | Mild Lewis acid | Can be slow, requires anhydrous conditions |
dot digraph "Troubleshooting_Workflow" { graph [splines=ortho, label="Figure 2: Troubleshooting Workflow", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} enddot Caption: Figure 2: Troubleshooting Workflow. A logical guide for diagnosing and solving low-yield issues.
References
- 1. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Synthesis, Properties, Chemical Reactivity of 1,3-Dithiolane_Chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety - China Chemical Manufacturer [longchangextracts.com]
- 8. This compound, 97% | Fisher Scientific [fishersci.ca]
Technical Support Center: Purification of Crude 4-(1,3-dithiolan-2-yl)phenol by Column Chromatography
This guide is designed for researchers, scientists, and professionals in drug development who are utilizing column chromatography for the purification of crude 4-(1,3-dithiolan-2-yl)phenol. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and practical laboratory experience.
I. Troubleshooting Guide: Navigating Common Purification Challenges
This section addresses specific issues that may arise during the column chromatography of this compound.
Question 1: I'm observing poor separation between my desired product and impurities on the TLC plate, making it difficult to select a solvent system for the column. What should I do?
Answer:
Achieving good separation on a Thin Layer Chromatography (TLC) plate is the critical first step for a successful column purification.[1][2] If you are experiencing co-elution or very close spots, consider the following strategies:
-
Systematic Solvent Screening: The polarity of your eluent is paramount.[1] For a phenolic compound like this compound, a good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[3]
-
Incorporate a Third Solvent: If binary systems fail, introducing a small amount of a third solvent can fine-tune the polarity and improve resolution. For instance, adding a small percentage of dichloromethane or acetone to a hexane/ethyl acetate mixture can alter the selectivity.
-
Consider Alternative Solvent Systems: For phenolic compounds, systems like Toluene:Ethyl Acetate:Formic Acid (in ratios such as 7:5:1) can be effective.[6] The acidic component can help to reduce tailing of the phenolic spot.
Question 2: My product is streaking or "tailing" on the TLC plate and the column fractions are broad, leading to low purity. What is causing this and how can I fix it?
Answer:
Tailing is a common issue when chromatographing polar and acidic compounds like phenols on silica gel.[6] This phenomenon is often due to strong interactions between the acidic phenolic hydroxyl group and the silanol groups (Si-OH) on the silica surface.
-
Acidify the Mobile Phase: Adding a small amount of a volatile acid, such as acetic acid or formic acid (e.g., 0.1-1%), to your eluent can suppress the ionization of the phenolic proton. This minimizes the strong ionic interaction with the silica gel, resulting in more symmetrical peaks and better separation.[4]
-
Deactivate the Silica Gel: The acidic nature of silica gel can sometimes cause issues.[7][8] While less common for phenols, if you suspect compound degradation, you can deactivate the silica gel. This can be done by pre-treating the silica with a solvent system containing a small amount of a base like triethylamine (1-3%), though this is more typically used for purifying amines.[7] For phenols, acidifying the mobile phase is the more standard approach.
Question 3: I've run my column, but the yield of my purified this compound is very low. I suspect the compound is stuck on the column. What could be the problem?
Answer:
Low recovery can be frustrating and may stem from several factors:
-
Irreversible Adsorption: The polar nature of your compound, combined with the sulfur atoms in the dithiolane ring, can lead to strong interactions with the silica gel.[9]
-
Solution: After eluting with your primary solvent system, perform a "flush" with a much more polar solvent, such as 100% ethyl acetate or a mixture of dichloromethane and methanol (e.g., 9:1).[3] This will help to elute any highly retained product.
-
-
Compound Insolubility: If your crude material is not fully soluble in the initial, less polar eluent, it may precipitate at the top of the column and not elute properly.[8]
-
Dry Loading Technique: To circumvent solubility issues, use the dry loading method.[10] Dissolve your crude product in a suitable solvent (like dichloromethane or acetone), add a small amount of silica gel to the solution, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[10]
-
-
Compound Degradation: Although this compound is generally stable, the acidic surface of silica gel can potentially cause degradation of sensitive compounds.[8][9][11]
-
Stability Check: Before running a large-scale column, spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you see new spots, it may indicate decomposition on the silica.[11]
-
Question 4: I'm observing unexpected spots on my TLC analysis of the column fractions that were not present in the crude material. What is happening?
Answer:
The appearance of new spots during chromatography often points to a reaction occurring on the stationary phase.[9]
-
Silica-Induced Decomposition: As mentioned, the acidic nature of silica gel can catalyze decomposition reactions.[9]
-
Reaction with Eluent: While less common with standard solvents, ensure your solvents are pure and do not contain reactive impurities.
-
Oxidation: Sulfur-containing compounds can sometimes be susceptible to oxidation. While the dithiolane moiety is generally robust, this is a possibility to consider.
To mitigate these issues, minimizing the time the compound spends on the column is beneficial. Using flash chromatography with applied pressure, rather than traditional gravity chromatography, can significantly speed up the process.
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A good starting point for determining the optimal eluent is to test various ratios of hexane and ethyl acetate.[3] A system that provides an Rf value of 0.2-0.4 for the target compound on a TLC plate is generally a good choice for column chromatography.[4]
Q2: How much silica gel should I use for my column?
A general guideline is to use a weight ratio of silica gel to crude material between 30:1 and 100:1. For difficult separations, a higher ratio is recommended.
Q3: What are the common impurities I might encounter in crude this compound?
Common impurities can include unreacted starting materials such as 4-hydroxybenzaldehyde and 1,2-ethanedithiol. Side products from the dithiolane formation could also be present.[12]
Q4: How can I visualize this compound on a TLC plate?
This compound should be visible under a UV lamp at 254 nm due to its aromatic ring. Additionally, various staining agents can be used for visualization, such as:
-
Potassium Permanganate (KMnO4) stain: This is a general stain for compounds that can be oxidized.
-
Anisaldehyde stain: This stain is often effective for phenols and other functional groups.[2]
Q5: Should I use wet or dry packing for my column?
Both methods can be effective. Wet packing, where a slurry of silica gel in the initial eluent is poured into the column, is often preferred as it can minimize the trapping of air bubbles and lead to a more uniformly packed column.[13][14] Dry packing, where the dry silica powder is added to the column followed by the solvent, can be quicker but requires more care to avoid cracks in the silica bed.[13]
III. Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography of moderately polar compounds. |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (Gradient or isocratic) | A versatile system allowing for polarity adjustment to elute the target compound.[3] |
| Target Rf on TLC | 0.2 - 0.4 | Provides a good balance between retention and elution time on the column.[4] |
| Silica Gel to Crude Ratio | 30:1 to 100:1 (by weight) | Ensures sufficient stationary phase for effective separation. |
| Column Loading | 1-10% of silica gel weight | Overloading the column can lead to poor separation. |
IV. Experimental Protocol: Step-by-Step Column Chromatography
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a pre-determined solvent system (e.g., 8:2 Hexane:Ethyl Acetate).
-
Visualize the plate under a UV lamp and/or with a stain to determine the Rf of the product and impurities.
-
Adjust the solvent system until the product has an Rf of ~0.2-0.4.
-
-
Column Preparation (Wet Packing):
-
Select an appropriately sized column.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
In a beaker, make a slurry of the required amount of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.[14]
-
Drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude material in a minimal amount of a volatile solvent.
-
Add silica gel (approximately 2-3 times the weight of the crude material) to the solution.
-
Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[10]
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (if using flash chromatography) to begin elution.
-
Collect fractions in an ordered array of test tubes.
-
If using a gradient elution, gradually increase the polarity of the mobile phase.[7]
-
-
Monitoring the Separation:
-
Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution of the product.
-
Combine the fractions that contain the pure product.
-
-
Isolation of the Purified Product:
-
Transfer the combined pure fractions to a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
V. Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography purification.
VI. References
-
Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. (n.d.). MDPI. Retrieved from --INVALID-LINK--
-
How to analysis the phenolic compounds by TLC, the method and solvants? (2016, February 22). ResearchGate. Retrieved from --INVALID-LINK--
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from --INVALID-LINK--
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews. Retrieved from --INVALID-LINK--
-
Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc. Retrieved from --INVALID-LINK--
-
How can I select the solvent system for column chromatography? (2015, June 18). ResearchGate. Retrieved from --INVALID-LINK--
-
Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography. (n.d.). U.S. Environmental Protection Agency. Retrieved from --INVALID-LINK--
-
Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. Retrieved from --INVALID-LINK--
-
Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved from --INVALID-LINK--
-
5 Troubleshooting Common HPLC Column Problems and Solutions. (2024, May 5). uHPLCs. Retrieved from --INVALID-LINK--
-
Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall. Retrieved from --INVALID-LINK--
-
Khairudinov, I. R., & Kolbin, M. A. (1985). Retention parameters of sulfur-containing and aromatic compounds of petroleum in liquid chromatography on silica gel. Chemistry and Technology of Fuels and Oils, 21(5), 243–245. --INVALID-LINK--
-
Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from --INVALID-LINK--
-
4-(2-Methyl-1,3-dithiolan-2-yl)phenol. (n.d.). Santa Cruz Biotechnology. Retrieved from --INVALID-LINK--
-
4-(2-methyl-1,3-dithiolan-2-yl)phenol. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
This compound, 97%. (n.d.). Fisher Scientific. Retrieved from --INVALID-LINK--
-
This compound, 97% 25 g. (n.d.). Thermo Scientific Chemicals. Retrieved from --INVALID-LINK--
-
Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from --INVALID-LINK--
-
This compound CAS#: 22068-49-1. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--
-
1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration. (2021). Molecules, 26(16), 4945. --INVALID-LINK--
-
1,3-Dithianes, 1,3-Dithiolanes. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
Recent problems with silica gel chromatography. (2025, November 26). ResearchGate. Retrieved from --INVALID-LINK--
-
Column chromatography of phenolics? (2013, September 25). ResearchGate. Retrieved from --INVALID-LINK--
-
Silicas Chemically Modified with Sulfur-Containing Groups for Separation and Preconcentration of Precious Metals Followed by Spectrometric Determination. (2021). Molecules, 26(16), 4945. --INVALID-LINK--
-
Application Notes and Protocols for the Purification of Lophenol using Column Chromatography. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
Running a TLC. (2021, August 22). YouTube. Retrieved from --INVALID-LINK--
-
Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses, 102, 276-302. --INVALID-LINK--
-
Extraction and Isolation of Bioactive Compounds from Lantana camara Leaves by Column Chromatographic Techniques. (n.d.). International Journal of Science and Research (IJSR), 6(10), 131-135. --INVALID-LINK--
-
A Practical Guide to TLC (Thin Layer Chromatography). (2022, June 10). YouTube. Retrieved from --INVALID-LINK--
-
Tailored Functionalization of Natural Phenols to Improve Biological Activity. (2021). Molecules, 26(16), 4945. --INVALID-LINK--
-
Synthesis of some 2-ylidene-1,3-dithiolanes. (2025, August 9). ResearchGate. Retrieved from --INVALID-LINK--
-
Design, synthesis, and antimelanogenic effects of (2-substituted phenyl-1,3-dithiolan-4-yl)methanol derivatives. (2017, March 16). Bioorganic & Medicinal Chemistry Letters, 27(10), 2212-2217. --INVALID-LINK--
-
Synthesis of dithiolene compounds from xanthydrole. (2020). Journal of Physics: Conference Series, 1660(1), 012033. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Purification [chem.rochester.edu]
- 8. Purification [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. Chromatography [chem.rochester.edu]
- 12. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 13. chromtech.com [chromtech.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of 4-(1,3-dithiolan-2-yl)phenol
Introduction
Welcome to the technical support center for the purification of 4-(1,3-dithiolan-2-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the recrystallization of this compound. As a Senior Application Scientist, my goal is to combine theoretical principles with practical, field-tested techniques to help you achieve high purity and yield.
This compound is a phenolic compound containing a thioacetal functional group.[1][2][3][4] This unique structure presents specific challenges and opportunities in its purification by recrystallization. This guide will walk you through solvent selection, common problems, and detailed protocols to ensure a successful purification.
Physicochemical Properties
A foundational understanding of the compound's properties is critical for developing a robust recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C9H10OS2 | [4] |
| Molecular Weight | 198.30 g/mol | [4] |
| Appearance | Yellow crystals or powder | [5][6][7] |
| Melting Point | 114.0-120.0 °C | [5][6][7] |
| Purity (Typical) | ≥96.0% (GC) | [5][6][7] |
The relatively high melting point suggests that the crystal lattice is stable, which is favorable for recrystallization. The yellow color indicates the potential presence of chromophoric impurities that may need to be removed.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to try for the recrystallization of this compound?
A1: Based on the structure, a good starting point is a moderately polar solvent. The phenol group provides some polarity and hydrogen bonding capability, while the dithiolane and phenyl groups are more nonpolar. Alcohols like ethanol or isopropanol are often good choices for phenolic compounds.[8][9] A mixed solvent system, such as ethanol/water or toluene/hexane, can also be very effective for fine-tuning solubility.[10][11][12]
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[13] This is a common problem, especially with compounds that have a melting point lower than the boiling point of the solvent. To remedy this, you can:
-
Lower the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[8]
-
Use a different solvent or solvent system: The current solvent may be too good a solvent. Try a less polar solvent or add an anti-solvent dropwise to the hot solution until turbidity persists.
-
Reduce the initial concentration: You may be using a supersaturated solution. Add a small amount of additional hot solvent to redissolve the oil and attempt to recrystallize again.[14]
Q3: I'm getting very low recovery of my purified product. What are the likely causes?
A3: Low recovery can stem from several factors:
-
Using too much solvent: This is the most common reason for low yield.[14] The compound, even when cold, will have some solubility in the mother liquor. Minimize the amount of hot solvent used to dissolve the crude product.
-
Cooling for too short a time: Ensure the solution has had adequate time at a low temperature for crystallization to complete.
-
Premature crystallization: If crystals form in the filter paper during hot filtration, you will lose product.[13] Ensure your filtration apparatus is pre-heated.
-
Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are highly soluble will lead to product loss. Use a minimal amount of ice-cold recrystallization solvent for washing.[11]
Q4: The color of my crystals is still yellow after recrystallization. How can I get a colorless product?
A4: A persistent yellow color suggests that colored impurities are co-crystallizing with your product.
-
Consider a charcoal treatment: Activated charcoal can be used to adsorb colored impurities.[15] However, be cautious with phenolic compounds as ferric ions in some charcoal preparations can form colored complexes.[15] Use a high-purity, acid-washed charcoal if necessary.
-
Try a different solvent: The impurity may be less soluble in a different solvent, allowing it to be separated.
-
Perform a second recrystallization: A subsequent recrystallization from a different solvent system can often remove stubborn impurities.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the recrystallization of this compound.
Problem 1: No Crystals Form Upon Cooling
| Potential Cause | Solution | Scientific Rationale |
| Solution is not saturated (too much solvent used). | Gently boil off some of the solvent to concentrate the solution and then allow it to cool again.[14][16] | Crystallization requires a supersaturated solution, where the concentration of the solute exceeds its solubility at a given temperature. |
| Supersaturation without nucleation. | 1. Scratch the inner surface of the flask with a glass rod at the meniscus.[8][14] 2. Add a seed crystal of pure this compound.[14][17] | Scratching creates microscopic imperfections on the glass surface that can act as nucleation sites for crystal growth. A seed crystal provides a template for new crystals to form upon. |
| The compound is highly soluble in the chosen solvent even at low temperatures. | Select a different solvent in which the compound is less soluble at cold temperatures, or use a mixed-solvent system. | The ideal recrystallization solvent dissolves the compound when hot but has low solvating power when cold, maximizing the yield of recovered crystals.[15] |
Problem 2: The Product "Oils Out"
| Potential Cause | Solution | Scientific Rationale |
| The solution is cooling too rapidly. | Allow the flask to cool slowly to room temperature on a benchtop before transferring it to an ice bath. Insulating the flask can also help.[8] | Slow cooling allows molecules to orient themselves correctly into a crystal lattice. Rapid cooling can cause the solute to crash out of solution as a disordered, liquid oil. |
| The boiling point of the solvent is higher than the melting point of the compound. | Choose a solvent with a lower boiling point. | If the solvent's boiling point is above the compound's melting point, the compound will dissolve as a liquid and may not solidify upon cooling. |
| High concentration of impurities. | Purify the crude material by another method, such as column chromatography, before recrystallization.[17] | Impurities can disrupt the crystal lattice formation and depress the melting point of the mixture, favoring oiling out. |
Problem 3: Poor Yield of Recovered Crystals
| Potential Cause | Solution | Scientific Rationale |
| Excess solvent was used for dissolution. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[8] | The amount of product lost is proportional to its solubility in the cold solvent and the total volume of solvent used. |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and filter flask. Dilute the hot solution with a small amount of extra solvent before filtering and then concentrate the filtrate before cooling.[13] | Keeping the solution well above its saturation point during filtration prevents the product from crystallizing in the filter paper. |
| Crystals were washed with a solvent at room temperature. | Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. | The solubility of the compound is lower at colder temperatures, minimizing product loss during the washing step. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol is a starting point for purifying this compound when a suitable single solvent has been identified (e.g., ethanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and a boiling chip. Heat the mixture to boiling with gentle swirling. Continue to add the solvent dropwise until all the solid has just dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, add a small excess of hot solvent and filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely in the air on the filter paper or in a desiccator.
Protocol 2: Mixed-Solvent Recrystallization
This method is useful when no single solvent has the ideal solubility characteristics. A common pair for phenolic compounds is an alcohol (in which the compound is soluble) and water (in which it is less soluble).[12]
-
Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent (e.g., hot ethanol).
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., hot water) dropwise until the solution becomes faintly turbid.
-
Clarification: Add a drop or two of the "good" solvent until the turbidity just disappears.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 3-6 from the Single-Solvent Recrystallization protocol.
Visualization of Workflows
Recrystallization Decision Workflow
Caption: Decision workflow for selecting and performing a recrystallization protocol.
Troubleshooting Flowchart for Common Issues
Caption: Troubleshooting guide for common recrystallization problems.
References
- 1. This compound CAS#: 22068-49-1 [amp.chemicalbook.com]
- 2. This compound | 22068-49-1 [chemicalbook.com]
- 3. This compound | 22068-49-1 [amp.chemicalbook.com]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. reddit.com [reddit.com]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 15. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 16. youtube.com [youtube.com]
- 17. reddit.com [reddit.com]
Troubleshooting low yield in dithiolane deprotection reactions.
Welcome to the technical support center for dithiolane deprotection reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the cleavage of dithiolane protecting groups. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to ensure you can achieve optimal yields and purity in your synthetic endeavors.
Troubleshooting Guide: Low Yield and Side Reactions
This section addresses specific issues that can arise during dithiolane deprotection, providing explanations for the underlying causes and actionable solutions.
Question 1: My dithiolane deprotection is incomplete, and I'm recovering a significant amount of starting material. What are the likely causes and how can I improve the conversion?
Answer:
Incomplete conversion is a frequent challenge in dithiolane deprotection, often stemming from the inherent stability of the thioacetal group.[1][2] Several factors could be at play:
-
Insufficiently Reactive Reagents: The chosen deprotection reagent may not be potent enough for your specific substrate. Dithiolanes derived from sterically hindered ketones or electron-rich aromatic carbonyls can be particularly resistant to cleavage.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly influence the reaction rate. Many deprotection reactions require specific conditions to proceed to completion.
-
Reagent Degradation or Impurity: The purity and activity of your reagents are paramount. Old or improperly stored reagents can lead to diminished reactivity.
-
Equilibrium Issues: In some cases, the deprotection reaction can be reversible.
Troubleshooting Steps:
-
Re-evaluate Your Reagent Choice: The three main strategies for dithiolane deprotection are metal-mediated, oxidative, and alkylative methods.[1] If one class is failing, consider switching to another. For a comparison of common reagents, see Table 1.
-
Optimize Reaction Conditions:
-
Temperature: Gently heating the reaction mixture can often drive it to completion. However, be mindful of the thermal stability of your product.
-
Concentration: Ensure your reagents are at an appropriate concentration. For instance, in the deprotection using polyphosphoric acid and acetic acid, an excess of the viscous polyphosphoric acid is necessary to ensure proper mixing.[3]
-
Time: Monitor your reaction over a longer period using Thin Layer Chromatography (TLC) to determine if it is simply slow.
-
-
Verify Reagent Quality: Use freshly opened or purified reagents. For example, ensure that your hydrogen peroxide solution is at the correct concentration.
-
Employ a More Robust Protocol: For stubborn dithiolanes, consider more forceful methods, but be aware of potential side reactions. For example, mercury(II) salts are highly effective but also highly toxic and may not be compatible with other functional groups.[4][5] A solvent-free method using mercury(II) nitrate trihydrate has been shown to be very fast and efficient.[4][5]
Question 2: My reaction is producing a complex mixture of byproducts instead of my desired carbonyl compound. What are the common side reactions and how can I minimize them?
Answer:
The formation of byproducts is often a sign of overly harsh reaction conditions or the presence of sensitive functional groups in your molecule. Common side reactions include:
-
Over-oxidation: Oxidative deprotection methods, if not carefully controlled, can lead to the oxidation of other sensitive functionalities in the molecule or even the desired carbonyl product. For instance, aldehydes can be oxidized to carboxylic acids.[5]
-
Functional Group Incompatibility: The reagents used for deprotection may react with other protecting groups or functional groups in your substrate. For example, strongly acidic conditions can cleave acid-labile protecting groups like silyl ethers or Boc groups.
Strategies for Minimizing Byproducts:
-
Select a Milder, More Chemoselective Reagent: Numerous mild deprotection protocols have been developed to address functional group compatibility.[8]
-
A combination of 30% hydrogen peroxide with a catalytic amount of iodine in an aqueous micellar system provides a mild and environmentally friendly option that tolerates many common protecting groups.[9][10]
-
o-Iodoxybenzoic acid (IBX) in the presence of β-cyclodextrin in water offers a neutral deprotection method.[11]
-
-
Careful Control of Reaction Conditions:
-
Stoichiometry: Use the minimum effective amount of the deprotection reagent.
-
Temperature: Running the reaction at a lower temperature can often improve selectivity.
-
pH Control: If using an oxidative method, buffering the reaction mixture can sometimes prevent unwanted side reactions.
-
-
Protect Other Sensitive Groups: If a particular functional group is consistently reacting, it may be necessary to protect it before the dithiolane deprotection step.
Frequently Asked Questions (FAQs)
What are the primary mechanisms for dithiolane deprotection?
The deprotection of dithiolanes generally proceeds through three main pathways:
-
Metal-Mediated Cleavage: This involves the use of soft Lewis acids, such as Hg²⁺ or Ag⁺, which have a high affinity for sulfur.[2][12] The metal coordinates to the sulfur atoms, facilitating the hydrolytic cleavage of the C-S bonds.
-
Oxidative Cleavage: Reagents like NBS, H₂O₂, or IBX oxidize the sulfur atoms, making the carbon atom more electrophilic and susceptible to hydrolysis.[11]
-
Alkylation: Alkylating agents, such as methyl iodide, can react with the sulfur atoms to form sulfonium salts, which are good leaving groups and facilitate hydrolysis.
Caption: Decision workflow for selecting a deprotection method.
Data & Protocols
Table 1: Comparison of Common Dithiolane Deprotection Reagents
| Reagent/System | Typical Conditions | Advantages | Disadvantages |
| HgCl₂/HgO | CH₃CN/H₂O, rt | Highly effective, fast | Highly toxic, not environmentally friendly, potential for side reactions [12] |
| H₂O₂/I₂ (catalytic) | Aqueous micellar (SDS), rt | Mild, environmentally friendly, good functional group tolerance [9][10] | May be slow for very hindered substrates |
| NBS | Acetone/H₂O, 0 °C to rt | Readily available, effective | Can cause bromination of sensitive substrates |
| TMSCl/NaI | CH₃CN, 60 °C | Metal-free, inexpensive reagents | Requires elevated temperature, may not be suitable for heat-sensitive compounds [7][13] |
| Polyphosphoric Acid (PPA)/Acetic Acid | 25-45 °C | Inexpensive, simple workup | Can be slow, requires careful temperature control [3][14] |
| DDQ | Aqueous CH₃CN | Can be chemoselective for 1,3-dithianes over 1,3-dithiolanes [1] | Stoichiometric amounts of reagent needed |
Experimental Protocols
Protocol 1: Mild Deprotection using Hydrogen Peroxide and Catalytic Iodine
[9][14] This protocol is adapted from Ganguly, N. C., & Barik, S. K. (2009). Synthesis, 2009(08), 1393-1399.
-
To a round-bottom flask, add the dithiolane-protected compound (1 mmol) and sodium dodecyl sulfate (SDS) to create an aqueous micellar solution.
-
Add iodine (5 mol%) to the solution.
-
To this mixture, add 30% aqueous hydrogen peroxide (0.45 mL).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to an hour.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.
-
Perform a standard aqueous work-up by extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection using Polyphosphoric Acid and Acetic Acid
[3][14] This protocol is adapted from Jin, T., et al. (2006). Asian Journal of Chemistry, 18(2), 1115-1119.
-
In a round-bottom flask, mix the 1,3-dithiolane derivative (50 mmol) with polyphosphoric acid (1-10 g) and acetic acid (2-10 drops).
-
Stir the mixture at a temperature between 25-45 °C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 3-8 hours).
-
After the reaction is complete, add water to the mixture to hydrolyze the polyphosphoric acid.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. mdpi.com [mdpi.com]
- 5. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reagents for the preparation and cleavage of 1,3-dithiolanes - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Deprotection of 4-(1,3-dithiolan-2-yl)phenol
Welcome to the technical support center for the deprotection of 4-(1,3-dithiolan-2-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common synthetic transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome challenges and achieve high yields of your target compound, 4-hydroxybenzaldehyde.
Introduction: The Challenge of Selectivity
The deprotection of the 1,3-dithiolane group to regenerate the parent carbonyl is a fundamental transformation in organic synthesis. However, when the substrate is this compound, the presence of the electron-rich and oxidatively sensitive phenol moiety introduces significant challenges. The goal is to achieve selective cleavage of the C-S bonds of the dithiolane without inducing unwanted side reactions on the aromatic ring. This guide will explore the common pitfalls and provide expert-driven solutions.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the deprotection of this compound.
Issue 1: Low or No Yield of 4-hydroxybenzaldehyde
Q1: My reaction is sluggish, and I'm recovering most of my starting material. What are the likely causes and how can I improve the conversion?
A1: Low conversion is a common issue and can often be attributed to several factors:
-
Insufficiently Reactive Reagents: The stability of the dithiolane group necessitates sufficiently powerful reagents for cleavage. For substrates bearing sensitive functional groups like phenols, finding a reagent that is reactive enough for deprotection without causing degradation can be a delicate balance.
-
Reaction Conditions: Temperature, reaction time, and solvent can all play a critical role. Some deprotection methods require heating to proceed at a reasonable rate.
-
Reagent Stoichiometry: Using an insufficient amount of the deprotecting agent will naturally lead to incomplete conversion.
Troubleshooting Strategies:
-
Reagent Selection: If you are using a mild reagent system, consider switching to a more potent one. However, be mindful of the potential for side reactions (see Issue 2). For example, if a simple acid-catalyzed hydrolysis is failing, you might consider an oxidative cleavage method.
-
Optimize Reaction Conditions: If you suspect the reaction is kinetically slow, cautiously increasing the temperature may improve the rate. Always monitor the reaction closely by TLC to avoid decomposition of the product. Extending the reaction time is another option, but again, monitor for byproduct formation.
-
Increase Reagent Equivalents: Systematically increase the equivalents of your deprotecting agent. It is advisable to do this in small increments while monitoring the reaction to find the optimal amount that drives the reaction to completion without excessive side reactions.
Issue 2: Formation of Colored Impurities and Complex Product Mixtures
Q2: My reaction mixture is turning dark, and my NMR/TLC shows multiple spots, none of which is my desired product in high purity. What are these side products and how can I avoid them?
A2: The formation of colored impurities is a strong indicator of side reactions involving the phenol ring. The most common culprits are oxidation and polymerization.
-
Oxidation to Quinones: The electron-rich phenol ring is susceptible to oxidation, especially under oxidative deprotection conditions. This can lead to the formation of benzoquinone derivatives, which are often colored.[1][2]
-
Polymerization: Under strongly acidic or oxidative conditions, phenolic compounds can undergo polymerization, leading to intractable tars and a complex mixture of oligomers.[3] This is often initiated by the formation of reactive intermediates like phenoxy radicals or quinone methides.
Troubleshooting Strategies:
-
Choose a Milder, More Selective Reagent: The choice of deprotection agent is paramount.
-
Avoid Harsh Oxidants: Reagents like strong nitric acid or permanganate should be avoided. Even some common oxidative deprotection reagents for dithiolanes can be too harsh in the presence of a phenol.
-
Consider a Phenol-Tolerant Method: A highly effective and mild method involves the use of 30% aqueous hydrogen peroxide with a catalytic amount of iodine in a micellar system (using a surfactant like SDS).[4][5] This system operates under neutral conditions and has been shown to be compatible with phenol and other sensitive functional groups, preventing over-oxidation.[4][5]
-
-
Control Reaction Conditions:
-
Lower the Temperature: If you are observing decomposition, running the reaction at a lower temperature may suppress side reactions, even if it requires a longer reaction time.
-
Exclude Oxygen: For sensitive reactions, degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation from atmospheric oxygen.
-
-
Protect the Phenol: If selective deprotection of the dithiolane proves too challenging, a temporary protection of the phenolic hydroxyl group (e.g., as a methyl or benzyl ether) can be a viable strategy. Following dithiolane deprotection, the phenol protecting group can be removed in a subsequent step.
Issue 3: Formation of a Reduced Product (4-methylphenol)
Q3: I used Raney Nickel to deprotect my dithiolane, but instead of the aldehyde, I obtained 4-methylphenol (p-cresol). What happened?
A3: Raney Nickel is a powerful reducing agent, and its primary application with thioacetals is not deprotection to the carbonyl but rather desulfurization to the corresponding alkane.[6][7][8] In the case of this compound, Raney Nickel will cleave the C-S bonds and replace them with C-H bonds, leading to the formation of 4-methylphenol.
Troubleshooting Strategies:
-
Understand the Reagent's Function: It is crucial to select a reagent that performs the desired transformation. For regenerating the aldehyde, you need a deprotection reagent, not a desulfurization agent.
-
Switch to an Appropriate Deprotection Method: Refer to the methods discussed in this guide that are designed for carbonyl regeneration, such as oxidative or hydrolytic methods.
Comparative Overview of Deprotection Methods
The following table provides a summary of common deprotection methods for this compound, highlighting their potential side reactions and typical yields.
| Deprotection Method | Reagents | Typical Yield of 4-hydroxybenzaldehyde | Common Side Reactions & Issues |
| Mild Oxidative Cleavage | 30% H₂O₂ / cat. I₂ / SDS (aq) | High (>90%)[5] | Generally very clean; minimal risk of phenol oxidation.[4][5] |
| Mercuric Salt-Mediated | HgCl₂ / CaCO₃ or HgO | Moderate to High | Toxicity of mercury salts is a major drawback. Can be effective but requires careful handling and waste disposal.[9][10] |
| N-Halosuccinimide (NBS) | NBS / aq. Acetone | Moderate | Potential for aromatic bromination, especially with excess NBS. Phenol oxidation is also a risk. |
| Acid-Catalyzed Hydrolysis | Strong Acid (e.g., HCl, H₂SO₄) | Low to Moderate | Risk of acid-catalyzed polymerization of the phenol.[11] Often requires harsh conditions.[6] |
| Reductive Desulfurization | Raney Nickel / H₂ | 0% | Results in reduction to 4-methylphenol , not deprotection to the aldehyde.[6] |
Visualizing the Reaction Pathways
The following diagram illustrates the desired deprotection pathway and the potential side reactions that can occur.
Caption: Reaction pathways for the deprotection of this compound.
Recommended Experimental Protocols
Protocol 1: Mild Oxidative Deprotection with Hydrogen Peroxide and Iodine[4]
This method is highly recommended due to its mild, neutral conditions and high selectivity, which preserves the sensitive phenol group.[5]
Materials:
-
This compound
-
30% Aqueous Hydrogen Peroxide (H₂O₂)
-
Iodine (I₂)
-
Sodium Dodecyl Sulfate (SDS)
-
Deionized Water
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an aqueous solution of SDS (sufficient to create a micellar solution, e.g., 0.1 M).
-
Add a catalytic amount of iodine (e.g., 5 mol%).
-
To this stirring mixture, add 30% aqueous hydrogen peroxide (2-4 eq) dropwise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess iodine.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude 4-hydroxybenzaldehyde.
-
Purify the product by flash column chromatography or recrystallization as needed.
Protocol 2: Deprotection using N-Bromosuccinimide (NBS)
This method is effective but carries the risk of side reactions. It should be used with caution, and the reaction must be carefully monitored.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetone
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (2.0-2.2 eq) portion-wise to the stirring solution, maintaining the temperature at 0 °C.
-
Monitor the reaction closely by TLC. The reaction is often rapid.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Add a saturated aqueous solution of sodium bicarbonate to neutralize the solution.
-
Extract the mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
The successful deprotection of this compound to 4-hydroxybenzaldehyde hinges on the careful selection of reagents and reaction conditions to avoid side reactions on the sensitive phenol ring. While several methods exist, the mild oxidative deprotection using hydrogen peroxide and a catalytic amount of iodine in a micellar system offers a robust and selective approach with high yields. By understanding the potential pitfalls and implementing the troubleshooting strategies outlined in this guide, researchers can confidently navigate this challenging transformation.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Oxidation of Phenols to Quinones Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. Laccase-catalyzed oxidative polymerization of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 6. asianpubs.org [asianpubs.org]
- 7. organicreactions.org [organicreactions.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Optimizing reaction conditions for the thioacetalization of 4-hydroxybenzaldehyde
Welcome to the technical support center for the thioacetalization of 4-hydroxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common experimental challenges, and offer practical, field-proven insights into this important chemical transformation. The following content is structured to address specific issues you may encounter, moving from common problems to broader conceptual questions.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific, frequently encountered problems during the thioacetalization of 4-hydroxybenzaldehyde. Each issue is presented with probable causes and actionable solutions, grounded in the underlying chemical principles.
Issue 1: Low or No Product Yield
You've run the reaction, but TLC analysis shows a significant amount of starting material remaining, or the isolated yield of the desired thioacetal is disappointingly low.
Probable Cause 1: Inactive or Inappropriate Catalyst
The choice of catalyst is critical for activating the carbonyl group of the aldehyde. An insufficiently active catalyst will result in a sluggish or stalled reaction.
-
Solution: While various catalysts can be employed, their effectiveness can be substrate-dependent. For 4-hydroxybenzaldehyde, both Brønsted and Lewis acids are commonly used.[1]
-
Mild Conditions: For substrates sensitive to strong acids, consider using milder catalysts such as iodine or tungstophosphoric acid.[2][3]
-
More Robust Conditions: p-Toluenesulfonic acid (p-TsOH) combined with silica gel is an effective and heterogeneous catalytic system that simplifies work-up.[4]
-
Lewis Acids: Lewis acids like hafnium trifluoromethanesulfonate can also be highly effective, often under very mild conditions.[2]
-
Probable Cause 2: Reversible Reaction Equilibrium
Thioacetalization is a reversible reaction that produces water as a byproduct.[3] If water is not removed from the reaction mixture, the equilibrium will not favor product formation.
-
Solution: To drive the reaction to completion, it is essential to remove water as it is formed.
-
Dean-Stark Apparatus: For reactions conducted at elevated temperatures, a Dean-Stark trap is the classical and most effective method for water removal.[3]
-
Dehydrating Agents: For reactions at room temperature, incorporating a dehydrating agent like anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or silica gel can be effective.[4]
-
Probable Cause 3: Poor Reagent Quality
The purity of your starting materials and solvent can significantly impact the reaction outcome.
-
Solution:
-
Ensure 4-hydroxybenzaldehyde is pure. If it appears discolored, consider recrystallization.
-
Use a freshly opened bottle of the thiol or dithiol, as they can oxidize over time.
-
Solvents should be of high purity and anhydrous. Using a freshly dried solvent is highly recommended.[3]
-
Issue 2: Formation of Undesired Side Products
Your reaction mixture shows multiple spots on the TLC plate, and purification is proving difficult.
Probable Cause 1: Competing Reactions of the Phenolic Hydroxyl Group
The free hydroxyl group on 4-hydroxybenzaldehyde can undergo side reactions, particularly under strongly acidic or basic conditions. While the thioacetalization itself is typically acid-catalyzed, the choice of catalyst and conditions is crucial to avoid unwanted transformations. For instance, in the presence of a strong base, side reactions like the Cannizzaro reaction could potentially occur, though this is less common under typical thioacetalization conditions.[5]
-
Solution:
-
Catalyst Selection: Opt for milder, chemoselective catalysts. Lithium bromide (LiBr) has been shown to be effective for the chemoselective dithioacetalization of aromatic aldehydes under solvent-free conditions.[2]
-
Protecting Group Strategy: In complex syntheses where the hydroxyl group might interfere with subsequent steps, consider protecting it prior to thioacetalization.
-
Probable Cause 2: Oxidation of the Thiol
Thiols are susceptible to oxidation, especially in the presence of air and certain catalysts, leading to the formation of disulfides.
-
Solution:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Issue 3: Difficult Product Isolation and Work-up
The reaction is complete, but you are struggling to isolate a pure product from the reaction mixture.
Probable Cause 1: Emulsion Formation During Aqueous Work-up
The presence of both polar (hydroxyl group) and non-polar (aromatic ring and thioacetal) functionalities in the product can lead to the formation of emulsions during extraction.
-
Solution:
-
Brine Wash: After the initial aqueous wash, perform one or two washes with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous layer, helping to break up emulsions.[6]
-
Filtration through Celite: Passing the mixture through a pad of Celite can help to break up emulsions.
-
Probable Cause 2: Catalyst Removal Issues
Homogeneous catalysts can sometimes be challenging to remove completely during work-up.
-
Solution:
-
Heterogeneous Catalysts: Employing a solid-supported catalyst, such as p-TsOH on silica gel, allows for simple removal by filtration.[4]
-
Aqueous Extraction: If using a water-soluble acid catalyst, ensure thorough washing with a basic solution (e.g., saturated sodium bicarbonate) followed by water to remove all traces of the acid.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed thioacetalization of 4-hydroxybenzaldehyde?
A1: The reaction proceeds through a two-step mechanism. First, the acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic. A molecule of the thiol then acts as a nucleophile, attacking the activated carbonyl carbon to form a hemithioacetal intermediate. Subsequent protonation of the hydroxyl group of the hemithioacetal, followed by the elimination of a water molecule, generates a thionium ion. A second molecule of the thiol then attacks the thionium ion, and after deprotonation, the final thioacetal product is formed.[1]
Caption: Acid-catalyzed thioacetalization mechanism.
Q2: How does the choice of solvent affect the reaction?
A2: The solvent can influence reaction rates and selectivity. While non-polar solvents are often used, the polarity of the solvent can affect the stability of charged intermediates in the reaction pathway.[7][8] For practical purposes, solvents like dichloromethane, chloroform, or toluene are commonly employed, especially when a Dean-Stark trap is used. Solvent-free conditions have also been reported to be effective with certain catalysts, offering a greener alternative.[2]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting aldehyde and the less polar thioacetal product. The disappearance of the starting material spot is a good indication of reaction completion.
Q4: What are some common work-up procedures for thioacetalization reactions?
A4: A typical aqueous work-up involves quenching the reaction with a suitable aqueous solution, such as saturated sodium bicarbonate, to neutralize the acid catalyst.[3][6] The mixture is then extracted with an organic solvent. The combined organic layers are washed with water and brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure.[9] For reactions using a heterogeneous catalyst, a simple filtration may be all that is required before solvent removal.[4]
Q5: Are there any chemoselective methods to form the thioacetal of 4-hydroxybenzaldehyde in the presence of a ketone?
A5: Yes, aldehydes are generally more reactive towards nucleophilic attack than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. Many catalytic systems exhibit high chemoselectivity for the thioacetalization of aldehydes over ketones.[2] For example, using lithium bromide as a catalyst under solvent-free conditions has been shown to achieve chemoselective dithioacetalization of aromatic aldehydes.[2][10]
Experimental Protocols
Protocol 1: General Procedure for Thioacetalization using p-TsOH and Silica Gel
This protocol is adapted from a procedure known for its efficiency and simple work-up.[4]
-
To a round-bottom flask, add 4-hydroxybenzaldehyde (1 equivalent), the desired dithiol (e.g., 1,2-ethanedithiol, 1.1 equivalents), and silica gel.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Upon completion, filter the reaction mixture to remove the silica gel and catalyst.
-
Wash the solid residue with a suitable organic solvent (e.g., dichloromethane).
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography or recrystallization if necessary.
Protocol 2: Deprotection of the Thioacetal
Thioacetals are stable protecting groups, but they can be cleaved under specific conditions to regenerate the aldehyde.[11]
-
Dissolve the thioacetal in a suitable solvent system (e.g., acetone/water).
-
Add a deprotecting agent. A variety of reagents can be used, including o-iodoxybenzoic acid (IBX) in the presence of β-cyclodextrin in water for a green approach.[12] Another option involves using reagents like manganese dioxide (MnO₂) in the presence of a Lewis acid such as aluminum chloride (AlCl₃) in a non-aqueous solvent like acetonitrile.[13]
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC for the disappearance of the thioacetal and the appearance of 4-hydroxybenzaldehyde.
-
Once the reaction is complete, perform an appropriate work-up. For the MnO₂/AlCl₃ system, this would involve filtering off the solid manganese salts and then proceeding with a standard aqueous extraction.[13]
Data Summary
The following table summarizes various catalytic systems for thioacetalization, providing a comparative overview to aid in method selection.
| Catalyst | Thiol/Dithiol | Solvent | Temperature | Time | Yield (%) | Reference |
| p-TsOH/Silica Gel | 1,2-ethanedithiol | Dichloromethane | Room Temp. | 10 min | 98 | [4] |
| Iodine (10 mol%) | 1,2-ethanedithiol | Dichloromethane | Room Temp. | 30 min | High | [2][10] |
| LiBr (10 mol%) | 1,2-ethanedithiol | Solvent-free | 75-80 °C | 15-50 min | High | [2][10] |
| Hafnium triflate (0.1 mol%) | 1,2-ethanedithiol | Dichloromethane | Room Temp. | 5 min | High | [2][10] |
| Tungstophosphoric acid | 1,2-ethanedithiol | Solvent-free | - | - | Excellent | [2] |
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues.
References
- 1. Thioacetal - Wikipedia [en.wikipedia.org]
- 2. Thioacetal synthesis by thioacetalisation or 1,4-addition [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. A Simple and Efficient Heterogeneous Procedure for Thioacetalization of Aldehydes and Ketones [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Effects on Thiol-Ene Kinetics and Reactivity of Carbon and Sulfur Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How To Run A Reaction [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 13. mdpi.org [mdpi.org]
Preventing over-oxidation during dithiolane cleavage
A Guide to Preventing Over-oxidation and Other Common Pitfalls
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize dithiolane protecting groups. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. Here, we will tackle one of the most persistent challenges in dithiolane deprotection: preventing over-oxidation of the desired product.
Frequently Asked Questions (FAQs)
Q1: What is over-oxidation in the context of dithiolane cleavage?
Over-oxidation refers to the undesired further oxidation of the sulfur atoms after the dithiolane ring has been cleaved. The goal of deprotection is to regenerate a carbonyl group from the dithiolane. This process, especially under oxidative conditions, generates a transient dithiol intermediate. This dithiol is highly susceptible to further oxidation, leading to the formation of byproducts like sulfoxides, sulfones, or intermolecular disulfides, which complicates purification and reduces the yield of the desired carbonyl compound.
Q2: Which deprotection methods are most prone to causing over-oxidation?
Oxidative cleavage methods are inherently more susceptible to this side reaction. Reagents that are strong oxidants must be used with precise stoichiometric control to selectively cleave the dithiolane without attacking the resulting dithiol. Common culprits include:
-
N-halosuccinimides (e.g., NBS, NCS) : While effective, excess reagent or prolonged reaction times can lead to over-oxidation.[1][2]
-
Metal-based oxidants (e.g., Ceric Ammonium Nitrate - CAN, Hg(II) salts) : These are powerful but can be harsh and non-selective if not used carefully.[3][4] They also introduce toxic heavy metal waste.[5]
-
Hypervalent Iodine Reagents (e.g., IBX, DMP) : These are known for cleaving dithianes and can also cause over-oxidation if conditions are not optimized.[6]
Reductive methods (using reagents like TCEP or DTT) or hydrolytic methods (using acids) are generally not prone to over-oxidation of the sulfur byproducts, but they can have their own set of challenges, such as incomplete reactions or incompatibility with other functional groups.[7]
Q3: Are there "green" or milder alternatives that minimize over-oxidation?
Yes, significant research has focused on developing more environmentally friendly and selective methods. A notable example involves using 30% aqueous hydrogen peroxide with a catalytic amount of iodine in an aqueous micellar system (using sodium dodecyl sulfate, SDS).[6][8][9] This method is highly effective, operates under essentially neutral conditions, uses water as the solvent, and shows no detectable over-oxidation, making it compatible with many sensitive functional groups.[6][9]
Troubleshooting Guide: Over-oxidation and Low Yield
Problem: My TLC/LC-MS analysis shows multiple spots/peaks, and I've isolated byproducts consistent with sulfoxides or other oxidized sulfur species.
Probable Cause 1: Reagent Stoichiometry is Too High
With strong oxidative reagents like NBS or CAN, even a small excess can rapidly oxidize the dithiol intermediate. The reaction is often very fast, and it's easy to overshoot the endpoint.
Solution:
-
Titrate the Reagent: Instead of adding the full amount of the oxidant at once, add it portion-wise. Monitor the reaction progress by TLC or rapid LC-MS analysis after each addition. Stop adding the reagent as soon as the starting material is consumed.
-
Lower the Equivalents: Carefully review the literature for your specific substrate class. Start with a lower stoichiometry (e.g., 1.5-2.0 eq instead of 3.0) and see if the reaction goes to completion without forming byproducts.
-
Inverse Addition: Add the substrate solution slowly to the oxidant solution. This maintains a low concentration of the sensitive dithiol intermediate in the presence of the oxidant.
Probable Cause 2: Reaction Temperature is Too High or Time is Too Long
Oxidation reactions are often exothermic. Elevated temperatures can increase the rate of the desired deprotection but may disproportionately accelerate the rate of the undesired over-oxidation.
Solution:
-
Run at Low Temperature: Begin the reaction at 0°C or even -78°C. Add the reagent slowly, allowing the reaction to maintain the low temperature. Let the reaction warm to room temperature only if you observe no conversion at the lower temperature.
-
Quench Promptly: Once the starting material is consumed (as per TLC/LC-MS), immediately quench the reaction. Do not let it stir for an extended "just in case" period. A common quench for oxidative reactions is a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).
Visualizing the Problem: Reaction Pathways
The following diagram illustrates the desired deprotection pathway versus the problematic over-oxidation side reaction.
Caption: Desired cleavage vs. undesired over-oxidation pathway.
Reagent Selection Guide
Choosing the right reagent is the most critical step in preventing over-oxidation. The table below compares common methods.
| Reagent/Method | Typical Conditions | Advantages | Disadvantages & Over-oxidation Risk |
| N-Bromosuccinimide (NBS) | 2-4 eq., aq. Acetone or CH₂Cl₂, 0°C to RT[1] | Fast, effective for many substrates. | High Risk. Requires careful control of stoichiometry and temperature to avoid byproduct formation.[1] |
| Ceric Ammonium Nitrate (CAN) | 2-3 eq., aq. CH₃CN, 0°C to RT[4][10] | Very fast, powerful oxidant. | High Risk. Can be harsh and acidic. Prone to over-oxidation. Produces heavy metal waste.[10] |
| I₂ / H₂O₂ in Micelles | cat. I₂, 2-4 eq. H₂O₂, aq. SDS, RT[8][9] | Mild, neutral pH, environmentally friendly, high-yielding.[9] | Very Low Risk. The reaction conditions are specifically designed to prevent over-oxidation.[6][9] |
| Tris(2-carboxyethyl)phosphine (TCEP) | 10-50 mM, aq. buffer, RT | No Over-oxidation Risk. Reductive mechanism. Odorless, stable, and powerful.[11][12] | Not an oxidative cleavage. Primarily used for disulfide reduction; applicability to dithiolane cleavage is substrate-dependent and less common. Can be slow. |
Recommended Protocol: Mild Oxidative Cleavage with Iodine/H₂O₂
This protocol is recommended for its high efficiency, mild conditions, and negligible risk of over-oxidation.[6][9]
Materials:
-
Dithiolane-protected compound
-
Sodium dodecyl sulfate (SDS)
-
Iodine (I₂)
-
30% Hydrogen Peroxide (H₂O₂) (w/w in H₂O)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Prepare Micellar Solution: In a round-bottom flask, dissolve the dithiolane substrate (1.0 mmol) in a 0.1 M aqueous solution of SDS (10 mL). Stir until a uniform suspension or solution is formed.[8]
-
Add Catalyst: Add a catalytic amount of iodine (0.05 mmol, 5 mol%). The solution may turn light brown.
-
Initiate Deprotection: To the stirring mixture at room temperature, add 30% aqueous H₂O₂ (2-4 mmol) dropwise over 5 minutes.
-
Monitor Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes. Look for the disappearance of the starting material spot.
-
Quench Reaction: Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution dropwise until the brown color of the iodine disappears completely.
-
Workup: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Isolate Product: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify: Purify the crude product by column chromatography on silica gel if necessary.
Troubleshooting Workflow
Use this decision tree to diagnose and solve issues during your deprotection experiment.
Caption: A logical workflow for troubleshooting dithiolane cleavage reactions.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New detritylation method for nucleosides and nucleotides by ceric ammonium nitrate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. asianpubs.org [asianpubs.org]
- 6. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. metabion.com [metabion.com]
Technical Support Center: Scale-Up Synthesis of 4-(1,3-dithiolan-2-yl)phenol
Welcome to the technical support resource for the synthesis of 4-(1,3-dithiolan-2-yl)phenol. This guide is designed for researchers, chemists, and process development professionals to address the common and complex challenges encountered during the laboratory and scale-up synthesis of this key intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting strategies grounded in chemical principles.
Reaction Overview: The Thioacetalization of 4-Hydroxybenzaldehyde
The synthesis of this compound is a classic example of thioacetalization, a protection reaction for carbonyl groups. In this case, the aldehyde functional group of 4-hydroxybenzaldehyde reacts with 1,2-ethanedithiol, typically under acidic catalysis, to form a stable five-membered cyclic thioacetal, also known as a 1,3-dithiolane.[1][2] The stability of the dithiolane group to both acidic and basic conditions makes it an excellent protecting group in multi-step syntheses.[3][4]
General Reaction Scheme:
References
Validation & Comparative
A Comparative Guide to Thioacetal Protecting Groups: 1,3-Dithiolane vs. 1,3-Dithiane
In the landscape of synthetic organic chemistry, the judicious selection of protecting groups is paramount to the successful construction of complex molecules. Among the most reliable functionalities for the masking of aldehydes and ketones are cyclic thioacetals, prized for their stability across a wide range of reaction conditions.[1][2] This guide provides an in-depth comparison of the two most prevalent cyclic thioacetals: the five-membered 1,3-dithiolane and the six-membered 1,3-dithiane.
We will explore their formation, relative stability, unique reactivity profiles, and methods for deprotection. The discussion will be framed around a practical case study involving the protection of 4-hydroxybenzaldehyde to form derivatives like 4-(1,3-dithiolan-2-yl)phenol and its dithiane counterpart, providing a tangible context for researchers in materials science and drug development.
The Thioacetal Family: An Overview
Both 1,3-dithiolanes and 1,3-dithianes are formed by the acid-catalyzed reaction of a carbonyl compound with a dithiol—1,2-ethanedithiol for dithiolanes and 1,3-propanedithiol for dithianes.[3] These groups effectively shield the electrophilic carbonyl carbon, rendering it inert to nucleophiles and basic conditions, a stability not afforded by their oxygen analogs (acetals and ketals), which are highly acid-labile.[2]
The fundamental choice between a dithiolane and a dithiane is not arbitrary; it is a strategic decision dictated by kinetics, thermodynamics, and, most importantly, the desired downstream synthetic transformations.
Formation: A Tale of Two Rings (Kinetic vs. Thermodynamic Control)
The cyclization to form a thioacetal is a reversible process. The choice between the five-membered dithiolane and the six-membered dithiane often illustrates the principle of kinetic versus thermodynamic control.[4][5]
-
1,3-Dithiolane (The Kinetic Product): The formation of the five-membered ring from 1,2-ethanedithiol is generally faster. This is attributed to a lower activation energy, stemming from the higher probability of the chain ends meeting to form a less-strained, five-membered ring structure.[6][7] Reactions run at low temperatures for short durations tend to favor the dithiolane.
-
1,3-Dithiane (The Thermodynamic Product): The six-membered dithiane ring, formed from 1,3-propanedithiol, is the more thermodynamically stable product. The chair conformation of the cyclohexane-like ring minimizes steric and torsional strain compared to the envelope conformation of the five-membered ring.[6][7] Therefore, reactions conducted at higher temperatures or for extended periods, allowing for equilibrium to be reached, will preferentially yield the dithiane.
Figure 1: Energy profile illustrating kinetic vs. thermodynamic control.
The Decisive Difference: Umpolung Reactivity
The most significant distinction between these protecting groups lies in their application in Umpolung , or polarity inversion.[8][9] This concept, pioneered by Corey and Seebach, transforms the normally electrophilic carbonyl carbon into a potent nucleophile.[10]
1,3-Dithianes: The Gold Standard for Acyl Anion Equivalents
The C-2 protons of a 1,3-dithiane are acidic (pKa ≈ 31) and can be abstracted by a strong base like n-butyllithium (n-BuLi).[10] The resulting 2-lithio-1,3-dithiane is a stable carbanion, acting as an acyl anion equivalent that can react with a wide range of electrophiles (e.g., alkyl halides, epoxides, other carbonyls).[11][12] This provides a powerful method for carbon-carbon bond formation.
Figure 2: The Corey-Seebach reaction using a 1,3-dithiane for Umpolung.
1,3-Dithiolanes: Prone to Fragmentation
In stark contrast, attempts to deprotonate a 1,3-dithiolane at the C-2 position typically fail. The resulting 2-lithio-1,3-dithiolane is unstable and readily undergoes fragmentation, yielding ethene and a dithiocarboxylate.[10] This inherent instability makes dithiolanes unsuitable for Umpolung chemistry. The stability of the dithiane-derived carbanion is partly attributed to the favorable geometry of the six-membered ring, which can accommodate the anionic center without inducing excessive strain that would promote fragmentation.[13]
Figure 3: Fragmentation pathway of the unstable 2-lithio-1,3-dithiolane.
Stability and Deprotection
Both groups are robust and stable to most acidic and basic conditions where their oxo-analogs would fail.[1][2] However, their removal (deprotection) to regenerate the carbonyl requires specific, often oxidative or electrophile-driven, conditions. The relative ease of cleavage can be another factor in their selection.
| Feature | 1,3-Dithiolane | 1,3-Dithiane |
| Formation | 1,2-Ethanedithiol, acid catalyst. Often the kinetic product (faster formation). | 1,3-Propanedithiol, acid catalyst. Often the thermodynamic product (more stable). |
| Stability | Generally stable to acids and bases. | Highly stable to acids and bases. The six-membered ring is thermodynamically more stable. |
| Umpolung | Not suitable . The 2-lithio anion is unstable and fragments.[10] | Ideal . The 2-lithio anion is a stable and versatile acyl anion equivalent.[12] |
| Deprotection | Generally considered easier to cleave than dithianes. | Can be more resistant to cleavage, requiring harsher conditions.[3] |
| Selectivity | Can sometimes be cleaved selectively in the presence of a dithiane. | Can be selectively retained while a dithiolane is cleaved. |
Table 1: Head-to-Head Comparison of Dithiolane and Dithiane Protecting Groups.
Deprotection strategies often rely on reagents that have a high affinity for the soft sulfur atoms. Common methods include:
-
Mercury(II) Salts: Reagents like HgCl₂ or Hg(NO₃)₂ are highly effective but are toxic and generate hazardous waste.[1]
-
Oxidative Methods: Reagents such as N-bromosuccinimide (NBS), bis(trifluoroacetoxy)iodo)benzene (PIFA), or DDQ can be used.[8][14] These methods are often cleaner than heavy metal-based approaches.
-
Iodine-Mediated Systems: A mixture of iodine and hydrogen peroxide in an aqueous micellar system provides a greener and milder alternative for cleaving both dithiolanes and dithianes.[15]
Interestingly, selective cleavage is possible. For instance, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can cleave certain 2-aryl-1,3-dithianes while leaving corresponding 1,3-dithiolanes intact under specific conditions, highlighting the subtle but exploitable differences in their reactivity.[14]
Experimental Protocols
Protocol 1: Protection of 4-Hydroxybenzaldehyde to form this compound
This procedure illustrates the formation of the kinetic product.
-
Setup: To a solution of 4-hydroxybenzaldehyde (1.22 g, 10 mmol) in dichloromethane (50 mL) in a round-bottom flask, add 1,2-ethanedithiol (0.94 g, 10 mmol).
-
Catalysis: Add a catalytic amount of boron trifluoride etherate (BF₃·OEt₂, ~0.25 mL) dropwise at 0 °C.
-
Reaction: Stir the mixture at room temperature and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL). Separate the organic layer, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.[16][17]
Protocol 2: Deprotection of a Thioacetal using an Iodine/H₂O₂ System
This protocol is a modern, environmentally conscious method applicable to both dithiolanes and dithianes.[15]
-
Setup: Dissolve the thioacetal substrate (e.g., 4-(1,3-dithian-2-yl)phenol) (1 mmol) in a flask containing a solution of sodium dodecyl sulfate (SDS) (0.05 g) in water (10 mL).
-
Reagents: Add iodine (0.05 mmol, 5 mol%) to the mixture, followed by the dropwise addition of 30% aqueous hydrogen peroxide (2 mmol).
-
Reaction: Stir the mixture vigorously at room temperature for 30-60 minutes. Monitor the disappearance of the starting material by TLC.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (10 mL) to consume excess iodine.
-
Extraction & Purification: Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude aldehyde or ketone can be further purified if necessary.
Conclusion and Recommendation
The choice between a 1,3-dithiolane and a 1,3-dithiane protecting group is a critical strategic decision in multistep synthesis.
-
Choose 1,3-Dithiolane for:
-
Rapid, simple protection of a carbonyl group when no C-2 anion chemistry is required.
-
Situations where a milder deprotection is desired.
-
Orthogonal protection schemes where the dithiolane needs to be removed in the presence of a more robust dithiane.
-
-
Choose 1,3-Dithiane for:
-
Its indispensable role in Umpolung chemistry (the Corey-Seebach reaction) to form C-C bonds via an acyl anion equivalent.[10][12]
-
When maximum stability of the protecting group is required to withstand harsh reaction conditions elsewhere in the molecule.
-
Applications where the thermodynamic product is favored.
-
For the specific case of modifying 4-hydroxybenzaldehyde, if the goal is simply to protect the aldehyde, the dithiolane present in This compound is sufficient. However, if the synthetic plan involves converting the aldehyde's carbon into a nucleophilic center to build a more complex structure, the formation of the analogous 4-(1,3-dithian-2-yl)phenol would be the necessary and superior choice. Understanding the fundamental reactivity differences between these five- and six-membered rings empowers the synthetic chemist to design more elegant and efficient molecular architectures.
References
- 1. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 4. jackwestin.com [jackwestin.com]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. Umpolung - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Corey-Seebach Reaction [organic-chemistry.org]
- 11. Synthesis of 1,3-dithianes. UMPOLUNG reactions [quimicaorganica.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Oxidative removal of 1,3-dithiane protecting groups by 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 16. This compound | 22068-49-1 [amp.chemicalbook.com]
- 17. This compound CAS#: 22068-49-1 [amp.chemicalbook.com]
A Comparative Guide to Dithiolane and Dioxolane as Protecting Groups for Aldehydes
For the discerning researcher in the fields of organic synthesis and drug development, the strategic selection of a protecting group is a critical decision that can dictate the success of a complex synthetic route. Among the arsenal of choices for the temporary masking of aldehydes, 1,3-dioxolanes and their sulfur-containing analogs, 1,3-dithiolanes, are ubiquitous. This guide provides an in-depth, objective comparison of these two protecting groups, grounded in experimental data and mechanistic principles, to empower chemists to make informed, field-proven decisions.
At a Glance: The Strategic Choice
The fundamental difference between dioxolanes and dithiolanes lies in their disparate stability profiles, which in turn dictates their strategic application in a synthetic sequence. Dioxolanes are readily cleaved under mild acidic conditions, making them ideal for late-stage deprotection where sensitive functionalities must be preserved. Conversely, dithiolanes offer robust stability across a wide pH range, including strongly acidic and basic conditions, but their removal often necessitates more specialized and sometimes harsh reagents.
| Feature | 1,3-Dioxolane | 1,3-Dithiolane |
| Formation | Acid-catalyzed reaction with ethylene glycol. | Acid-catalyzed reaction with 1,2-ethanedithiol. |
| Acid Stability | Highly Labile. | Highly Stable.[1] |
| Base Stability | Stable. | Stable. |
| Stability to Nucleophiles | Stable. | Stable. |
| Deprotection | Mild aqueous acid. | Requires specific reagents (e.g., heavy metal salts, oxidative agents). |
| Key Advantage | Ease of formation and exceptionally mild deprotection. | Broad stability, enabling transformations under acidic or basic conditions. |
| Key Disadvantage | Sensitivity to acidic conditions. | Deprotection can require harsh or toxic reagents. |
The Chemistry of Protection: A Tale of Two Nucleophiles
Both dioxolanes and dithiolanes are formed via an acid-catalyzed reaction between an aldehyde and the corresponding diol or dithiol. The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for subsequent nucleophilic attack by the diol or dithiol.
References
Spectroscopic analysis to confirm the structure of 4-(1,3-dithiolan-2-yl)phenol.
An In-Depth Comparative Guide to the Spectroscopic Analysis of 4-(1,3-dithiolan-2-yl)phenol
Authored by a Senior Application Scientist
In the landscape of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For a molecule like this compound, a key intermediate representing the protected form of 4-hydroxybenzaldehyde, structural integrity is paramount.[1] This guide provides a comprehensive, multi-technique spectroscopic analysis to definitively confirm its structure.
We move beyond a simple recitation of data, delving into the causality behind the expected spectroscopic signals. By integrating data from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we establish a self-validating system of analysis. Each technique offers a unique piece of the structural puzzle, and together, they provide an unassailable confirmation, leaving no room for ambiguity. This guide is designed for researchers and scientists who require not just the "what" but the "why" of spectroscopic structural elucidation.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the precise arrangement of hydrogen atoms in a molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration of each signal provide a detailed map of the proton environment.
Expert Analysis & Expected Spectrum
The structure of this compound presents four distinct proton environments, leading to an predictable and highly informative spectrum.
-
Phenolic Hydroxyl (-OH): This proton typically appears as a broad singlet. Its chemical shift is highly variable and depends on concentration and solvent, but it is generally found in the 4.0-7.0 ppm range.[2]
-
Aromatic Protons (C₆H₄): The phenol ring is para-substituted, creating a symmetrical AA'BB' system. This results in two distinct signals, each appearing as a doublet. The protons ortho to the hydroxyl group (H-b) are shielded and appear upfield, while the protons ortho to the dithiolane group (H-a) are deshielded and appear downfield.
-
Methine Proton (-CH-): The single proton on the carbon bridging the two sulfur atoms (H-c) is in a unique chemical environment. It is adjacent to two electronegative sulfur atoms and the aromatic ring, causing it to be significantly deshielded and appear as a singlet.
-
Dithiolane Methylene Protons (-CH₂CH₂-): The four protons of the ethylene bridge in the dithiolane ring (H-d) are chemically equivalent due to rapid conformational changes at room temperature. They are expected to appear as a single multiplet or two closely spaced multiplets. Based on data for 1,3-dithiolane itself, these protons resonate around 3.3-3.5 ppm.[3][4]
Data Comparison: Predicted vs. Alternative Structures
The predicted ¹H NMR data provides a unique fingerprint for this compound. For instance, the ortho isomer, 2-(1,3-dithiolan-2-yl)phenol, would display a much more complex splitting pattern in the aromatic region. The presence of two distinct doublets with an integration of 2H each is a hallmark of para-substitution.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Structural Rationale |
| H-a (Aromatic) | ~7.30 | Doublet | 2H | Protons ortho to the electron-withdrawing dithiolane group. |
| H-b (Aromatic) | ~6.80 | Doublet | 2H | Protons ortho to the electron-donating hydroxyl group.[2] |
| H-c (Methine) | ~5.60 | Singlet | 1H | Benzylic proton deshielded by two sulfur atoms.[4] |
| H-d (Methylene) | ~3.40 | Multiplet | 4H | Aliphatic protons of the dithiolane ring.[3] |
| -OH (Phenolic) | 4.0 - 7.0 (variable) | Broad Singlet | 1H | Labile proton, exchanges with D₂O. |
Experimental Workflow & Protocol
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
-
Standard Addition: Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for chemical shift calibration (δ = 0.00 ppm).[2]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Record the spectrum on a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly locked, tuned, and shimmed for optimal resolution.
-
Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline corrections. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals to determine the relative proton ratios.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In a standard proton-decoupled spectrum, each unique carbon atom appears as a single line, and its chemical shift is indicative of its electronic environment.[5]
Expert Analysis & Expected Spectrum
Due to the molecule's symmetry, we expect to see six distinct carbon signals instead of the nine total carbons.
-
Dithiolane Carbons: The methine carbon (C-g), attached to two sulfurs, is expected in the 50-60 ppm range.[4] The two equivalent methylene carbons (C-h) of the dithiolane ring should appear in the aliphatic region, typically around 40 ppm.[6]
-
Aromatic Carbons: The symmetry of the para-substituted ring results in four aromatic signals.[7]
-
C-e (ipso-OH): The carbon directly attached to the hydroxyl group is the most shielded aromatic carbon, appearing around 155 ppm.
-
C-b (ortho-OH): The two equivalent carbons ortho to the hydroxyl group are shielded and appear at a lower chemical shift (~116 ppm).
-
C-a (meta-OH): The two equivalent carbons meta to the hydroxyl group are the least affected and appear around 128-130 ppm.
-
C-f (ipso-dithiolane): This quaternary carbon is deshielded compared to C-b and C-a but is typically a low-intensity signal due to the lack of a Nuclear Overhauser Effect (NOE) enhancement.[5]
-
Data Comparison: Predicted vs. Alternative Structures
The number of aromatic signals is a key diagnostic tool. An ortho- or meta-substituted isomer would show six distinct aromatic carbon signals, a clear deviation from the four signals predicted for the para-isomer.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Structural Rationale |
| C-a (Aromatic CH) | ~129 | Meta to -OH, ortho to dithiolane. |
| C-b (Aromatic CH) | ~116 | Ortho to -OH, shielded by electron donation.[7] |
| C-e (Aromatic C-OH) | ~156 | Ipso-carbon attached to the highly electronegative oxygen.[2] |
| C-f (Aromatic C-dithiolane) | ~132 | Quaternary ipso-carbon, weak signal expected.[5] |
| C-g (Methine C-S₂) | ~55 | Deshielded by two sulfur atoms.[4] |
| C-h (Methylene S-CH₂) | ~40 | Aliphatic carbon in the dithiolane ring.[6] |
Experimental Workflow & Protocol
Protocol:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-30 mg in 0.7 mL of deuterated solvent, to compensate for the low natural abundance of ¹³C.[8]
-
Acquisition: Record the spectrum on a spectrometer operating at, for example, 100 MHz for ¹³C. A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon. A longer acquisition time with a greater number of scans is required compared to ¹H NMR.
-
Processing: Process the data similarly to the ¹H spectrum. Calibrate the chemical shifts using the known resonance of the deuterated solvent (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).[9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[10]
Expert Analysis & Expected Spectrum
The IR spectrum of this compound should display several characteristic absorption bands that confirm the presence of its key functional groups.
-
O-H Stretch (Phenol): A strong and broad absorption band between 3500-3200 cm⁻¹ is the definitive signature of the hydrogen-bonded hydroxyl group.[11][12]
-
C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[13] Aliphatic C-H stretches from the dithiolane ring will be observed just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).[14]
-
C=C Stretch (Aromatic): One to two medium-intensity peaks in the 1600-1475 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the benzene ring.[13]
-
C-O Stretch (Phenol): A strong C-O stretching band for a phenol is expected around 1220 cm⁻¹.[12]
-
Out-of-Plane Bending (Aromatic): A strong band around 830 cm⁻¹ would indicate 1,4- (para) disubstitution on the benzene ring.
Data Comparison: Predicted vs. Alternative Structures
The most significant comparison is with the starting material, 4-hydroxybenzaldehyde. The absence of the strong carbonyl (C=O) stretch, typically found around 1690 cm⁻¹, and the appearance of the dithiolane C-H and C-S signals confirm the successful conversion of the aldehyde to the thioacetal.[15][16]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| O-H Stretch | 3500 - 3200 | Strong, Broad | Phenolic -OH (H-bonded)[11] |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | =C-H on benzene ring[13] |
| C-H Stretch (Aliphatic) | 2950 - 2850 | Medium | C-H in dithiolane ring[14] |
| C=C Stretch (Aromatic) | 1600 - 1475 | Medium | Benzene ring[13] |
| C-O Stretch (Phenol) | ~1220 | Strong | Ar-OH[12] |
| C-H Bend (Aromatic) | ~830 | Strong | 1,4-disubstitution[14] |
Experimental Workflow & Protocol
References
- 1. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 2. rsc.org [rsc.org]
- 3. 1,3-DITHIOLANE(4829-04-3) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 13Carbon NMR [chem.ch.huji.ac.il]
- 6. spectrabase.com [spectrabase.com]
- 7. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. compoundchem.com [compoundchem.com]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 13. eng.uc.edu [eng.uc.edu]
- 14. IR Absorption Table [webspectra.chem.ucla.edu]
- 15. Synthesis and Spectroscopy Characterizations of Some New Bis 1,3-thiazolidin-4-ones Derived from 4-hydroxybenzaldehyde Substrate – Oriental Journal of Chemistry [orientjchem.org]
- 16. Benzaldehyde, 4-hydroxy- [webbook.nist.gov]
A Comparative Guide to HPLC Analysis for Purity Assessment of 4-(1,3-dithiolan-2-yl)phenol
For researchers, scientists, and professionals in drug development, the meticulous assessment of chemical purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 4-(1,3-dithiolan-2-yl)phenol, a key intermediate in various synthetic pathways. We will explore a primary reversed-phase HPLC (RP-HPLC) method, compare it with alternative analytical techniques, and provide the experimental rationale and data to inform your selection of the most suitable method for your research needs.
Introduction to this compound and the Imperative of Purity
This compound is a versatile organic compound characterized by a phenol group and a dithiolane ring. The dithiolane moiety serves as a protective group for the aldehyde functional group of its precursor, 4-hydroxybenzaldehyde. This protection strategy is common in multi-step organic synthesis. The purity of this intermediate is paramount, as impurities can carry through to subsequent reactions, potentially affecting the yield, purity, and biological activity of the final product.
Common impurities in this compound often stem from its synthesis, which typically involves the reaction of 4-hydroxybenzaldehyde with 1,2-ethanedithiol.[1] Potential impurities can include unreacted starting materials like 4-hydroxybenzaldehyde, by-products, and degradation products.[2] Therefore, a robust analytical method is required to separate and quantify the main component from these structurally similar compounds.
Primary Analytical Technique: Reversed-Phase HPLC with UV Detection (HPLC-UV)
Reversed-phase HPLC is a cornerstone technique for the purity analysis of moderately polar organic compounds like this compound.[3] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase.
Rationale for Method Selection
The choice of an RP-HPLC method with a C18 column is predicated on the physicochemical properties of this compound and its likely impurities. The aromatic ring and the sulfur-containing dithiolane group impart a degree of hydrophobicity, making it well-suited for retention on a C18 stationary phase.[4] The phenolic hydroxyl group provides polarity, allowing for elution with a moderately polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.[5][6] UV detection is appropriate as the benzene ring in the molecule is a strong chromophore.
Experimental Protocol: RP-HPLC-UV
Objective: To develop a primary HPLC method for the purity assessment of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-20 min: 30% B to 70% B
-
20-25 min: 70% B to 90% B
-
25-30 min: Hold at 90% B
-
30.1-35 min: Re-equilibration at 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a stock solution of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Workflow for HPLC Purity Assessment
References
- 1. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to the Comparative Stability of Aryl Dithiolanes
For Researchers, Scientists, and Drug Development Professionals
The 1,3-dithiolane moiety is a valuable functional group in medicinal chemistry, often employed as a bioisostere for other chemical groups or as a chiral scaffold.[1] Its incorporation into drug candidates necessitates a thorough understanding of its stability profile, as this can significantly impact a compound's pharmacokinetics, efficacy, and safety. This guide provides a comparative analysis of the chemical and metabolic stability of aryl dithiolanes, with a focus on how different substituents on the aryl ring influence their robustness. We will delve into the underlying mechanisms of their degradation and provide detailed experimental protocols to empower researchers in their drug development endeavors.
The Dithiolane Advantage: Superior Acid Stability
A primary reason for the use of the dithiolane group is its remarkable stability under acidic conditions, especially when compared to its oxygen analog, the dioxolane.[2] This stability is crucial for drugs that need to survive the acidic environment of the stomach upon oral administration. While dioxolanes are readily hydrolyzed under mild acidic conditions, dithiolanes often require much harsher treatment for cleavage.[2]
This difference in stability can be attributed to the lower basicity of the sulfur atoms in the dithiolane ring compared to the oxygen atoms in the dioxolane ring, making protonation, the initial step in acid-catalyzed hydrolysis, less favorable.
Comparative Chemical Stability: The Influence of Aryl Substituents
Acid-Catalyzed Hydrolysis
The acid-catalyzed hydrolysis of 2-aryl-1,3-dithianes, a six-membered ring analog of dithiolanes, has been shown to be sensitive to the nature of the aryl substituent. The mechanism of hydrolysis can shift depending on the reactivity of the dithiane.[3] It is reasonable to expect that 2-aryl-1,3-dithiolanes will follow a similar trend.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups on the aryl ring are expected to decrease the rate of acid-catalyzed hydrolysis. These groups destabilize the formation of a carbocation intermediate at the 2-position of the dithiolane ring, which is a key step in the hydrolysis mechanism.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) groups are anticipated to increase the rate of acid-catalyzed hydrolysis by stabilizing the carbocation intermediate.
The position of the substituent also plays a role. For instance, in benzo-1,2-dithiolan-3-one 1-oxides, reducing the electron density at the para position facilitates ring-opening.
Oxidative Stability
Aryl dithiolanes can function as antioxidants by acting as hydrogen atom donors to trap free radicals, forming a stable benzylic radical.[4][5] This suggests a degree of inherent stability towards oxidative processes. However, they are susceptible to oxidation by strong oxidizing agents.
The primary metabolic pathway for some dithiolane-containing compounds is S-oxidation.[6] In the context of chemical stability, this implies that the sulfur atoms are the most likely sites of oxidation. The use of oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can lead to the formation of sulfoxides and sulfones.
The electronic nature of the aryl substituents is expected to influence the susceptibility to oxidation.
-
Electron-Donating Groups (EDGs): These groups increase the electron density on the sulfur atoms, making them more nucleophilic and thus more susceptible to oxidation.
-
Electron-Withdrawing Groups (EWGs): Conversely, these groups decrease the electron density on the sulfur atoms, rendering them less prone to oxidation.
A study on the S-oxidation of 2-aryl-1,3-dithiolanes found that the rate of the second S-oxidation to form the S,S'-dioxide was dependent on the electronic nature of the para-substituent.[7]
Table 1: Predicted Relative Chemical Stability of Substituted 2-Aryl-1,3-Dithiolanes
| Substituent on Aryl Ring | Position | Electronic Effect | Predicted Acid Stability | Predicted Oxidative Stability |
| -NO₂ | para | Strong EWG | High | High |
| -CN | para | Strong EWG | High | High |
| -H | - | Neutral | Moderate | Moderate |
| -CH₃ | para | Weak EDG | Moderate-Low | Moderate-Low |
| -OCH₃ | para | Strong EDG | Low | Low |
Comparative Metabolic Stability: A Focus on S-Oxidation
The metabolic stability of a drug candidate is a critical determinant of its in vivo half-life and overall exposure. For aryl dithiolanes, the primary route of metabolism appears to be oxidation of the sulfur atoms.
A study on the metabolism of a 7-(1,3-dithiolan-2-ylmethyl)-1,3-dimethylxanthine derivative in rat liver microsomes revealed that the only metabolic pathway was the oxidation of the 1,3-dithiolane ring to form two distinct sulfoxides.[6] Notably, the dithiolane ring did not undergo oxidative opening, in contrast to the analogous 1,3-dioxolane ring.[6] This highlights a key metabolic stability advantage of the dithiolane scaffold.
The enzymatic S-oxidation of 2-aryl-1,3-dithiolanes is primarily catalyzed by the flavin-containing monooxygenase (FMO) system, with a minor role for cytochrome P450 enzymes.[7] The reaction is diastereoselective, with a preference for the formation of the trans-sulfoxide.[7]
The electronic properties of the para-substituent on the aryl ring have been shown to influence the rate of the second S-oxidation to the S,S'-dioxide, with electron-donating groups facilitating this step.[7]
Table 2: Predicted Relative Metabolic Stability of Substituted 2-Aryl-1,3-Dithiolanes in Human Liver Microsomes
| Substituent on Aryl Ring | Position | Electronic Effect | Predicted Metabolic Stability (t½) |
| -NO₂ | para | Strong EWG | High |
| -CN | para | Strong EWG | High |
| -H | - | Neutral | Moderate |
| -CH₃ | para | Weak EDG | Moderate-Low |
| -OCH₃ | para | Strong EDG | Low |
It is important to note that other metabolic pathways, such as hydroxylation of the aryl ring or alkyl chains, may also occur depending on the overall structure of the molecule.
Experimental Protocols for Stability Assessment
To experimentally validate the stability of aryl dithiolanes, a series of well-defined protocols should be followed.
Chemical Stability Testing
Objective: To assess the degradation of a 2-aryl-1,3-dithiolane derivative under acidic, basic, and oxidative stress conditions.
Methodology: A stability-indicating HPLC method should be developed to separate the parent compound from its degradation products.[8]
Protocol for Acid/Base Hydrolysis: [9]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Stress:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 1 M NaOH.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Stress:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Follow the same incubation, sampling, neutralization, and dilution procedure as for the acid stress study.
-
-
HPLC Analysis: Analyze the samples using the validated stability-indicating HPLC method.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point. Plot the natural logarithm of the percentage remaining versus time to determine the degradation rate constant and half-life.
Protocol for Oxidative Stability: [9][10]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the test compound.
-
Oxidative Stress:
-
To 1 mL of the stock solution, add 1 mL of a 3% solution of hydrogen peroxide (H₂O₂).
-
Incubate the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quench the reaction if necessary (e.g., by adding a small amount of sodium bisulfite solution).
-
Dilute the samples with the mobile phase for HPLC analysis.
-
-
HPLC Analysis and Data Analysis: Follow the same procedures as for the hydrolysis studies.
Diagram of Chemical Stability Workflow
Caption: Workflow for assessing the chemical stability of aryl dithiolanes.
Metabolic Stability Testing in Human Liver Microsomes (HLM)
Objective: To determine the in vitro metabolic stability (half-life and intrinsic clearance) of a 2-aryl-1,3-dithiolane derivative.
Methodology: The disappearance of the parent compound is monitored over time upon incubation with HLM in the presence of the cofactor NADPH.
Protocol for HLM Stability Assay:
-
Reagent Preparation:
-
Prepare a phosphate buffer (100 mM, pH 7.4).
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of NADPH (e.g., 10 mM in buffer).
-
Thaw pooled human liver microsomes on ice.
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, HLM (final protein concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH (final concentration typically 1 mM).
-
Incubate at 37°C with shaking.
-
-
Sampling and Reaction Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding a volume of cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration) * 1000.
-
Diagram of Metabolic Stability Workflow
Caption: Workflow for assessing the metabolic stability of aryl dithiolanes in HLM.
Identification of Degradation Products
Objective: To identify the major degradation products formed during chemical and metabolic stability studies.
Methodology: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary tool for this purpose.[11][12]
-
Sample Analysis: Analyze the stressed samples from the chemical and metabolic stability assays using LC-MS/MS.
-
Data Acquisition: Acquire full scan mass spectra to identify the molecular weights of potential degradation products.
-
Fragmentation Analysis: Perform tandem mass spectrometry (MS/MS) on the parent compound and the potential degradation products to obtain fragmentation patterns.
-
Structure Elucidation: Compare the fragmentation pattern of the degradation products with that of the parent compound to propose structures for the metabolites and degradants. Common modifications to look for include hydroxylation, oxidation (sulfoxide, sulfone), and ring cleavage products.
Conclusion
The stability of the aryl dithiolane moiety is a critical consideration in drug design and development. Their inherent stability to acidic conditions makes them attractive for orally administered drugs. However, their susceptibility to oxidation, both chemically and metabolically, needs to be carefully evaluated. The electronic nature of the substituents on the aryl ring provides a handle to modulate this stability. Electron-withdrawing groups generally enhance both chemical and metabolic stability, while electron-donating groups tend to decrease it. By employing the systematic experimental approaches outlined in this guide, researchers can gain a comprehensive understanding of the stability profile of their aryl dithiolane-containing compounds, enabling the rational design of more robust and effective drug candidates.
References
- 1. 1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration [mdpi.com]
- 2. Rhodanine derived enethiols react to give 1,3-dithiolanes and mixed disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of hydrolysis of 2-aryl-2-phenyl-1,3-dithianes in 10%(v/v) dioxane–water, containing perchloric acid. Acidity functions in this solvent and the reactivity of α-thio carbocations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism of 7-(1,3-dithiolan-2-ylmethyl)-1,3-dimethylxanthine by rat liver microsomes. Diastereoselective metabolism of the 1,3-dithiolane ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective S-oxygenation of 2-aryl-1,3-dithiolanes by the flavin-containing and cytochrome P-450 monooxygenases [pubmed.ncbi.nlm.nih.gov]
- 8. Stability-indicating assay method for determination of actarit, its process related impurities and degradation products: Insight into stability profile and degradation pathways☆ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "In Vitro metabolic profiling of methylenedioxy-substituted synthetic c" by Ya-Ling Yeh, Chin-Lin Hsieh et al. [jfda-online.com]
A Researcher's Guide to Chemoselective Reactions on 4-(1,3-dithiolan-2-yl)phenol
This guide provides an in-depth technical comparison of chemoselective reaction strategies for the bifunctional molecule 4-(1,3-dithiolan-2-yl)phenol. As researchers and drug development professionals know, molecules possessing multiple reactive sites present a significant synthetic challenge. The successful transformation of one functional group while leaving another untouched—the essence of chemoselectivity—is paramount for efficient and high-yielding synthetic campaigns.
This compound contains a phenolic hydroxyl group and a dithiolane (thioacetal) group. The phenol is a soft nucleophile, weakly acidic, and susceptible to reactions like alkylation, acylation, and oxidation. The dithiolane is generally stable under basic and nucleophilic conditions but is labile to acids and various oxidative or reductive reagents that cleave it to reveal the parent carbonyl group.[1][2] This guide will explore and validate protocols that selectively target one group in the presence of the other, providing the experimental rationale and comparative data necessary for informed synthetic planning.
Core Challenge: Differentiating Reactivity
The central challenge lies in the orthogonal reactivity of the phenol and the dithiolane. Reagents must be chosen with precision to avoid undesired side reactions. For instance, attempting to deprotect the dithiolane with a strong Lewis acid could lead to unwanted side reactions at the phenol, while harsh conditions for phenol modification might degrade the dithiolane. This guide dissects these challenges and presents field-proven solutions.
Figure 1: Chemoselective pathways for this compound.
Part 1: Selective Reactions at the Phenolic -OH Group
The phenolic hydroxyl is a versatile handle for introducing a variety of substituents. The key to its selective modification is the use of conditions under which the dithiolane moiety remains inert, which is typically achieved under basic or mildly catalyzed neutral conditions.
Selective O-Alkylation
The Williamson ether synthesis is a classic and effective method for phenol alkylation. By employing a suitable base to deprotonate the phenol, a nucleophilic phenoxide is generated that readily reacts with an alkyl halide. The dithiolane group is exceptionally stable to basic conditions, making this a highly chemoselective transformation.
Causality of Experimental Choices:
-
Base Selection: A non-nucleophilic base like potassium carbonate (K₂CO₃) is preferred. It is strong enough to deprotonate the phenol (pKa ~10) but not so harsh as to cause decomposition. Stronger bases like NaH could be used but require more stringent anhydrous conditions.
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN) is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺) and do not interfere with the Sₙ2 reaction.
-
Temperature: Moderate temperatures (room temperature to ~60 °C) are usually sufficient, preventing potential side reactions or degradation.
A simple and efficient protocol uses K₂CO₃ to promote the selective N-alkylation of aromatic amines and O-alkylation of phenols, demonstrating the utility of this base for selective reactions on aromatic systems.[3]
Selective O-Acylation
Acylation to form a phenolic ester is another common transformation. This reaction enhances the lipophilicity of the molecule and can serve as a protecting group for the phenol. Selectivity is achieved by using acylating agents that react preferentially with the more nucleophilic phenoxide or are catalyzed under conditions that do not affect the dithiolane.
Causality of Experimental Choices:
-
Acylating Agent: Acyl chlorides or anhydrides are standard reagents. For enhanced reactivity and selectivity, especially with less reactive phenols, specialized reagents can be employed.
-
Catalyst: 4-(N,N-Dimethylamino)pyridine (DMAP) is an excellent nucleophilic catalyst for acylation reactions. It forms a highly reactive acylpyridinium intermediate, accelerating the reaction under mild conditions. A protocol using diacyl disulfide with DMAP catalysis has been shown to be highly chemoselective for acylating phenols.[4]
-
Base: A non-nucleophilic base like triethylamine (Et₃N) or pyridine is often added to scavenge the acid (e.g., HCl) byproduct of the reaction.
Part 2: Selective Reactions at the 1,3-Dithiolane Group
The primary reaction of the dithiolane is its deprotection (or cleavage) to regenerate the parent carbonyl. The challenge is to accomplish this under conditions that leave the sensitive phenolic group untouched. While thioacetals are readily cleaved by acid, this approach lacks selectivity for our substrate.[1] Therefore, milder, often oxidative, methods are required.
Chemoselective Oxidative Deprotection
Several methods have been developed for the deprotection of dithiolanes that show high tolerance for other functional groups, including phenols. A comparison of leading methods is crucial for selecting the optimal conditions.
Comparative Analysis of Deprotection Methods:
| Reagent/Conditions | Selectivity (Phenol Tolerance) | Advantages | Disadvantages/Toxicity | Reference(s) |
| H₂O₂ / I₂ (cat.) in aqueous micellar system (SDS) | Excellent | Mild, neutral pH, environmentally friendly ("green"), high-yielding, cost-effective. | May require optimization for substrate solubility. | [5][6] |
| o-Iodoxybenzoic acid (IBX) in water with β-cyclodextrin | Good | Mild, neutral conditions, efficient. | IBX can be explosive under certain conditions. | [7] |
| Mercury(II) salts (e.g., Hg(NO₃)₂) (solid-state) | Good | Very fast (1-4 minutes), high yields, simple workup. | Highly toxic (heavy metal waste), not environmentally friendly. | [8] |
| Polyphosphoric acid (PPA) / Acetic Acid | Moderate to Poor | Inexpensive and readily available reagents. | Acidic conditions may affect the phenol or other acid-sensitive groups. | [9] |
Based on this comparison, the H₂O₂/I₂ system stands out as a superior choice for this specific application due to its high chemoselectivity, mild conditions, and favorable environmental profile. The protocol explicitly notes tolerance for phenol protecting groups, which strongly implies that a free phenolic -OH group would be unaffected.[5][6]
Mechanism Insight: The H₂O₂/I₂ System In this system, iodine acts as a catalyst to activate the hydrogen peroxide. The reaction proceeds under essentially neutral conditions within a sodium dodecyl sulfate (SDS) micelle, which helps to solubilize the organic substrate in the aqueous medium. This avoids the use of harsh acids or toxic heavy metals, preserving the integrity of the phenol group while efficiently oxidizing the dithiolane back to the aldehyde.[5]
Figure 2: A self-validating experimental workflow for synthesis.
Part 3: Validated Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and expected outcomes.
Protocol 1: Selective O-Alkylation of this compound
(Objective: Synthesize 4-(benzyloxy)benzaldehyde ethylene dithioacetal)
-
Materials: this compound, benzyl bromide, potassium carbonate (K₂CO₃, anhydrous), acetonitrile (CH₃CN, anhydrous).
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add anhydrous acetonitrile to dissolve the starting material (approx. 0.1 M concentration).
-
Add anhydrous potassium carbonate (2.0 eq). The mixture will be a suspension.
-
Add benzyl bromide (1.1 eq) dropwise via syringe at room temperature.
-
Stir the reaction mixture vigorously at 50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and filter off the K₂CO₃.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the pure O-alkylated product.
-
-
Trustworthiness Check: The dithiolane protons should remain unchanged in the ¹H NMR spectrum, while new peaks corresponding to the benzyl group will appear. The phenolic proton signal will disappear.
Protocol 2: Selective Deprotection of this compound
(Objective: Synthesize 4-hydroxybenzaldehyde)
-
Materials: this compound, 30% aqueous hydrogen peroxide (H₂O₂), iodine (I₂), sodium dodecyl sulfate (SDS), deionized water, dichloromethane (DCM).
-
Procedure:
-
In a round-bottom flask, prepare a 0.1 M solution of SDS in deionized water.
-
Add this compound (1.0 eq) to the aqueous micellar solution.
-
Add iodine (0.05 eq) to the mixture.
-
Stir the mixture at room temperature and slowly add 30% aqueous H₂O₂ (2.0-3.0 eq) dropwise over 5 minutes.
-
Continue stirring at room temperature. The reaction is typically complete within 30-60 minutes. Monitor by TLC for the disappearance of the starting material.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color disappears.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine (1x), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the crude 4-hydroxybenzaldehyde.
-
Purify by recrystallization or flash column chromatography if necessary.
-
-
Trustworthiness Check: The ¹H NMR spectrum should show the appearance of a characteristic aldehyde proton signal (~9.8 ppm) and the disappearance of the dithiolane proton signals (~3.3-3.5 ppm and ~5.4 ppm). The aromatic and phenolic proton signals should remain.[5]
Conclusion
The chemoselective modification of this compound is readily achievable with a careful selection of reagents and conditions. For phenol-selective reactions such as O-alkylation and O-acylation, standard protocols employing mild bases (e.g., K₂CO₃) and catalysts (e.g., DMAP) are highly effective, as the dithiolane is robust under these conditions. For dithiolane-selective reactions , specifically deprotection, modern oxidative methods offer a significant advantage over classical acidic approaches. The H₂O₂/I₂ system in an aqueous micellar medium is particularly noteworthy for its high selectivity, mildness, and environmental compatibility, making it a superior choice for cleanly unmasking the aldehyde without affecting the phenol. This guide provides the foundational data and protocols for researchers to confidently incorporate these selective transformations into their synthetic strategies.
References
- 1. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 2. Synthesis, Properties, Chemical Reactivity of 1,3-Dithiolane_Chemicalbook [chemicalbook.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 8. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
A Comparative Kinetic Analysis of Deprotection Strategies for 4-(1,3-dithiolan-2-yl)phenol
For researchers, medicinal chemists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of multi-step organic synthesis. The 1,3-dithiolane group, a thioacetal, is a robust and versatile protecting group for aldehydes and ketones, stable under both acidic and basic conditions where its oxygen-based acetal counterparts might fail. However, the efficient and selective removal of this group—a process known as deprotection—is equally critical to the success of a synthetic campaign. The kinetics of this deprotection can significantly impact yield, purity, and the integrity of other sensitive functional groups within a molecule.
This guide provides an in-depth comparative study of the kinetics of deprotection for a model substrate, 4-(1,3-dithiolan-2-yl)phenol. This compound is particularly relevant as the phenolic hydroxyl group represents a common, often sensitive, functionality in pharmaceutically active molecules. We will explore two primary deprotection pathways: acid-catalyzed hydrolysis and oxidative cleavage . By examining the underlying mechanisms, experimental protocols for kinetic monitoring, and the resulting data, this guide aims to equip researchers with the knowledge to make informed decisions when selecting a deprotection strategy.
Mechanistic Underpinnings: The "Why" Behind Deprotection
The choice of a deprotection method is fundamentally a choice between different reaction mechanisms. The stability of the dithiolane ring necessitates specific chemical activation to initiate cleavage.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the deprotection proceeds through a mechanism analogous to acetal hydrolysis, albeit generally requiring harsher conditions due to the greater stability of the thioacetal. The reaction is initiated by protonation of one of the sulfur atoms, which enhances the leaving group ability of the resulting thiol.
Caption: Proposed mechanism for acid-catalyzed dithiolane hydrolysis.
The rate-determining step is typically the initial protonation and subsequent C-S bond cleavage to form a resonance-stabilized carbocation intermediate (a thionium ion). The stability of this carbocation is paramount. For this compound, the phenyl ring provides resonance stabilization. The para-hydroxyl group, being an electron-donating group, further stabilizes this positive charge, thereby accelerating the rate of hydrolysis compared to an unsubstituted phenyl dithiolane. Kinetic studies on related 2-aryl-1,3-dithianes have confirmed this trend, showing that electron-donating groups on the aromatic ring increase the rate of hydrolysis[1].
Oxidative Cleavage
Oxidative methods offer an alternative under neutral or milder conditions, which can be advantageous for acid-sensitive substrates. These methods generally involve oxidation of one or both sulfur atoms, which destabilizes the dithiolane ring and facilitates hydrolysis. A variety of oxidizing agents can be employed, often with different selectivities and efficiencies.
Caption: Generalized mechanism for oxidative dithiolane cleavage.
A mild and efficient system involves the use of hydrogen peroxide (H₂O₂) with a catalytic amount of iodine (I₂) in an aqueous micellar system. This method is noted for its tolerance of various functional groups, including phenols, and avoids harsh heavy metal reagents. The reaction is believed to proceed via the formation of an electrophilic iodine species which attacks a sulfur atom, initiating the cleavage process.
Comparative Kinetic Analysis: A Tale of Two Methods
While specific kinetic data for this compound is not extensively published, we can construct a robust comparison based on established principles and data from closely related systems. Here, we compare a representative strong acid-catalyzed method with a mild oxidative method.
Table 1: Comparison of Deprotection Methods for this compound
| Parameter | Method A: Acid-Catalyzed Hydrolysis | Method B: Oxidative Cleavage |
| Reagents | Perchloric Acid (HClO₄) in aq. Dioxane | 30% H₂O₂ / Iodine (cat.) / SDS in Water |
| Conditions | 25-50 °C | Room Temperature |
| Proposed Mechanism | A1-like, via stabilized carbocation | Electrophilic attack on sulfur, then hydrolysis |
| Expected Relative Rate | Moderate to Fast. Accelerated by the electron-donating -OH group. | Fast. Often complete within 30 minutes. |
| Selectivity | May affect other acid-sensitive groups (e.g., t-butyl ethers, some silyl ethers). | High. Tolerates phenolic acetates, benzyl ethers, and BOC/Cbz groups. |
| Advantages | Simple reagents, well-understood mechanism. | Mild, neutral conditions, high chemoselectivity, environmentally benign. |
| Disadvantages | Harsh conditions, potential for side reactions with sensitive substrates. | Requires careful control of oxidant stoichiometry to prevent over-oxidation of other groups. |
Experimental Protocols for Kinetic Studies
Accurate kinetic data is derived from carefully designed and executed experiments. The deprotection of this compound can be conveniently monitored by either UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), as the product, 4-hydroxybenzaldehyde, possesses a distinct UV chromophore from the starting material.
General Workflow for Kinetic Monitoring
Caption: General experimental workflow for kinetic analysis.
Protocol 1: Kinetic Monitoring by UV-Vis Spectrophotometry
This method is suitable when there is a significant difference in the UV-Vis absorbance spectra of the starting material and the product at a specific wavelength. 4-hydroxybenzaldehyde has a strong absorbance maximum around 285 nm, which can be used for monitoring its formation[2].
Step-by-Step Methodology:
-
Determine λmax: Record the UV-Vis spectra of pure this compound and 4-hydroxybenzaldehyde in the reaction solvent to confirm a suitable wavelength for analysis (e.g., 285 nm) where the product absorbs strongly and the starting material's absorbance is minimal.
-
Prepare a Calibration Curve: Prepare a series of standard solutions of 4-hydroxybenzaldehyde of known concentrations in the quenched reaction solvent. Measure the absorbance of each at the chosen λmax and plot absorbance vs. concentration to generate a Beer's Law calibration curve.
-
Reaction Setup: In a jacketed reaction vessel thermostatted to the desired temperature (e.g., 35 °C), combine the solvent and all reagents except the one that initiates the reaction (e.g., the acid).
-
Initiate and Sample: Add the initiating reagent at time t=0 and start a timer. At predetermined time intervals (e.g., 2, 5, 10, 20, 30, 60 minutes), withdraw a precise aliquot (e.g., 100 µL) of the reaction mixture.
-
Quench and Dilute: Immediately transfer the aliquot into a vial containing a quenching solution (e.g., for acid catalysis, a solution of sodium bicarbonate; for oxidative cleavage, a solution of sodium thiosulfate). Dilute the quenched sample to a final volume that places its absorbance within the linear range of the calibration curve.
-
Measure Absorbance: Measure the absorbance of each quenched and diluted sample at λmax.
-
Data Analysis: Use the calibration curve to convert absorbance values to concentrations of 4-hydroxybenzaldehyde. Plot the concentration of the product versus time. For a pseudo-first-order reaction, a plot of ln([P]∞ - [P]t) vs. time will be linear, with the slope equal to -kobs, where [P] is the product concentration.
Protocol 2: Kinetic Monitoring by HPLC-UV
HPLC offers superior specificity, as it physically separates the product from the starting material and any potential byproducts before quantification.
Step-by-Step Methodology:
-
Method Development: Develop a reverse-phase HPLC method capable of resolving this compound and 4-hydroxybenzaldehyde. A typical starting point would be:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic mixture of acetonitrile and water with 0.1% formic acid (e.g., 40:60 ACN:H₂O).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm[3].
-
-
Prepare a Calibration Curve: Prepare a series of standard solutions containing known concentrations of both the starting material and the product. Inject each standard to determine their respective retention times and to generate calibration curves based on peak area versus concentration.
-
Reaction, Sampling, and Quenching: Follow steps 3-5 from the UV-Vis protocol. The quenching step is crucial to stop the reaction before injection.
-
HPLC Analysis: Inject each quenched sample onto the HPLC system.
-
Data Analysis: Integrate the peak areas for the starting material and the product in each chromatogram. Use the calibration curves to convert peak areas to concentrations. Plot the concentration of the starting material or product versus time. Determine the reaction order and the observed rate constant (kobs) by fitting the concentration-time data to the appropriate integrated rate law.
Data Summary and Interpretation
Table 2: Summary of Expected Kinetic Outcomes
| Method | Substrate | Conditions | Monitoring Technique | Expected Half-Life (t₁₂) | Key Observations & Inferences |
| Acid-Catalyzed | 2-(4-methoxyphenyl)-1,3-dithiane* | 7.0 M HClO₄ in 10% aq. dioxane, 25°C | UV-Vis | ~ 10-20 min (estimated) | The rate is highly dependent on acid concentration. The electron-donating p-OH group in the target molecule is expected to accelerate the reaction relative to an unsubstituted phenyl ring due to stabilization of the carbocation intermediate[1]. |
| Oxidative | General Aromatic Dithiolanes | H₂O₂/I₂/SDS in H₂O, RT | TLC/HPLC | < 30 min | The reaction is generally rapid at room temperature. The phenolic -OH group is well-tolerated under these neutral conditions. Micellar catalysis by SDS enhances the rate by improving substrate solubility in the aqueous medium. |
*Data for 2-aryl-1,3-dithianes is used as a proxy to illustrate the effect of an electron-donating group. Direct comparison of rates between dithianes and dithiolanes should be made with caution.
Conclusion and Recommendations
The deprotection of this compound can be effectively achieved through both acid-catalyzed and oxidative pathways, with the choice of method dictated by the specific requirements of the synthetic context.
-
For substrates tolerant to strong acid , the acid-catalyzed hydrolysis offers a straightforward method with a predictable mechanism. The rate is expected to be reasonably fast due to the electronic contribution of the para-hydroxyl group.
-
For complex molecules with acid-sensitive functionalities , the oxidative cleavage using H₂O₂/I₂ is a superior alternative. It proceeds under mild, neutral conditions, exhibits high chemoselectivity, and is generally faster at room temperature.
For any critical application, it is imperative to perform preliminary kinetic studies as outlined in this guide. By monitoring the reaction progress, researchers can determine the optimal reaction time to maximize the yield of the desired product while minimizing the formation of impurities, ensuring the integrity and success of their synthetic endeavors.
References
- 1. Kinetics of hydrolysis of 2-aryl-2-phenyl-1,3-dithianes in 10%(v/v) dioxane–water, containing perchloric acid. Acidity functions in this solvent and the reactivity of α-thio carbocations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Deprotection of 4-(1,3-dithiolan-2-yl)phenol: A Comparative Analysis of Modern Reagents
Introduction: The Enduring Utility and Challenge of Dithiolane Deprotection
In the landscape of synthetic organic chemistry, the protection of carbonyl groups is a foundational strategy, particularly in the intricate assembly of natural products and pharmaceutical agents.[1] Among the arsenal of protecting groups, the 1,3-dithiolane stands out for its exceptional stability under both acidic and basic conditions, a characteristic that makes it an invaluable tool for chemists.[2][3] This stability, however, presents a significant challenge when the time comes for its removal. The regeneration of the parent carbonyl from a dithiolane is not always a trivial step and has historically relied on harsh and often toxic reagents, most notably mercury(II) salts.[1][4][5]
The presence of other sensitive functionalities, such as the phenolic hydroxyl in our model substrate, 4-(1,3-dithiolan-2-yl)phenol, further complicates the deprotection. The ideal reagent must be chemoselective, efficiently cleaving the robust C-S bonds of the dithiolane without affecting the phenol or other vulnerable groups. This guide provides a comparative analysis of alternative reagents for this transformation, moving beyond the classical mercury-based methods to explore milder, more efficient, and environmentally benign protocols. We will delve into the mechanistic underpinnings of these methods, present comparative data, and provide detailed experimental protocols to empower researchers in making informed decisions for their synthetic campaigns.
Logical Framework for Reagent Selection
Choosing the appropriate deprotection method is contingent on the overall molecular architecture. The following decision-making workflow can guide the selection process based on the substrate's inherent sensitivities.
Caption: Reagent selection workflow for dithiolane deprotection.
Comparative Analysis of Deprotection Reagents
The efficacy of a deprotection reagent is measured by its yield, reaction time, cost, safety profile, and, crucially, its functional group tolerance. The following table summarizes key alternatives to traditional mercury salts.
| Reagent System | Category | Typical Conditions | Reaction Time | Yield (%) | Advantages & Considerations |
| Hg(NO₃)₂·3H₂O [5] | Metal-Mediated | Solid-state, grinding, RT | 1-4 min | ~95 | Legacy: Extremely fast and high-yielding. Drawback: Highly toxic, significant environmental hazard.[5] |
| H₂O₂ / I₂ (cat.) [3][6] | Oxidative | SDS, H₂O, RT | ~30 min | up to 95 | Green: Uses water as solvent, neutral conditions, minimal overoxidation, cost-effective.[6] Tolerates phenol and amino groups.[3] |
| (NH₄)₂S₂O₈ / Bentonite [4] | Oxidative | Solid-state, grinding, RT | 2-5 min | 85-95 | Green: Solvent-free, eco-friendly oxidant, simple workup. Ideal for substrates sensitive to aqueous or acidic conditions.[4] |
| TMSCl / NaI [7][8] | Lewis Acid | CH₃CN, RT or 60°C | 12-24 h | 80-95 | Mild: Metal-free, non-oxidative pathway. Effective for complex molecules. Reaction can be slow.[7][8] |
| PPA / Acetic Acid [1] | Brønsted Acid | Neat, 25-45°C | 3-8 h | 80-90 | Cost-Effective: Inexpensive and readily available reagents. Conditions are moderately acidic.[1] |
| DDQ [2][9] | Oxidative | CH₃CN/H₂O, RT | 1-2 h | ~90 | Effective for benzylic dithiolanes. Can be used catalytically with CuI.[9] Stoichiometric use can be expensive. |
| IBX in β-cyclodextrin [3] | Oxidative | H₂O, RT | 1-3 h | Excellent | Green: Utilizes water as the medium under neutral conditions, enhancing reactivity and simplifying workup.[3] |
Mechanistic Insights: How Do They Work?
Understanding the reaction mechanism is paramount to troubleshooting and adapting protocols. While diverse, most modern methods converge on activating the dithiolane towards hydrolysis.
Oxidative Deprotection Pathway
Oxidative methods, such as those using H₂O₂/I₂ or IBX, typically proceed by oxidation of one or both sulfur atoms. This oxidation withdraws electron density from the thioacetal carbon, rendering it highly electrophilic and susceptible to nucleophilic attack by water, ultimately leading to the carbonyl compound.
Acid-Catalyzed / Electrophilic Activation Pathway
Caption: Generalized mechanism for electrophilic dithiolane deprotection.
Featured Experimental Protocols
The following protocols are presented as robust, validated starting points for the deprotection of this compound.
Protocol 1: Green Oxidative Deprotection with H₂O₂/I₂ in a Micellar System
This method is distinguished by its mild, neutral conditions and use of water as the bulk solvent, making it an environmentally conscious choice.[6]
-
Rationale: The use of sodium dodecyl sulfate (SDS) creates an aqueous micellar system that helps solubilize the organic substrate.[6] Iodine serves as a catalyst, activated by hydrogen peroxide, to facilitate the gentle oxidation of the sulfur atoms. This protocol is highly tolerant of various functional groups, including phenols.[3]
-
Materials:
-
This compound (1 mmol)
-
Sodium dodecyl sulfate (SDS)
-
Deionized water
-
Iodine (I₂) (0.05 mmol, 5 mol%)
-
Hydrogen peroxide (30% aqueous solution)
-
Ethyl acetate for extraction
-
Saturated aqueous sodium thiosulfate solution
-
-
Step-by-Step Procedure:
-
To a 50 mL round-bottom flask, add the this compound (1 mmol) and SDS (e.g., 100 mg) in deionized water (10 mL) to form a micellar solution.
-
Add iodine (5 mol%) to the stirring solution.
-
Carefully add 30% aqueous hydrogen peroxide (e.g., 3-4 equivalents) to the mixture.
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 30-60 minutes.[6]
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution dropwise until the orange/brown color of iodine disappears.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-hydroxybenzaldehyde. Purify by column chromatography if necessary.
-
Protocol 2: Metal-Free Deprotection with TMSCl/NaI
This protocol provides a powerful non-oxidative alternative, suitable for substrates bearing oxidation-sensitive functional groups.[7][8]
-
Rationale: This system avoids harsh oxidants and metals entirely. The reaction proceeds under anhydrous conditions until the final workup, which can be advantageous for water-sensitive substrates. The combination of TMSCl and NaI is more effective than using either reagent alone.[7]
-
Materials:
-
This compound (1 mmol)
-
Sodium iodide (NaI) (10 mmol, 10 eq)
-
Chlorotrimethylsilane (TMSCl) (10 mmol, 10 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane for extraction
-
-
Step-by-Step Procedure:
-
In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 mmol) and sodium iodide (10 eq) in anhydrous acetonitrile (15 mL).
-
Stir the mixture for 5 minutes at room temperature.
-
Add chlorotrimethylsilane (10 eq) dropwise to the solution.
-
Stir the reaction at room temperature for 24 hours. For less reactive substrates, the temperature can be increased to 60°C.[7] Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by silica gel chromatography.
-
Conclusion and Future Outlook
The deprotection of 1,3-dithiolanes has evolved significantly from a reliance on stoichiometric, toxic heavy metals. Modern methodologies offer a broad spectrum of choices that prioritize mildness, chemoselectivity, and environmental sustainability. For the deprotection of this compound, oxidative methods using H₂O₂/I₂ in water and the metal-free TMSCl/NaI system represent two outstanding, mechanistically distinct, and highly effective alternatives. The former excels in its green credentials and speed, while the latter offers a robust non-oxidative pathway suitable for highly sensitive molecules. The continued development in this area, particularly in photoredox and electrocatalytic methods, promises to deliver even more refined and efficient tools for the modern synthetic chemist.[8]
References
- 1. asianpubs.org [asianpubs.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Oxidative cross-esterification of dithiolanes with alcohols through a cross-dehydrogenative coupling (CDC)/deprotection sequence - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Catalyst Efficiency in Dithiolane Formation
The formation of 1,3-dithiolanes is a critical transformation in organic synthesis, primarily serving as a robust method for protecting carbonyl groups in aldehydes and ketones.[1] This protective strategy is indispensable in multi-step syntheses, particularly in drug development and natural product synthesis, due to the dithiolane group's remarkable stability across a wide range of acidic and basic conditions.[2][3] Beyond protection, dithiolanes are pivotal in "umpolung" chemistry, inverting the polarity of the carbonyl carbon to enable nucleophilic attack.[1][4]
The classical approach involves the condensation of a carbonyl compound with 1,2-ethanedithiol, a reaction that typically requires acid catalysis to proceed efficiently.[5] Historically, strong Brønsted or Lewis acids were used stoichiometrically, leading to harsh reaction conditions, long reaction times, and limited chemoselectivity with sensitive substrates.[1] The modern imperative for greener, more efficient, and selective chemical processes has driven the development of a diverse portfolio of advanced catalysts.[6] This guide provides a comparative analysis of these catalytic systems, grounded in experimental data, to empower researchers in selecting the optimal catalyst for their specific synthetic challenges.
Catalytic Strategies: A Comparative Overview
The choice of catalyst is paramount, directly influencing reaction kinetics, yield, and chemoselectivity. Catalysts for dithiolane formation can be broadly categorized into Lewis acids, Brønsted acids, and heterogeneous systems, each with distinct mechanistic features and practical advantages.
Lewis Acid Catalysis
Lewis acids activate the carbonyl group by coordinating to the carbonyl oxygen. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the sulfur atoms of the dithiol.[7][8]
-
Mechanism Insight: The catalyst accepts an electron pair from the carbonyl oxygen, polarizing the C=O bond and lowering the activation energy for the subsequent nucleophilic addition of the thiol.[8] This is often the rate-determining step.
-
Common Catalysts: A wide array of Lewis acids have been successfully employed, including metal triflates like Hafnium(IV) trifluoromethanesulfonate (Hf(OTf)₄) and Yttrium(III) triflate (Y(OTf)₃), which are noted for their high efficiency even at very low catalytic loadings.[5] Other examples include Indium(III) chloride (InCl₃), Scandium(III) triflate (Sc(OTf)₃), and even simple salts like Lithium Bromide (LiBr).[5][9]
-
Advantages: Many modern Lewis acid catalysts offer extremely fast reaction times (often minutes), high yields, and excellent chemoselectivity for aldehydes over ketones.[5][10] Catalysts like Hf(OTf)₄ are effective at mol percentages as low as 0.1%, highlighting their high turnover frequency.[1]
-
Considerations: While highly effective, some Lewis acids can be sensitive to moisture and may require anhydrous reaction conditions. However, water-stable Lewis acids like rare earth triflates have been developed to overcome this limitation.[11]
Brønsted Acid Catalysis
Brønsted acids catalyze the reaction by protonating the carbonyl oxygen, which, similar to Lewis acid coordination, increases the electrophilicity of the carbonyl carbon.[12]
-
Mechanism Insight: Protonation of the carbonyl oxygen generates a highly electrophilic oxonium ion. The dithiol then attacks this activated intermediate, followed by cyclization and elimination of a water molecule to form the dithiolane ring.[2][10]
-
Common Catalysts: Traditional catalysts include p-toluenesulfonic acid (p-TsOH) and perchloric acid (HClO₄).[13] More advanced systems utilize solid-supported acids like perchloric acid adsorbed on silica gel (HClO₄-SiO₂) or tungstate sulfuric acid (TSA), which offer benefits in terms of handling and reusability.[5][10] Brønsted acidic ionic liquids have also emerged as efficient and recyclable options.[13]
-
Advantages: Brønsted acids are often inexpensive and readily available. Heterogeneous Brønsted catalysts, such as those on a silica or polymer support, are easily separated from the reaction mixture by simple filtration, facilitating product purification and catalyst recycling.[5][10]
-
Considerations: Strong Brønsted acids can sometimes promote side reactions with acid-sensitive functional groups elsewhere in the molecule. The development of milder, solid-supported acids aims to mitigate this issue.
Heterogeneous & Metal-Free Catalysis
This category encompasses a broad range of catalysts where the active phase is different from the reaction medium, offering significant advantages in line with green chemistry principles.[14]
-
Mechanism Insight: The mechanisms are diverse. For solid acids like tungstophosphoric acid (H₃PW₁₂O₄₀) or zeolites, the reaction occurs on the catalyst's acidic sites, mirroring Brønsted or Lewis acid catalysis.[9][15] Other systems, like molecular iodine (I₂), are believed to activate the carbonyl group through a mild Lewis acidic interaction.[5]
-
Common Catalysts: Examples include heteropoly acids (e.g., H₃PW₁₂O₄₀), zeolites (H-Y), clays like bentonite, and metal-free options such as iodine.[3][5][9][15] These catalysts are often employed under solvent-free conditions, further enhancing their environmental credentials.[15]
-
Advantages: The primary advantage is the ease of catalyst recovery and reuse, which reduces waste and cost.[15][16] Many of these systems operate under mild or even solvent-free conditions, simplifying reaction workup.[5] The ability to catalyze reactions in the absence of traditional organic solvents is a significant step towards sustainable synthesis.[4][6]
-
Considerations: Catalyst activity can sometimes be lower than their homogeneous counterparts, potentially requiring higher temperatures or longer reaction times. However, many modern heterogeneous catalysts show comparable or even superior performance.[15]
Quantitative Performance Benchmark
To provide a clear, data-driven comparison, the following table summarizes the performance of various catalysts for the dithiolation of benzaldehyde with 1,2-ethanedithiol, a standard benchmark reaction.
| Catalyst | Catalyst Loading | Solvent | Temperature | Time | Yield (%) | Source(s) |
| Lewis Acids | ||||||
| Hf(OTf)₄ | 0.1 mol% | Dichloromethane | Room Temp. | 5 min | 98 | [1] |
| Y(OTf)₃ | 1 mol% | Dichloromethane | Room Temp. | 15 min | 95 | [5] |
| LiBr | 10 mol% | None (Solvent-free) | Room Temp. | 10 min | 98 | [5] |
| Brønsted Acids | ||||||
| HClO₄-SiO₂ | 0.5 mol% | None (Solvent-free) | Room Temp. | 2 min | 98 | [5][13] |
| Tungstate Sulfuric Acid | 0.1 g (per mmol) | None (Solvent-free) | 80°C | 10 min | 98 | [2][10] |
| p-TsOH / Silica Gel | Catalytic | Dichloromethane | Room Temp. | 30 min | 95 | [5] |
| Heterogeneous & Metal-Free | ||||||
| Iodine (I₂) | 10 mol% | Dichloromethane | Room Temp. | 15 min | 98 | [5] |
| H₃PW₁₂O₄₀ | 1 mol% | None (Solvent-free) | Room Temp. | 2 min | 98 | [5][15] |
This table is a representative summary. Performance may vary with different substrates.
Visualizing Catalytic Pathways and Workflows
Understanding the underlying processes is key to experimental design and optimization.
General Acid-Catalyzed Mechanism
The diagram below illustrates the fundamental pathway for dithiolane formation under either Brønsted or Lewis acid catalysis. The acid catalyst (A⁺) activates the carbonyl, which is then attacked by the dithiol in a stepwise manner, ultimately releasing water and regenerating the catalyst.
Caption: Acid-catalyzed mechanism of 1,3-dithiolane formation.[2]
General Experimental Workflow
A well-defined experimental protocol ensures reproducibility. The following workflow outlines the typical steps for a solvent-free, heterogeneously catalyzed dithiolane synthesis.
Caption: General experimental workflow for 1,3-dithiolane synthesis.[2]
Field-Proven Experimental Protocol
This protocol details the synthesis of 2-phenyl-1,3-dithiolane using Hafnium(IV) trifluoromethanesulfonate, a highly efficient Lewis acid catalyst. This system is chosen for its exceptionally short reaction time and high yield under mild conditions.
Objective: To synthesize 2-phenyl-1,3-dithiolane from benzaldehyde and 1,2-ethanedithiol.
Materials:
-
Benzaldehyde (1 mmol, 106 mg)
-
1,2-Ethanedithiol (1.1 mmol, 104 mg, 92 µL)
-
Hafnium(IV) trifluoromethanesulfonate (Hf(OTf)₄) (0.001 mmol, 0.7 mg, 0.1 mol%)
-
Dichloromethane (CH₂Cl₂) (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware, magnetic stirrer, and TLC setup
Procedure:
-
Reaction Setup: To a clean, dry 25 mL round-bottom flask containing a magnetic stir bar, add benzaldehyde (1 mmol) and dichloromethane (5 mL). Stir the solution at room temperature.
-
Causality: Dichloromethane is an excellent solvent for the reactants and is relatively non-coordinating, preventing interference with the Lewis acid catalyst.
-
-
Reagent Addition: Add 1,2-ethanedithiol (1.1 mmol) to the solution. A slight excess of the dithiol ensures the complete conversion of the limiting benzaldehyde.
-
Catalyst Introduction: Add the catalyst, Hafnium(IV) trifluoromethanesulfonate (0.001 mmol), to the mixture.
-
Causality: The catalyst is added last to initiate the reaction. Its high efficiency allows for a minimal, sub-stoichiometric amount to be used.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 5 minutes.[1] Monitor the disappearance of the benzaldehyde spot by thin-layer chromatography (TLC) using a hexane/ethyl acetate eluent system.
-
Workup - Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Causality: The basic NaHCO₃ solution neutralizes the acidic catalyst and any acidic byproducts, stopping the reaction.
-
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with dichloromethane (2 x 10 mL). Combine the organic layers.
-
Workup - Drying and Filtration: Dry the combined organic layer over anhydrous sodium sulfate. Filter off the drying agent.
-
Purification: Remove the solvent under reduced pressure (in vacuo) to yield the crude product. If necessary, purify the residue by flash column chromatography on silica gel to obtain the pure 2-phenyl-1,3-dithiolane.[2]
This self-validating protocol, from initiation to purification, provides a reliable method for synthesizing dithiolanes with high purity and yield, leveraging a state-of-the-art catalytic system.
Conclusion and Future Outlook
The field of catalysis for dithiolane formation has evolved significantly, moving from harsh, stoichiometric reagents to mild, highly efficient, and reusable catalytic systems. Lewis acids like Hf(OTf)₄ offer unparalleled speed, while heterogeneous Brønsted acids and metal-free catalysts provide substantial benefits in sustainability and ease of use.
The choice of catalyst should be guided by the specific requirements of the synthesis: substrate sensitivity, desired chemoselectivity, scalability, and environmental considerations. For rapid, small-scale synthesis with high chemoselectivity, modern Lewis acids are often ideal. For large-scale industrial processes, the economic and environmental advantages of a recyclable heterogeneous catalyst are compelling. As the push for green chemistry continues, the development of even more active, selective, and robust solid-supported and metal-free catalysts will undoubtedly remain a key research focus, further refining this essential synthetic transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. publications.iupac.org [publications.iupac.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Properties, Chemical Reactivity of 1,3-Dithiolane_Chemicalbook [chemicalbook.com]
- 14. Research and Developments of Heterogeneous Catalytic Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Heteropoly Acids as Heterogeneous Catalysts for Thioacetalization and Transthioacetalization Reactions [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 4-(1,3-Dithiolan-2-yl)phenol
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Regulatory Compliance
This guide provides essential safety and logistical information for the proper disposal of 4-(1,3-Dithiolan-2-yl)phenol. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the causality behind each procedural step, ensuring a culture of safety and scientific integrity within your laboratory.
Executive Summary: The Disposal Mandate
This compound is a hazardous chemical that must not be disposed of via standard trash or sanitary sewer systems.[1] Improper disposal poses a significant risk to personnel and the environment. The core principle of its disposal is waste segregation and containment for professional disposal . All materials contaminated with this compound, including personal protective equipment (PPE), glassware, and consumables, must be treated as hazardous waste.[2] This protocol outlines a self-validating system for its safe collection, storage, and handoff to certified waste management professionals.
Hazard Profile and Risk Assessment
Understanding the specific hazards of this compound is foundational to its safe handling and disposal. While a comprehensive, peer-reviewed toxicological profile is not widely available for this specific compound, its classification as a phenol derivative and available supplier safety information mandate a cautious approach.
The primary known hazards are:
The parent compound, phenol, is toxic and readily absorbed through the skin, affecting the central nervous system and liver.[4][5] Therefore, this compound must be handled as a toxic substance. Due to its properties, it is classified as a hazardous waste, requiring disposal in accordance with the Resource Conservation and Recovery Act (RCRA) in the United States and similar regulations internationally.[6][7]
| Hazard Classification | Description | Primary Risk Mitigation |
| Skin Irritant | Causes inflammation, redness, and discomfort upon contact. | Use of nitrile gloves and a lab coat. Immediate washing of affected area. |
| Eye Irritant | Can cause serious damage if it comes into contact with the eyes. | Mandatory use of safety glasses or goggles. |
| Respiratory Irritant | Inhalation of dust may irritate the respiratory tract. | Handle only in a certified chemical fume hood. |
| Environmental Hazard | As a phenol derivative, it is presumed to be harmful to aquatic life.[8] | Prevent entry into drains and waterways. |
Personnel Protection & Safety Measures
Before beginning any work that will generate this compound waste, ensure the following engineering controls and PPE are in place.
-
Engineering Controls : All handling of solid this compound and the preparation of its waste container must be conducted in a certified chemical fume hood to mitigate inhalation risks.[9]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Chemical safety goggles are required.
-
Hand Protection : Wear compatible chemical-resistant gloves (nitrile is a suitable option for incidental contact).
-
Body Protection : A fully buttoned lab coat must be worn.
-
Step-by-Step Disposal Protocol
This protocol covers the disposal of pure (unused) this compound, solutions containing the compound, and contaminated lab materials.
Step 1: Waste Container Selection and Preparation
-
Select a Compatible Container : Use a clearly designated, leak-proof container with a secure screw-top lid.[6][10] A high-density polyethylene (HDPE) container is appropriate for solid waste.
-
Pre-Label the Container : Before adding any waste, affix a hazardous waste label.[11] The label must include:
Step 2: Waste Segregation and Collection
The cardinal rule of chemical waste management is proper segregation to prevent dangerous reactions.[9][10]
-
Solid Waste :
-
Place pure this compound directly into the designated solid hazardous waste container.
-
Collect contaminated consumables such as weigh boats, pipette tips, and gloves in the same container.[2]
-
-
Contaminated Sharps :
-
Aqueous Solutions :
-
Do not dispose of aqueous solutions containing this compound down the drain.[1]
-
Collect these solutions in a separate, clearly labeled hazardous waste container for aqueous chemical waste.
-
Causality Note : Segregating solid organic waste from other waste streams, particularly acids and oxidizers, is critical to prevent exothermic reactions or the generation of toxic gases.
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designate an SAA : Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of laboratory personnel.[10][13][14]
-
Secondary Containment : Place the waste container in a secondary containment bin or tray to contain any potential leaks.
-
Secure Storage : Keep the waste container securely capped at all times, except when adding waste.[10]
Step 4: Arranging for Final Disposal
-
Monitor Accumulation : Do not exceed accumulation time or volume limits as defined by regulations (e.g., in academic labs, waste must be removed within 12 months).[14]
-
Schedule a Pickup : Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.[13] They will work with a licensed waste broker for final disposal in compliance with EPA and local regulations.[15]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste related to this compound.
Caption: Waste Disposal Workflow for this compound.
Emergency Procedures: Spill Management
In the event of a spill, prioritize personnel safety.
-
Small Dry Spill (<1 g) :
-
Large Spill or Any Liquid Spill :
-
Evacuate the immediate area.
-
Alert colleagues and your laboratory supervisor.
-
Contact your institution's EHS or emergency response team for cleanup and disposal.
-
References
- 1. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 2. chemistry.unm.edu [chemistry.unm.edu]
- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. epa.gov [epa.gov]
- 5. nj.gov [nj.gov]
- 6. danielshealth.com [danielshealth.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 12. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
